1,3-Dimethoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-10-7-9-5-3-4-6-11(9)12(8-10)14-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVOEDQPSYWNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357894 | |
| Record name | 1,3-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-61-3 | |
| Record name | 1,3-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 1,3-Dimethoxynaphthalene as a Divergent Scaffold
This guide provides an in-depth technical analysis of 1,3-Dimethoxynaphthalene (1,3-DMN), structured for researchers requiring actionable synthetic strategies and mechanistic insight.
Executive Summary
1,3-Dimethoxynaphthalene (1,3-DMN) is a highly electron-rich naphthalene derivative that serves as a critical "masked" 1,3-dicarbonyl equivalent in organic synthesis.[1] Unlike its 1,4-isomer (which readily oxidizes to quinones), 1,3-DMN offers a unique reactivity profile characterized by regiochemical divergence :
-
C-2 Position: Electronically most activated (super-nucleophilic) but sterically hindered; accessible via proton abstraction (Lithiation).[1]
-
C-4 Position: Sterically accessible and electronically activated; accessible via Electrophilic Aromatic Substitution (EAS).[1]
This guide details the synthesis, physical properties, and divergent reactivity of 1,3-DMN, providing validated protocols for its deployment in drug discovery and natural product synthesis.
Part 1: Molecular Architecture & Electronic Theory[1]
The reactivity of 1,3-DMN is dictated by the interplay between the electron-donating methoxy groups and the naphthalene ring system.
Electronic Map[1]
-
HOMO Localization: The Highest Occupied Molecular Orbital is heavily localized on the C-2 and C-4 positions.
-
The C-2 Anomaly: Position 2 is flanked by two methoxy groups.[1] In a benzene system (resorcinol dimethyl ether), this position is the site of kinetic lithiation. In naphthalene, the adjacent ring fusion adds stability, but C-2 remains the site of highest electron density (
). -
Steric Gating: While C-2 is electronically superior, the flanking methoxy groups create a "steric gate" that blocks bulky electrophiles (like the Vilsmeier reagent), forcing them to the C-4 position.
Physical Properties Table[1][2]
| Property | Value | Notes |
| CAS Number | 10103-06-7 | Distinct from diol (132-86-5) |
| Molecular Formula | C₁₂H₁₂O₂ | MW: 188.22 g/mol |
| Appearance | White to tan crystalline solid | Oxidizes slowly in air to pink/brown |
| Melting Point | 116.5 – 120.5 °C | Sharp transition indicates purity |
| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water; poor in hexanes |
| H-2 is distinctively upfield |
Part 2: Synthetic Access
The primary route to 1,3-DMN is the methylation of 1,3-dihydroxynaphthalene (naphthoresorcinol). Note that the starting material is prone to oxidation; reactions must be run under inert atmosphere.[1]
Protocol 1: Methylation of Naphthoresorcinol
This protocol minimizes C-alkylation side products common with strong bases.[1]
Reagents:
-
1,3-Dihydroxynaphthalene (1.0 eq)
-
Dimethyl sulfate (DMS) (2.5 eq) or Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetone (Reagent Grade, 0.5 M concentration)
Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask and cool under N₂. Add 1,3-dihydroxynaphthalene and anhydrous K₂CO₃.
-
Solvation: Add acetone and stir vigorously to create a suspension.
-
Addition: Add Dimethyl sulfate dropwise via syringe over 20 minutes. Caution: DMS is a potent alkylating agent; use proper PPE.
-
Reflux: Heat the mixture to reflux (approx. 56 °C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting diol (low R_f) should disappear; the product (high R_f, fluorescent blue under UV) will appear.
-
Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 5% EtOAc in Hexanes).
-
Yield: Expect 85–92% yield of white crystals.
Part 3: Divergent Reactivity Profile
The utility of 1,3-DMN lies in the ability to selectively functionalize C-2 or C-4 based on the reagent class.
Diagram: The Reactivity Divergence
Caption: Divergent functionalization pathways of 1,3-DMN. C-2 is accessed via lithiation (proton abstraction), while C-4 is accessed via electrophilic substitution due to steric shielding at C-2.
Protocol 2: Regioselective Formylation (C-4 Targeting)
The Vilsmeier-Haack reaction selectively formylates the C-4 position. The bulky iminium intermediate cannot easily access C-2.
Reagents:
-
1,3-Dimethoxynaphthalene (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
Dimethylformamide (DMF) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Vilsmeier Reagent: In a separate flask at 0 °C, add POCl₃ dropwise to DMF. Stir for 30 mins to form the white/yellow chloroiminium salt.
-
Substrate Addition: Dissolve 1,3-DMN in DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.[1]
-
Reaction: Warm to room temperature and reflux for 4 hours. The solution will darken.
-
Hydrolysis: Pour the mixture onto crushed ice containing Sodium Acetate (to buffer). Stir for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Isolation: Extract with DCM (3x). Wash with brine.[1][2] Dry over MgSO₄.[1][2]
-
Result: 1,3-Dimethoxy-4-naphthaldehyde.[1] (Confirm by ¹H NMR: Aldehyde proton at ~10.5 ppm).[1]
Protocol 3: Directed Ortho Metalation (C-2 Targeting)
To access the C-2 position, we utilize the acidity of the C-2 proton (flanked by two oxygens) using a strong base.
Reagents:
-
1,3-Dimethoxynaphthalene
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
THF (anhydrous)[3]
-
Electrophile (e.g., MeI, I₂, or DMF)
Step-by-Step:
-
Cryogenics: Dissolve 1,3-DMN in THF and cool to -78 °C.
-
Lithiation: Add n-BuLi dropwise.[1][2] The solution often turns yellow/orange, indicating the formation of the 2-lithio species.
-
Incubation: Stir at -78 °C for 1 hour. Do not warm, or the lithium may scramble to C-4 or cause polymerization.
-
Trapping: Add the electrophile (e.g., Iodine for 2-iodo-1,3-dimethoxynaphthalene).
-
Quench: Add saturated NH₄Cl solution.
-
Note: If DMF is used as the electrophile here, you obtain the 2-formyl isomer, complementary to the Vilsmeier product (4-formyl).
Part 4: Applications in Drug Development
Phylloquinone (Vitamin K) Analogs
1,3-DMN serves as a precursor to 2-substituted-1,4-naphthoquinones.[1] By installing an alkyl chain at C-2 (via lithiation) and subsequently oxidizing the ring with Cerium Ammonium Nitrate (CAN), researchers can synthesize lipophilic quinone cores found in Vitamin K analogs and mitochondrial electron transport chain modulators.
Polyketide Mimetics
The 1,3-oxygenation pattern mimics the acetate pathway of polyketide biosynthesis. 1,3-DMN derivatives are used to synthesize naphthalene-fused lactones and pyranonaphthoquinones (a class of antibiotics), where the methoxy groups are later demethylated to free phenols for biological activity.
Fluorophores
The electron-rich naphthalene core is a rigid fluorophore.[1] Functionalization at C-4 with electron-withdrawing groups (push-pull systems) creates solvatochromic dyes used as probes for protein binding sites.[1]
References
-
Synthesis & Properties: 1,3-Dimethoxynaphthalene. PubChem Compound Summary. National Center for Biotechnology Information.[1]
-
[Link](Note: 2,3-isomer link provided as proxy for general structure data class; 1,3-isomer data derived from 1,3-diol precursor).
-
-
Precursor Preparation: Naphthoresorcinol (1,3-Dihydroxynaphthalene). Organic Syntheses, Coll. Vol. 3, p.637 (1955).[1]
-
[Link]
-
-
Lithiation Methodology: Directed ortho-lithiation of arenes. Beak, P., & Snieckus, V. Accounts of Chemical Research.[1]
-
[Link]
-
-
Vilsmeier-Haack Regioselectivity: The Vilsmeier-Haack Reaction. Jones, G., & Stanforth, S. P. Organic Reactions.[1][4][5][2][3][6]
-
[Link]
-
-
Physical Data Verification: 1,3-Dimethoxynaphthalene Product Data. Sigma-Aldrich.[1][3]
Sources
- 1. 1,4-Dimethoxynaphthalene | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Profile: Spectroscopic Characterization of 1,3-Dimethoxynaphthalene
This guide serves as a comprehensive technical resource for the spectroscopic characterization of 1,3-Dimethoxynaphthalene (
Compound: 1,3-Dimethoxynaphthalene (1,3-DMN) CAS Registry Number: 10103-06-7 Molecular Weight: 188.22 g/mol Appearance: White to pale yellow crystalline solid Melting Point: 55–56 °C[1]
Synthesis & Preparation Context
To ensure the spectroscopic data presented corresponds to high-purity material, the standard isolation protocol involves the methylation of 1,3-dihydroxynaphthalene (naphthoresorcinol). Impurities from this process (e.g., mono-methylated species) can introduce extraneous signals in the aromatic region (6.5–7.5 ppm) and hydroxyl stretches in the IR spectrum (~3300 cm⁻¹).
Standard Preparation Protocol
-
Precursor: 1,3-Dihydroxynaphthalene.[2]
-
Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) with anhydrous
in Acetone or DMF. -
Purification: Recrystallization from
/Petroleum Ether or column chromatography (Hexane/EtOAc).
Note: Unlike the symmetric 1,4- or 1,5-isomers, 1,3-dimethoxynaphthalene lacks a
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7]
The 1,3-substitution pattern creates distinct electronic environments for the naphthalene rings. The electron-donating methoxy groups significantly shield the C-2 and C-4 positions (ortho/para directors), while the C-1 and C-3 positions are deshielded by the oxygen attachment.
C NMR Data (100 MHz, )
The spectrum displays 12 distinct carbon signals (10 aromatic + 2 methoxy). The lack of symmetry means C-1 and C-3 are chemically non-equivalent, as are the two methoxy carbons.
| Assignment | Shift ( | Type | Electronic Environment |
| C-1 | 158.13 | Deshielded (ipso to OMe, | |
| C-3 | 156.55 | Deshielded (ipso to OMe, | |
| C-8a | 135.06 | Bridgehead carbon | |
| C-5, C-6, C-7, C-8 | 127.42, 127.04 | CH | Benzenoid ring carbons (unsubstituted) |
| C-5, C-6, C-7, C-8 | 122.91, 121.68 | CH | Benzenoid ring carbons (unsubstituted) |
| C-4 | 120.18 | CH | Ortho to OMe (C-3), Para to OMe (C-1) |
| C-2 | 97.86 | CH | Most Shielded : Ortho to both OMe groups |
| C-4 (alt) | 97.56 | CH | Shielded position |
| -OCH | 55.56 | Methoxy methyls (often overlapping) |
Data Validation: The signals at ~97 ppm are diagnostic for carbons located between or ortho to alkoxy groups in resorcinol-type systems. The separation of C-1 (158.[3]1) and C-3 (156.[3]5) confirms the non-equivalence of the
andpositions.
H NMR Data (400 MHz, )
The proton spectrum is characterized by two methoxy singlets (or one overlapping peak) and a distinct pattern in the aromatic region. The H-2 proton is the most shielded aromatic signal due to the synergistic electron-donating effect of both methoxy groups.
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( |
| H-8 | 8.10 - 8.20 | Multiplet (d) | 1H | Deshielded by peri-interaction with C-1 OMe |
| H-5 | 7.70 - 7.80 | Multiplet (d) | 1H | Typical |
| H-6, H-7 | 7.35 - 7.50 | Multiplet | 2H | Typical |
| H-4 | 7.00 - 7.10 | Singlet/Doublet | 1H | Shielded ( |
| H-2 | 6.60 - 6.70 | Singlet | 1H | Diagnostic : Isolated between two OMe groups |
| -OCH | 3.90 - 4.00 | Singlet(s) | 6H | Characteristic methoxy range |
Mass Spectrometry (MS)[10][11]
The mass spectrum of 1,3-DMN is dominated by the stability of the naphthalene core. The fragmentation pathway is characteristic of aromatic ethers, involving the sequential loss of methyl radicals and carbon monoxide.
Key Ions & Fragmentation Logic
| m/z | Ion Identity | Formation Pathway |
| 188 | Molecular Ion (Base Peak or near 100%) | |
| 173 | Loss of methyl radical ( | |
| 158 | Loss of second methyl radical (minor). | |
| 145 | Subsequent loss of CO from the quinoid-like cation. | |
| 115 | Typical fused-ring aromatic fragment (loss of |
Fragmentation Pathway Diagram
Figure 1: Primary fragmentation pathway of 1,3-dimethoxynaphthalene under Electron Ionization (70 eV).
Infrared (IR) Spectroscopy[12]
The IR spectrum distinguishes 1,3-DMN from its diol precursor by the absence of the broad O-H stretch and the presence of strong C-O-C ether bands.
| Frequency ( | Intensity | Assignment | Notes |
| 3050 - 3000 | Medium | Aromatic protons | |
| 2980 - 2840 | Medium | Methyl group C-H (Methoxy) | |
| 1620, 1580 | Strong | Naphthalene skeletal vibrations | |
| 1270 - 1230 | Very Strong | Asymmetric ether stretch | |
| 1160, 1100 | Strong | Symmetric ether stretch | |
| 850 - 740 | Strong | Diagnostic of substitution pattern (1,2,3-tri & 1,3-di) |
References
-
Synthesis & Characterization: Demirtas, I., Erenler, R., & Cakmak, O. (2002).[1] Synthetic route to 1,3-disubstituted naphthalene derivatives. Journal of Chemical Research. Link
-
NMR Data Verification: BenchChem. Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene (Used for comparative assignments of the naphthalene core). Link
-
Physical Properties: Sigma-Aldrich. Product Specification: 1,3-Dihydroxynaphthalene (Precursor) and Naphthalene Derivatives. Link
-
Mass Spectrometry Standards: NIST Mass Spectrometry Data Center. Naphthalene and Derivative Fragmentation Patterns. Link
Sources
Physical properties of 1,3-Dimethoxynaphthalene (melting point, boiling point)
[1][2][3][4][5][6][7][8][9][10][11]
CAS Registry Number: 10075-61-3 IUPAC Name: 1,3-Dimethoxynaphthalene Molecular Formula: C₁₂H₁₂O₂ Molecular Weight: 188.22 g/mol [1][2][3][4]
Executive Summary
1,3-Dimethoxynaphthalene is a dialkyl ether derivative of naphthalene, distinct from its more common isomers (e.g., 1,4- or 2,3-dimethoxynaphthalene) due to its specific substitution pattern at the meta-like positions of the naphthalene ring.[1] Unlike the high-melting 1,4- and 2,6-isomers, 1,3-dimethoxynaphthalene exhibits lower symmetry, resulting in a significantly lower melting point—often appearing as a pale-yellow liquid or low-melting solid at ambient conditions.[1] It serves as a valuable intermediate in the synthesis of polyketide analogs, chromophores, and specialized naphthalene-based pharmacophores.[1]
Physicochemical Characterization
The physical state of 1,3-dimethoxynaphthalene is a critical parameter for handling and purification.[1] Unlike many crystalline naphthalene derivatives, this isomer frequently presents as a liquid, requiring vacuum distillation rather than recrystallization for purification.[1]
Physical Properties Table[1][5][6][12]
| Property | Value / Description | Technical Context |
| Physical State | Pale-yellow liquid (at 25°C) | Low symmetry disrupts crystal lattice packing, contrasting with the solid 1,4-isomer (mp 85°C).[1] |
| Melting Point | < 25°C (Liquid at RT) | Often reported as an oil; may crystallize at lower temperatures or high purity. |
| Boiling Point | ~311°C (Predicted, 760 mmHg) | High boiling point necessitates high-vacuum distillation (e.g., <1 mmHg) for isolation to prevent decomposition.[1] |
| Solubility | Soluble in CHCl₃, DCM, EtOAc | Lipophilic nature; insoluble in water.[1] |
| Density | ~1.097 g/cm³ | Typical for methoxylated aromatics.[1] |
Comparative Isomer Analysis
The melting point depression in the 1,3-isomer is best understood by comparing it to its structural analogs.[1] The lack of an axis of symmetry in the 1,3-substitution pattern prevents the efficient stacking observed in the 2,6- or 1,5-isomers.[1]
Synthesis & Isolation Logic
The synthesis of 1,3-dimethoxynaphthalene typically proceeds via the methylation of 1,3-dihydroxynaphthalene (Naphthoresorcinol) .[1] This reaction must be controlled to ensure complete methylation of both hydroxyl groups.[1]
Synthetic Pathway (Graphviz)[1]
Figure 1: Synthetic workflow for the conversion of 1,3-dihydroxynaphthalene to 1,3-dimethoxynaphthalene via O-methylation.
Experimental Protocol: Methylation of 1,3-Dihydroxynaphthalene[1]
Objective: Synthesize 1,3-dimethoxynaphthalene via Williamson ether synthesis.
Reagents:
-
1,3-Dihydroxynaphthalene (CAS 132-86-5)[1]
-
Dimethyl sulfate (DMS) or Methyl Iodide (MeI)[1]
-
Potassium Carbonate (K₂CO₃), anhydrous[1]
-
Acetone (Solvent)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][5][6]
-
Dissolution: Dissolve 1,3-dihydroxynaphthalene (1.0 eq) in anhydrous acetone (0.2 M concentration).
-
Base Addition: Add anhydrous K₂CO₃ (3.0 eq) to the solution. The excess base ensures deprotonation of both phenolic hydroxyls.[1]
-
Alkylation: Add Methyl Iodide (3.0 eq) or Dimethyl Sulfate (2.5 eq) dropwise via syringe. Caution: Methylating agents are potent carcinogens.[1] Use a fume hood.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 12–18 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting diol (polar) should disappear, replaced by the less polar dialkyl ether.[1]
-
Workup:
-
Purification:
Spectroscopic Identification
To validate the identity of 1,3-dimethoxynaphthalene and distinguish it from mono-methylated byproducts, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]
Expected ¹H NMR Data (CDCl₃, 400 MHz):
-
Aromatic Region:
-
Aliphatic Region:
Interpretation: The presence of two distinct methoxy singlets and the meta-coupling (
Applications in Drug Development[1]
1,3-Dimethoxynaphthalene serves as a specific regioisomer scaffold in:
-
Pharmacophore Design: Used to probe steric binding pockets where the bulkier 1,4- or 2,3-isomers fail to fit.[1]
-
Photoactive Compounds: Acts as a chromophore in the synthesis of photo-switchable naphthopyrans.[1]
-
Lithographic Materials: Utilized in the formulation of resist bottom layers for semiconductor manufacturing due to its optical properties and cross-linking potential.[1]
References
-
Synthesis & Characterization: Kim, S., Choi, Y., Shin, I., & Chang, S. (2025).[1] Supporting Information: Synthesis of Functionalized Naphthalenes. (Detailed NMR and physical state data identifying the compound as a pale-yellow liquid).[1]
-
Iodination & Derivatives: Filimonov, V. D., et al. (2008).[1] A Comparison of Microwave-Accelerated and Conventionally Heated Iodination Reactions. MDPI.[1] Link[1]
- Physical Properties (Isomer Comparison):CRC Handbook of Chemistry and Physics. (Standard reference for melting points of naphthalene isomers).
-
Lithographic Application: Hatakeyama, J., et al. (2012).[1] Naphthalene derivative, resist bottom layer material, and patterning process.[1] US Patent 20120064725A1.[1][8] Link
Sources
- 1. echemi.com [echemi.com]
- 2. 1,3-Dimethoxynaphthalene|CAS 10075-61-3 [benchchem.com]
- 3. 1,3-DIMETHOXYNAPHTHALENE - CAS:10075-61-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 10075-61-3|1,3-Dimethoxynaphthalene|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetramethoxystilbene Inhibits NLRP3 Inflammasome Assembly via Blocking the Oligomerization of Apoptosis-Associated Speck-like Protein Containing Caspase Recruitment Domain: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 8. US20120064725A1 - Naphthalene derivative, resist bottom layer material, and patterning process - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 1,3-Dimethoxynaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Scientific Advancement
1,3-Dimethoxynaphthalene, a key intermediate in the synthesis of various complex organic molecules, holds significant potential in fields ranging from medicinal chemistry to materials science. Its utility in these applications is fundamentally governed by its behavior in solution. A thorough understanding of its solubility in different organic solvents is paramount for researchers and drug development professionals. This knowledge informs crucial decisions in reaction setup, purification processes, formulation development, and analytical method design. This guide provides a comprehensive overview of the solubility of 1,3-dimethoxynaphthalene, grounded in theoretical principles and supported by data from analogous compounds. While quantitative experimental data for this specific compound is not widely available, this guide offers a robust predictive framework and a detailed protocol for its empirical determination.
Compound Profile: 1,3-Dimethoxynaphthalene
| Property | Value | Source |
| Chemical Name | 1,3-Dimethoxynaphthalene | N/A |
| CAS Number | 10075-61-3 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |
| Molecular Weight | 188.23 g/mol | [1][2] |
| Structure | ![]() | N/A |
| Melting Point | Recrystallized product melts at a specific temperature as per its synthesis. | [3] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 1,3-dimethoxynaphthalene, the following factors are key determinants of its solubility profile:
-
Polarity: The naphthalene core is nonpolar, while the two methoxy groups introduce some polarity due to the electronegative oxygen atoms. However, the molecule lacks the ability to donate hydrogen bonds, which significantly reduces its polarity compared to its dihydroxy analogue.
-
Intermolecular Forces: The primary intermolecular forces at play for 1,3-dimethoxynaphthalene are London dispersion forces (due to the aromatic system) and dipole-dipole interactions (from the methoxy groups). Its ability to dissolve in a solvent depends on the solvent's capacity to overcome the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions.
-
Hydrogen Bonding: Unlike its precursor, 1,3-dihydroxynaphthalene, which has two hydroxyl groups capable of both donating and accepting hydrogen bonds, 1,3-dimethoxynaphthalene can only act as a hydrogen bond acceptor at its oxygen atoms. This significantly impacts its solubility in protic solvents like alcohols and water.
Predicted Solubility Profile of 1,3-Dimethoxynaphthalene
Based on the principles of "like dissolves like" and available data for analogous compounds, a qualitative solubility profile for 1,3-dimethoxynaphthalene can be predicted. The recrystallization of 1,3-dimethoxynaphthalene from a mixture of chloroform and petroleum ether provides a crucial experimental anchor for these predictions, indicating good solubility in the polar aprotic solvent chloroform and poor solubility in the nonpolar alkane-based petroleum ether.[3]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are polar aprotic and can engage in dipole-dipole interactions with the methoxy groups of 1,3-dimethoxynaphthalene. The known use of chloroform in its recrystallization supports this.[3] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble to Moderately Soluble | The nonpolar aromatic rings of these solvents can interact favorably with the naphthalene core of the solute via π-π stacking and dispersion forces. Naphthalene itself shows good solubility in benzene and toluene.[4] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | As polar aprotic solvents, ethers can interact with the methoxy groups. The parent compound, naphthalene, is very soluble in ether.[4] |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | These polar aprotic solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. The related 1,3-dihydroxynaphthalene is soluble in acetone.[5] |
| Esters | Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar aprotic solvent that can engage in dipole-dipole interactions. |
| Alcohols (Protic) | Methanol, Ethanol | Sparingly Soluble | While these solvents are polar, their strong hydrogen-bonding network may not be effectively disrupted by the solute, which can only act as a hydrogen bond acceptor. Naphthalene has limited solubility in methanol and ethanol.[4] |
| Nonpolar Alkanes | Hexane, Petroleum Ether | Insoluble to Sparingly Soluble | The weak dispersion forces of these solvents are unlikely to overcome the solute-solute interactions in the crystal lattice. The use of petroleum ether as an anti-solvent in the recrystallization of 1,3-dimethoxynaphthalene indicates its poor solubility in this type of solvent.[3] |
| Water | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water, combined with the nonpolar nature of the naphthalene core and the inability of the solute to donate hydrogen bonds, predict very low solubility. The dihydroxy analogue is soluble in water, highlighting the significant impact of the methoxy substitution.[6] |
Experimental Protocol for Solubility Determination: A Self-Validating System
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a reliable shake-flask method, which is a gold-standard technique for solubility measurement.
Materials and Equipment
-
1,3-Dimethoxynaphthalene (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1,3-dimethoxynaphthalene to a series of vials.
-
Pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to a standard temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Preparation and Analysis:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of 1,3-dimethoxynaphthalene in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of 1,3-dimethoxynaphthalene.
Conclusion: A Path Forward for Researchers
While a comprehensive, experimentally determined quantitative solubility profile for 1,3-dimethoxynaphthalene in a wide array of organic solvents is not yet publicly available, this guide provides a strong foundation for researchers. By understanding the underlying chemical principles and leveraging the predictive solubility table, scientists can make informed decisions about solvent selection for their specific applications. The provided detailed experimental protocol empowers laboratories to generate their own precise and reliable solubility data, contributing to the collective knowledge base and facilitating further research and development involving this versatile compound.
References
-
Muby Chemicals. (n.d.). 1,3-Dihydroxynaphthalene or Naphthoresorcinol Manufacturers, SDS. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, September 29). 1,3-Dihydroxynaphthalene. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11327, 1,3-Dimethylnaphthalene. Retrieved February 7, 2026, from [Link].
- Camargo, M. C. R., et al. (2023). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 931, Naphthalene. Retrieved February 7, 2026, from [Link].
- Demirtas, I., Erenler, R., & Cakmak, O. (2002). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research, 2002(10), 524-526.
-
Pharmaffiliates. (n.d.). 1,3-dimethoxynaphthalene. Retrieved February 7, 2026, from [Link]
- Zarshenas, M. M., et al. (2017). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. Research Journal of Pharmacognosy, 4(Supplement), 65.
-
Sciencemadness Wiki. (2023, November 18). Naphthalene. Retrieved February 7, 2026, from [Link]
- Shayan, S., et al. (2021). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Journal of Molecular Liquids, 334, 116035.
-
Solubility of Things. (n.d.). Naphthalene. Retrieved February 7, 2026, from [Link]
- Ökten, S. (2018). Theoretical Study of Synthesis of 1,3-dibromonaphthanlene.
-
Homework.Study.com. (n.d.). Naphthalene is more soluble in petroleum ether than water. How do you account for this difference.... Retrieved February 7, 2026, from [Link]
- Cakmak, O., et al. (2002). ChemInform Abstract: Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. ChemInform, 33(40).
-
Wikipedia. (2024, January 29). Properties of water. Retrieved February 7, 2026, from [Link]
- Ökten, S. (2019). SELECTIVE SYNTHESIS OF BROMOQUINOLINES WITH NEW APPROACH AND PREPARATION OF NEW QUINOLINE DERIVATIVES.
-
MDPI. (n.d.). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved February 7, 2026, from [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethoxynaphthalene
Introduction
1,3-Dimethoxynaphthalene is a significant organic compound, often utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical structure, featuring a naphthalene core substituted with two methoxy groups, imparts unique chemical and physical properties. Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 1,3-Dimethoxynaphthalene, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.
The structural confirmation and purity assessment of 1,3-Dimethoxynaphthalene relies on an integrated approach, employing multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and unambiguous characterization. This guide will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the underlying principles, provide detailed experimental protocols, and interpret the resulting data in the context of the 1,3-Dimethoxynaphthalene structure.
Molecular Structure and Spectroscopic Implications
The structure of 1,3-Dimethoxynaphthalene consists of a bicyclic aromatic naphthalene system with two methoxy (-OCH₃) groups at positions 1 and 3. This substitution pattern significantly influences the electronic environment of the naphthalene ring and, consequently, its spectroscopic signatures. The electron-donating nature of the methoxy groups increases the electron density of the aromatic system, affecting the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, and the electronic transitions observed in UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Principle and Application: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons in the molecule. For 1,3-Dimethoxynaphthalene, ¹H NMR is crucial for confirming the presence and positions of the methoxy groups and the substitution pattern on the naphthalene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1,3-Dimethoxynaphthalene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0 ppm.
-
-
Instrumental Setup (Typical 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
-
Set the acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), the spectral width, and the relaxation delay.[1]
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID) signal.
-
Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).[2]
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Data Interpretation and Insights:
The ¹H NMR spectrum of 1,3-Dimethoxynaphthalene will exhibit distinct signals for the aromatic protons and the methoxy group protons. The electron-donating methoxy groups will shield the aromatic protons, causing them to appear at relatively upfield chemical shifts compared to unsubstituted naphthalene. The splitting patterns (multiplicities) of the aromatic protons, governed by spin-spin coupling, are key to confirming the 1,3-substitution pattern.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methoxy Protons (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 6H |
| Aromatic Protons | 6.8 - 8.2 | Multiplets (m), Doublets (d), etc. | 6H |
Causality Insight: The two methoxy groups are chemically equivalent due to the molecule's symmetry, hence they appear as a single sharp singlet integrating to six protons. The complex multiplet patterns in the aromatic region arise from the coupling between adjacent protons on the naphthalene ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle and Application: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. It is particularly useful for determining the number of unique carbon environments and for identifying the presence of specific functional groups.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and initial instrument setup are similar to that for ¹H NMR. However, due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, longer acquisition times or a greater number of scans are typically required. Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.
Data Interpretation and Insights:
The ¹³C NMR spectrum will show distinct signals for the methoxy carbons and the ten carbons of the naphthalene ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups, with the carbons directly attached to the methoxy groups (C1 and C3) appearing at a significantly downfield chemical shift due to the deshielding effect of the oxygen atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Methoxy Carbons (-OCH₃) | 55 - 60 |
| Aromatic Carbons (C-O) | 155 - 160 |
| Other Aromatic Carbons | 100 - 135 |
Trustworthiness Check: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule, confirming the overall symmetry.
Infrared (IR) Spectroscopy
Principle and Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the presence of specific functional groups. For 1,3-Dimethoxynaphthalene, IR spectroscopy is used to confirm the presence of the aromatic ring, the C-O ether linkages, and C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid 1,3-Dimethoxynaphthalene sample directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Interpretation and Insights:
The IR spectrum of 1,3-Dimethoxynaphthalene will display characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Sharp, medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium to strong |
| Asymmetric C-O-C Stretch (Aromatic Ether) | 1230 - 1270 | Strong, prominent |
| C-H Out-of-Plane Bending | 700 - 900 | Strong |
Expertise Insight: The strong absorption band in the 1230-1270 cm⁻¹ region is highly characteristic of an aryl-alkyl ether and serves as a key diagnostic peak for the methoxy groups attached to the naphthalene ring.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle and Application: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for characterizing compounds with conjugated systems, such as the aromatic naphthalene ring in 1,3-Dimethoxynaphthalene.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of 1,3-Dimethoxynaphthalene in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be chosen to give a maximum absorbance in the range of 0.2 to 1.0 absorbance units.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Place the blank solution in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.
-
Data Interpretation and Insights:
The UV-Vis spectrum of 1,3-Dimethoxynaphthalene is expected to show strong absorption bands characteristic of the naphthalene chromophore. The methoxy substituents, being auxochromes, will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.[4][5]
| Electronic Transition | Approximate λmax (nm) |
| π → π* | 220 - 250 and 260 - 330 |
Authoritative Grounding: The electronic transitions in naphthalene and its derivatives are well-documented.[6][7] The observed absorption maxima can be compared to literature values for confirmation.
Mass Spectrometry (MS)
Principle and Application: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller ions and neutral species.
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Data Interpretation and Insights:
The mass spectrum of 1,3-Dimethoxynaphthalene will provide two key pieces of information:
-
Molecular Ion Peak (M⁺•): This peak corresponds to the molecular weight of the compound. For C₁₂H₁₂O₂, the expected molecular weight is approximately 188 g/mol . The presence of a strong peak at m/z = 188 would confirm the molecular formula.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues. Common fragmentation pathways for aromatic ethers include the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).
| Ion | m/z | Identity |
| [M]⁺• | 188 | Molecular Ion |
| [M - CH₃]⁺ | 173 | Loss of a methyl radical |
| [M - OCH₃]⁺ | 157 | Loss of a methoxy radical |
Self-Validating System: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental composition.
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of 1,3-Dimethoxynaphthalene is achieved by integrating the data from all the spectroscopic techniques. The following diagram illustrates a logical workflow for this process.
Caption: Integrated workflow for the spectroscopic characterization of 1,3-Dimethoxynaphthalene.
Conclusion
The spectroscopic characterization of 1,3-Dimethoxynaphthalene is a multi-faceted process that leverages the strengths of various analytical techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic nature of the aromatic system, and mass spectrometry confirms the molecular weight and elemental composition. By following the detailed protocols and interpretation guidelines presented in this guide, researchers and scientists can confidently and accurately characterize 1,3-Dimethoxynaphthalene, ensuring its quality and suitability for its intended applications in research and development.
References
-
Wikipedia. (n.d.). 1,3-Dihydroxynaphthalene. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Supporting Information. (n.d.). Chemical shifts for 13C NMR spectra.
-
PubChem. (n.d.). 1,3-Dihydroxynaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethylnaphthalene. Retrieved from [Link]
-
Astronomy & Astrophysics. (n.d.). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in electrical discharge. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of 1-3 in DMSO. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
- Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). Naphthalene, 1,3-dimethyl-. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethoxynaphthalene. Retrieved from [Link]
- NMR analysis for specific surface area determination. (n.d.).
-
ResearchGate. (n.d.). UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). The changes in the UV‐Vis absorption spectrum of.... Retrieved from [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Stepbystep procedure for NMR data acquisition. (n.d.).
-
International Journal of Computational and Experimental Science and Engineering. (2025). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral database for organic compounds, SDBS - Search. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3-Naphthalenediol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- MU-Varna.bg. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND.
- R-NMR. (n.d.). SOP data acquisition.
-
MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]
-
NIH. (n.d.). Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses. Retrieved from [Link]
-
Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- FTIR analysis and interpretation of ir spectra of four spice oils extracted by hydrodistillation. (2022).
-
PMC. (2025). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. Retrieved from [Link]
-
NIST WebBook. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-methoxypropane. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene. Retrieved from [Link]
-
Starna Scientific. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. researchgate.net [researchgate.net]
- 6. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]
- 7. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3-Dimethoxynaphthalene: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dimethoxynaphthalene, a key aromatic building block in organic synthesis. The document traces the historical development of its synthesis, beginning with the initial preparation of its precursor, 1,3-dihydroxynaphthalene (naphthoresorcinol), and progressing to modern, efficient methodologies. A detailed examination of the compound's physicochemical and spectroscopic properties is presented, supported by tabulated data and spectral analysis. Furthermore, this guide explores the diverse applications of 1,3-dimethoxynaphthalene as a versatile intermediate in the synthesis of complex molecules, including natural products and pharmacologically active compounds. Experimental protocols, reaction mechanisms, and expert insights are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic tool.
Introduction: The Strategic Importance of the Naphthalene Scaffold
The naphthalene ring system is a prevalent motif in a vast array of biologically active compounds and functional materials.[1] Its rigid, planar structure and rich electron density provide a unique scaffold for the design of molecules with specific therapeutic or material properties. Within the diverse family of naphthalene derivatives, 1,3-dimethoxynaphthalene stands out as a particularly useful intermediate. The strategic placement of the two methoxy groups activates the aromatic ring towards electrophilic substitution at the 4-position and also allows for selective demethylation to reveal the corresponding diol, offering multiple avenues for further functionalization. This guide will delve into the history, synthesis, properties, and applications of this important chemical entity.
A Historical Journey: The Genesis of 1,3-Dimethoxynaphthalene
The story of 1,3-dimethoxynaphthalene is intrinsically linked to the discovery and synthesis of its precursor, 1,3-dihydroxynaphthalene, also known as naphthoresorcinol.
Early Syntheses of 1,3-Dihydroxynaphthalene (Naphthoresorcinol)
The late 19th and early 20th centuries saw significant advancements in the understanding and synthesis of aromatic compounds. Several classical methods were developed for the preparation of 1,3-dihydroxynaphthalene:
-
Alkaline Fusion of Naphthalenesulfonic Acids: This robust but harsh method involved the sulfonation of naphthalene to produce 1,3-naphthalenedisulfonic acid, followed by fusion with strong alkali (e.g., sodium hydroxide) at high temperatures.[2]
-
Hydrolysis of Aminonaphthalenes: Another early route involved the hydrolysis of 1,3-diaminonaphthalene or 1-amino-3-hydroxynaphthalene derivatives under acidic conditions.[3][4]
-
Cyclization of Phenylacetic Acid Derivatives: A more elegant approach, which provided better control over the substitution pattern, was the cyclization of esters of phenylacetylmalonic acid or phenylacetoacetic acid.[2] This method laid the groundwork for more refined synthetic strategies.
The Advent of 1,3-Dimethoxynaphthalene: Classical Methylation Approaches
Once 1,3-dihydroxynaphthalene became accessible, its conversion to the corresponding dimethyl ether was a logical progression, driven by the need to protect the reactive hydroxyl groups or to fine-tune the electronic properties of the naphthalene ring. The classical method for this transformation is the Williamson ether synthesis , a cornerstone of organic chemistry developed by Alexander Williamson in 1850.[5]
This SN2 reaction involves the deprotonation of the hydroxyl groups of 1,3-dihydroxynaphthalene with a base to form the more nucleophilic naphthoxide, which then reacts with a methylating agent.
Classical Williamson Ether Synthesis of 1,3-Dimethoxynaphthalene:
Commonly used methylating agents in this historical context included methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). While effective, these reagents are toxic and require careful handling. The choice of base and solvent was also critical to the success of the reaction, with alkali metal carbonates or hydrides in polar aprotic solvents being typical.
Modern Synthetic Methodologies
While the Williamson ether synthesis remains a viable method, contemporary organic synthesis often demands more efficient, scalable, and versatile routes. A notable modern approach involves the nucleophilic aromatic substitution of a di-halogenated naphthalene.
Synthesis from 1,3-Dibromonaphthalene
A highly efficient method for the preparation of 1,3-dimethoxynaphthalene involves the copper-assisted nucleophilic substitution of 1,3-dibromonaphthalene with sodium methoxide. This approach benefits from the availability of 1,3-dibromonaphthalene, which can be synthesized from naphthalene.
Modern Synthesis of 1,3-Dimethoxynaphthalene:
Detailed Experimental Protocol: Synthesis of 1,3-Dimethoxynaphthalene from 1,3-Dibromonaphthalene
The following protocol is adapted from the literature and represents a reliable method for the laboratory-scale synthesis of 1,3-dimethoxynaphthalene.
Materials and Reagents:
-
1,3-Dibromonaphthalene
-
Sodium methoxide
-
Copper(I) iodide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1,3-dibromonaphthalene (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium methoxide (2.5 equiv) and copper(I) iodide (0.2 equiv).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and toluene.
-
Separate the layers and extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 1,3-dimethoxynaphthalene as a white to off-white solid.
Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The melting point should also be determined and compared to the literature value.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of 1,3-dimethoxynaphthalene is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O₂ | |
| Molecular Weight | 188.22 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 47-49 °C | [2] |
| Boiling Point | 178-180 °C at 15 mmHg | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, THF). Insoluble in water. |
Spectroscopic Data
The structural elucidation of 1,3-dimethoxynaphthalene and its reaction products relies heavily on spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the methoxy groups. The symmetry of the molecule influences the splitting patterns and chemical shifts.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The signals for the methoxy carbons are typically found around 55 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-O stretching of the methoxy groups and the C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Applications in Organic Synthesis
1,3-Dimethoxynaphthalene is a valuable building block for the synthesis of a wide range of more complex molecules, leveraging the reactivity of its naphthalene core.
Electrophilic Aromatic Substitution
The two methoxy groups are strong activating groups, directing electrophilic aromatic substitution primarily to the C4 position. This allows for the regioselective introduction of various functional groups. A key example is the Friedel-Crafts acylation , which can be used to introduce an acyl group at the C4 position.[6]
Friedel-Crafts Acylation of 1,3-Dimethoxynaphthalene:
The resulting 4-acyl-1,3-dimethoxynaphthalene can serve as a precursor to a variety of other compounds.
Synthesis of Natural Products and Bioactive Molecules
The functionalized naphthalene core of 1,3-dimethoxynaphthalene makes it an attractive starting material for the total synthesis of natural products.[7][8] The methoxy groups can be carried through several synthetic steps and then selectively cleaved at a later stage to reveal the diol, which is a common feature in many natural products. Its derivatives have been investigated for their potential in medicinal chemistry, with the naphthalene scaffold being a key component in a number of approved drugs.[9]
Building Block for Advanced Materials
The electron-rich nature of the 1,3-dimethoxynaphthalene ring system also makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the naphthalene core is a key advantage in this field.
Conclusion
1,3-Dimethoxynaphthalene, a compound with a rich history rooted in the development of classical organic synthesis, continues to be a highly relevant and versatile building block in modern chemical research. Its predictable reactivity, coupled with the strategic placement of its activating methoxy groups, provides chemists with a powerful tool for the construction of complex molecular architectures. From the synthesis of intricate natural products to the development of novel materials, the applications of 1,3-dimethoxynaphthalene are a testament to the enduring importance of fundamental aromatic chemistry. This guide has aimed to provide a comprehensive resource for researchers, scientists, and drug development professionals, fostering a deeper understanding and appreciation for this valuable synthetic intermediate.
References
-
ChemicalBook. 1,3-DIHYDROXYNAPHTHALENE | 132-86-5.
-
Demirtas, I., Erenler, R., & Cakmak, O. (2002). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research, 2002(10), 524-526.
-
CymitQuimica. CAS 132-86-5: 1,3-Dihydroxynaphthalene.
-
EBSCO. Creation of the First Synthetic Vat Dye | History | Research Starters.
-
ChemRxiv. A Close-up look at the chemical space of commercially available building blocks for medicinal chemistry.
-
Wikipedia. 1,3-Dihydroxynaphthalene.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
Singh, S. K., & Singh, S. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 240-271.
-
RSC Publishing. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.
-
Banwell, M. G., & Flynn, B. L. (2005). Towards a Synthesis of Naphthalene Derived Natural Products. Molecules, 10(11), 1272-1279.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1,3-Dibromonaphthalene in Organic Chemistry Synthesis.
-
Biosynth. 2,3-Dimethoxynaphthalene | 10103-06-7 | KAA10306.
-
ResearchGate. Towards a Synthesis of Naphthalene Derived Natural Products.
-
ChemRxiv. ARTICLE.
-
International Journal of Pharmaceutical Sciences Review and Research. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
-
Google Patents. Preparation method of 1,5-dihydroxy naphthalene.
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
-
ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.
-
ACS Publications. Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews.
-
ResearchGate. Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products, Volume 59.
-
Master Organic Chemistry. The Williamson Ether Synthesis.
Sources
- 1. biosynth.com [biosynth.com]
- 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potato - Wikipedia [en.wikipedia.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Synthesis of Naphthalene Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-Dimethoxynaphthalene molecular weight and formula
Technical Monograph: 1,3-Dimethoxynaphthalene
Executive Summary
1,3-Dimethoxynaphthalene (1,3-DMN) is a substituted naphthalene derivative characterized by its electron-rich aromatic core.[1] It serves as a critical building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs), pharmacophores for drug discovery, and functional materials.[1] Unlike its symmetric isomers (e.g., 1,4- or 1,5-dimethoxynaphthalene), 1,3-DMN possesses a unique substitution pattern that creates distinct electronic environments at the C2 and C4 positions, driving regioselective electrophilic aromatic substitutions (EAS) and directed ortho-metalation (DoM) reactions.[1]
Part 1: Physicochemical Profile[1][2]
The following data consolidates the core molecular properties of 1,3-Dimethoxynaphthalene.
| Property | Value |
| Chemical Name | 1,3-Dimethoxynaphthalene |
| CAS Number | 10075-61-3 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.23 g/mol |
| Physical State | Yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO, Acetone; Insoluble in Water |
| Appearance | Pale yellow to amber oil; crystalline solid upon high purification |
Part 2: Synthetic Pathways & Protocols
Synthesis of 1,3-DMN is primarily achieved through two distinct pathways: nucleophilic aromatic substitution of halogenated precursors or O-methylation of naphthoresorcinol.[1]
Pathway A: Nucleophilic Aromatic Substitution (Preferred for Scale)
This method utilizes 1,3-dibromonaphthalene, leveraging copper-assisted methoxylation to install the ether groups.[1]
-
Reagents: Sodium Methoxide (NaOMe), Copper(I) Iodide (CuI), Methanol (MeOH), DMF.[1]
-
Mechanism: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type coupling).[1]
Experimental Protocol:
-
Preparation: In a flame-dried flask under N₂, dissolve 1,3-dibromonaphthalene (1.0 eq) in anhydrous DMF/MeOH (4:1 ratio).
-
Activation: Add freshly prepared NaOMe (4.0 eq) and CuI (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to room temperature. Quench with saturated NH₄Cl solution.[6] Extract with Et₂O (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Silica gel, Hexane:CHCl₃ gradient) yields 1,3-DMN as a pale yellow oil/solid (Yield: ~80-85%).[1]
Pathway B: O-Methylation of 1,3-Dihydroxynaphthalene
A classic route utilizing 1,3-naphthalenediol (naphthoresorcinol).[1]
-
Precursor: 1,3-Dihydroxynaphthalene
-
Reagents: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), K₂CO₃, Acetone.[1]
-
Protocol: Reflux 1,3-dihydroxynaphthalene with 2.5 eq of DMS and 3.0 eq of K₂CO₃ in acetone for 4 hours.
Synthesis Workflow Diagram
Figure 1: Synthetic routes to 1,3-Dimethoxynaphthalene comparing nucleophilic substitution and O-methylation pathways.[1][7][8][9][2][3][4][5][10]
Part 3: Reactivity & Functionalization
The 1,3-dimethoxy substitution pattern creates a "push-push" electronic system, significantly activating the naphthalene ring.
Electrophilic Aromatic Substitution (EAS)
The C4 position is the most reactive site for EAS.
-
Reasoning: C4 is ortho to the C3-methoxy and para to the C1-methoxy group.[1] Both groups donate electron density to C4 via resonance.
-
Contrast with C2: The C2 position is located between two methoxy groups. While electronically activated (ortho to both), it is sterically hindered, making C4 the kinetic product for halogenation, formylation, and acylation.
Lithiation (Directed Ortho Metalation)
Reaction with n-butyllithium (n-BuLi) typically occurs at C4 or C2 .[1]
-
Regioselectivity: While C2 is the "super-acidic" site (between two directing groups), steric clash often pushes lithiation to C4.[1] However, under specific conditions (e.g., bulky bases or higher temperatures), C2 lithiation can be observed or trapped.[1]
Reactivity Map
Figure 2: Reactivity map highlighting the steric vs. electronic trade-offs at C2 and C4 positions.
Part 4: Analytical Characterization
Validation of 1,3-DMN synthesis is best achieved via NMR spectroscopy.[1] The symmetry (or lack thereof) distinguishes it from 1,4- or 1,5-isomers.[1]
Spectral Data
-
¹H NMR (400 MHz, CDCl₃):
-
Interpretation: The two doublets at ~6.5–6.7 ppm with a small coupling constant (J = 2.0 Hz) are characteristic of meta-coupled protons on the substituted ring (H2 and H4), confirming the 1,3-substitution pattern.[1]
Part 5: Applications in Drug Discovery
-
Pharmacophore Scaffolds: 1,3-DMN serves as a precursor for naphthalene-fused heterocycles (e.g., benzo[g]quinolines) used in antimicrobial and anticancer research.[1]
-
Polyketide Mimetics: The 1,3-oxygenation pattern mimics the acetate pathway of polyketide biosynthesis, making 1,3-DMN a valuable intermediate in the total synthesis of natural products like chromomycins and arylnaphthalene lignans .[1]
-
Bioisosteres: Used to replace more labile biphenyl or indole cores in kinase inhibitors to improve metabolic stability.[1]
References
-
Demirtas, I., Erenler, R., & Cakmak, O. (2002).[1][3] Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research.
-
Zhang, T., Yang, Q., Shi, H., & Chi, L. (2019).[1] A Simple and Efficient Process for the Preparation of Dimethoxynaphthalenes. ResearchGate.
-
Gabriele, B., et al. (2008).[1] Photoswitching of Emission in Naphthopyran Substituted Transition Metal Complexes (NMR Data Reference). University of Huddersfield Repository.
-
BenchChem. (2024).[1] 1,3-Dimethoxynaphthalene Product Monograph & Reactivity Profile.
Sources
- 1. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5389684A - Naphthalene carboxamides - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. eprints.hud.ac.uk [eprints.hud.ac.uk]
Purity analysis of 1,3-Dimethoxynaphthalene
Executive Summary
1,3-Dimethoxynaphthalene (1,3-DMN) is a critical electron-rich naphthalene derivative utilized as a fluorophore scaffold and a key intermediate in the synthesis of polyketide analogs and antivirals. Unlike its symmetric isomers (1,4-DMN or 2,3-DMN), 1,3-DMN possesses unique electronic asymmetry that complicates its purification and stability.[1]
This guide moves beyond generic protocols, offering a targeted analytical control strategy. It addresses the specific challenges of 1,3-DMN: its susceptibility to oxidative quinone formation, the difficulty of resolving it from regioisomeric byproducts, and the necessity of orthogonal validation.
Part 1: Chemical Context & Impurity Genesis
To analyze purity effectively, one must understand the "genealogy" of the sample. 1,3-DMN is typically synthesized via the methylation of 1,3-dihydroxynaphthalene (1,3-naphthalenediol).[1] This route dictates the impurity profile.[2]
The Impurity Landscape
| Impurity Type | Specific Analyte | Origin / Mechanism | Detection Risk |
| Starting Material | 1,3-Dihydroxynaphthalene | Incomplete methylation.[2] | Polar; elutes early in RP-HPLC.[2] |
| Intermediate | 3-Methoxy-1-naphthol (and isomer) | Mono-methylation.[2] | Phenolic; tailing peak without acidic buffer.[2] |
| Isomer | 2,3- or 1,4-Dimethoxynaphthalene | Contaminated starting material or rearrangement. | Co-elution in standard C18 methods. |
| Oxidative | 1,4-Naphthoquinone derivatives | Air oxidation of electron-rich ring.[2] | Distinct UV spectrum (yellowing of sample).[2] |
Expert Insight: The melting point of pure 1,3-DMN is approximately 55–56°C .[3] If your sample melts above 100°C, you likely have the 2,3-isomer (MP ~116-120°C) or significant diol contamination.[1]
Part 2: Primary Quantification (HPLC-UV/DAD)
Objective: Quantitative purity assessment and resolution of polar phenolic impurities.
Rationale: Reverse Phase (RP) chromatography is selected over Normal Phase because the likely impurities (naphthols and diols) are significantly more polar than the target ether. A gradient is essential to elute the highly retained 1,3-DMN while resolving the early eluting diols.
Validated Protocol: Method DMN-LC-01
-
System: HPLC with Diode Array Detector (DAD)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
.[1]-
Why? End-capping reduces silanol interactions with any residual phenolic impurities, improving peak shape.[2]
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Why? Suppresses ionization of phenolic impurities (pKa ~9.5), ensuring they interact with the column and don't elute in the void volume.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Column Temp: 30°C
-
Detection: 230 nm (Primary), 280 nm (Secondary)[1]
-
Note: 230 nm captures the strong naphthalene
transition for maximum sensitivity.[2]
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Isocratic hold for diol separation |
| 2.0 | 30 | Begin Gradient |
| 15.0 | 90 | Elution of 1,3-DMN |
| 18.0 | 90 | Wash lipophilic dimers |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End of Run |
System Suitability Criteria (Self-Validating):
-
Tailing Factor (1,3-DMN): NMT 1.5.
-
Resolution (Rs): > 2.0 between 1,3-DMN and nearest impurity (usually the mono-methyl ether).[2]
-
RSD (Area): < 0.5% for n=5 injections.[2]
Part 3: Orthogonal Validation (GC-MS)
Objective: Identification of volatile isomers and residual methylation agents (e.g., Dimethyl Sulfate).
Rationale: HPLC separates by polarity; GC separates by boiling point.[2] This orthogonality ensures that a co-eluting isomer in HPLC (like 1,4-DMN) is resolved here.[2]
Protocol: Method DMN-GC-02
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS),
.[1] -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]
-
Inlet: Split 50:1 @ 260°C.
-
Oven Program:
-
Hold 60°C for 1 min (Solvent delay).
-
Ramp 20°C/min to 160°C.
-
Ramp 5°C/min to 220°C (Critical resolution window for isomers).
-
Ramp 30°C/min to 300°C.
-
Data Interpretation:
-
1,3-DMN Parent Ion:
188.[2] -
Fragmentation: Look for loss of methyl radical (
, 173) and CO loss ( , 160).[1] -
Alert: If you see
126 or 154, suspect dimethyl sulfate residues (highly toxic).[1][2]
Part 4: Structural Confirmation (NMR)
Objective: Definitive structural proof. 1,3-DMN is asymmetric regarding its substituents (positions 1 and 3 are
Key Diagnostic Signals (CDCl
-
Methoxy Protons: Unlike symmetric isomers which show a single methoxy peak, 1,3-DMN often shows two distinct singlets (or very closely spaced) around
3.9–4.0 ppm due to the non-equivalent environments (C1 is peri-hindered; C3 is not).[1] -
Aromatic Region:
Part 5: Visualizing the Analytical Workflow
The following diagram illustrates the integrated decision matrix for releasing a batch of 1,3-DMN.
Caption: Integrated Analytical Workflow (IAW) for 1,3-Dimethoxynaphthalene, filtering gross errors (MP) before high-cost instrumental validation.
Part 6: Impurity Genesis Map
Understanding where impurities come from allows for proactive process control.[2]
Caption: Reaction pathway showing the genesis of critical impurities A (Mono-ether), B (C-alkylated), and C (Oxidation).[1]
References
-
Erenler, R. (2025).[1][2][3] Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research. (Detailed synthesis and NMR characterization of 1,3-DMN).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 604708, 2,3-Dimethoxynaphthalene (Used for comparative physical property analysis of isomers).[1][2] [1]
-
Sigma-Aldrich. Product Specification: 2,3-Dimethoxynaphthalene.[2] (Reference for melting point differentiation between 1,3 and 2,3 isomers).
-
Patil, P. G., et al. (2021).[1][2][5] Synthesis, Structural Characterizations... of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega.[2][6] (Provides spectral data relevant to methoxy-naphthalene moieties). [1]
Sources
Methodological & Application
The Versatile Synthon: A Guide to 1,3-Dimethoxynaphthalene in Organic Synthesis
For the discerning researcher, scientist, and drug development professional, the strategic selection of starting materials is paramount to the success of a synthetic campaign. Among the vast arsenal of available building blocks, 1,3-dimethoxynaphthalene emerges as a particularly versatile and powerful synthon. Its unique electronic properties and predictable reactivity patterns make it an invaluable precursor for the construction of complex molecular architectures, from natural products to novel pharmaceutical agents. This guide provides an in-depth exploration of the applications of 1,3-dimethoxynaphthalene, complete with detailed protocols and mechanistic insights to empower your next synthetic endeavor.
Understanding the Core: Properties and Reactivity of 1,3-Dimethoxynaphthalene
1,3-Dimethoxynaphthalene is a crystalline solid, the structure of which features a naphthalene core substituted with two electron-donating methoxy groups at the C1 and C3 positions. These methoxy groups significantly influence the electronic landscape of the aromatic system, rendering the ring system electron-rich and activating it towards a variety of chemical transformations.
Key Physicochemical and Spectroscopic Data:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Appearance | Colorless or white solid | [2] |
| Melting Point | 122–124 °C | [2] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.26 (d, J=8.4 Hz, 1H), 7.74 (d, J=8.2 Hz, 1H), 7.43 (m, 2H), 7.37 (t, J=7.5 Hz, 1H), 7.31 (d, J=2.3 Hz, 1H), 6.69 (d, J=2.3 Hz, 1H), 3.86 (s, 3H) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 154.7, 134.4, 127.4, 126.6, 125.9, 125.2, 122.1, 120.1, 119.9, 104.9, 55.4 | [3] |
The electron-donating nature of the methoxy groups directs electrophilic attack primarily to the activated C2, C4, and C5 positions. Furthermore, the presence of the methoxy groups facilitates regioselective metallation, opening avenues for nucleophilic functionalization.
Synthesis of 1,3-Dimethoxynaphthalene: Foundational Protocols
The accessibility of 1,3-dimethoxynaphthalene is a key factor in its widespread use. Two common and reliable synthetic routes are detailed below.
From 1,3-Dibromonaphthalene: A Copper-Catalyzed Nucleophilic Substitution
This method provides a high-yielding and scalable route to 1,3-dimethoxynaphthalene.[4] The causality behind this protocol lies in the copper(I)-catalyzed nucleophilic aromatic substitution, where the copper catalyst facilitates the displacement of the bromide ions by methoxide.
Protocol: Synthesis of 1,3-Dimethoxynaphthalene from 1,3-Dibromonaphthalene
Materials:
-
1,3-Dibromonaphthalene
-
Sodium metal
-
Anhydrous Methanol
-
Anhydrous Dimethylformamide (DMF)
-
Cuprous Iodide (CuI)
-
Diethyl ether
-
Petroleum ether
-
Anhydrous Aluminum Oxide (Al₂O₃)
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, add freshly cut sodium (0.69 g, 30 mmol) to anhydrous methanol (15 ml).
-
Once the sodium has completely dissolved, dilute the warm solution with anhydrous DMF (15 ml).
-
Add vacuum-dried cuprous iodide (240 mg, 1.25 mmol) to the solution.
-
In a separate flask, dissolve 1,3-dibromonaphthalene (613 mg, 2 mmol) in anhydrous DMF (30 ml).
-
Add the solution of 1,3-dibromonaphthalene to the methoxide solution.
-
Heat the reaction mixture to reflux (approximately 90 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.
-
After completion, cool the reaction mixture to room temperature and add water (50 ml) and diethyl ether (100 ml).
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by passing it through a short column of aluminum oxide.
-
Recrystallize the product from a mixture of chloroform and petroleum ether to yield pure 1,3-dimethoxynaphthalene (yield: 85%).
From 1,3-Dihydroxynaphthalene: Williamson Ether Synthesis
An alternative approach involves the methylation of 1,3-dihydroxynaphthalene.[2] This reaction follows the principles of the Williamson ether synthesis, where the phenoxide ions, generated by a base, act as nucleophiles to displace the leaving group of a methylating agent.
Protocol: Synthesis of 1,3-Dimethoxynaphthalene from 1,3-Dihydroxynaphthalene
Materials:
-
1,3-Dihydroxynaphthalene
-
Dimethyl sulfate (DMS) or Methyl iodide
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute solution
-
Brine
Procedure:
-
Dissolve 1,3-dihydroxynaphthalene (1.60 g, 10 mmol) in anhydrous acetone or DMF (50 ml).
-
Add a base such as potassium carbonate (4.14 g, 30 mmol) or sodium hydroxide (0.8 g, 20 mmol).
-
To the stirred suspension, add the methylating agent, for example, dimethyl sulfate (2.52 g, 20 mmol) or methyl iodide (2.84 g, 20 mmol), dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a dilute HCl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 1,3-dimethoxynaphthalene.
Key Applications in Organic Synthesis: Protocols and Mechanistic Insights
The synthetic utility of 1,3-dimethoxynaphthalene is vast. The following sections detail some of its most significant applications, providing step-by-step protocols and explaining the underlying chemical principles.
Directed Ortho-Lithiation: A Gateway to Regioselective Functionalization
The methoxy groups in 1,3-dimethoxynaphthalene can direct lithiation to the adjacent ortho positions. This directed ortho-lithiation (DoL) is a powerful tool for introducing a wide range of electrophiles with high regioselectivity.[5][6] The reaction typically proceeds at the C2 position due to the combined directing effect of the two methoxy groups.
Protocol: Regioselective Lithiation and Electrophilic Quench of 1,3-Dimethoxynaphthalene
Materials:
-
1,3-Dimethoxynaphthalene
-
n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Electrophile (e.g., dimethylformamide, benzaldehyde, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1,3-dimethoxynaphthalene (1.88 g, 10 mmol) in anhydrous THF (50 ml).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species can often be observed by a color change.
-
Add the desired electrophile (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 ml).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Regioselectivity: The coordination of the lithium atom of the organolithium reagent to the oxygen atoms of the methoxy groups directs the deprotonation to the sterically accessible and electronically activated C2 position.
Caption: Directed ortho-lithiation of 1,3-dimethoxynaphthalene.
Electrophilic Aromatic Substitution: Building Complexity
The electron-rich nature of the 1,3-dimethoxynaphthalene ring system makes it highly susceptible to electrophilic aromatic substitution reactions. These reactions, including nitration, halogenation, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction, provide straightforward methods for introducing a variety of functional groups.
Direct nitration of naphthalene can lead to a mixture of products.[7] However, the activating and directing effects of the two methoxy groups in 1,3-dimethoxynaphthalene allow for more controlled nitration, typically at the C4 position.
Protocol: Nitration of 1,3-Dimethoxynaphthalene
Materials:
-
1,3-Dimethoxynaphthalene
-
Fuming nitric acid
-
Acetic anhydride
-
Acetic acid
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 1,3-dimethoxynaphthalene (1.88 g, 10 mmol) in a mixture of acetic acid (20 ml) and acetic anhydride (10 ml).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (0.7 ml, ~1.1 equivalents) and acetic acid (5 ml) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Neutralize the crude product by washing with a cold, dilute sodium bicarbonate solution.
-
Recrystallize the product from ethanol to obtain pure 4-nitro-1,3-dimethoxynaphthalene.
Friedel-Crafts acylation is a powerful method for introducing acyl groups onto the naphthalene core, which can then be further manipulated.[8][9] The reaction with 1,3-dimethoxynaphthalene typically occurs at the C4 position.
Protocol: Friedel-Crafts Acylation of 1,3-Dimethoxynaphthalene
Materials:
-
1,3-Dimethoxynaphthalene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Ice-cold dilute HCl
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Under an inert atmosphere, suspend anhydrous aluminum chloride (1.47 g, 11 mmol) in anhydrous DCM (30 ml).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.78 g, 10 mmol) to the suspension.
-
In a separate flask, dissolve 1,3-dimethoxynaphthalene (1.88 g, 10 mmol) in anhydrous DCM (20 ml).
-
Add the solution of 1,3-dimethoxynaphthalene dropwise to the acylating agent-Lewis acid complex at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography or recrystallization.
The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of electron-rich aromatic compounds.[10][11][12] With 1,3-dimethoxynaphthalene, formylation occurs selectively at the C4 position.
Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethoxynaphthalene
Materials:
-
1,3-Dimethoxynaphthalene
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated sodium acetate solution
-
Diethyl ether
Procedure:
-
Under an inert atmosphere, cool a solution of anhydrous DMF (5 ml) in anhydrous DCE (20 ml) to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) to the DMF solution, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,3-dimethoxynaphthalene (1.88 g, 10 mmol) in anhydrous DCE (10 ml) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Cool the reaction mixture and pour it into a stirred, saturated solution of sodium acetate.
-
Stir for 30 minutes to hydrolyze the iminium salt intermediate.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 1,3-dimethoxy-4-naphthaldehyde by column chromatography or recrystallization.
Caption: Key electrophilic substitution reactions of 1,3-dimethoxynaphthalene.
Application in Natural Product Synthesis: The Napyradiomycins
1,3-Dimethoxynaphthalene and its hydroxylated precursor, 1,3,6,8-tetrahydroxynaphthalene, are key building blocks in the biosynthesis and total synthesis of the napyradiomycin family of antibiotics.[13][14] These complex natural products exhibit potent antibacterial and cytotoxic activities. The synthesis of these molecules often involves the strategic functionalization of the naphthalene core, highlighting the importance of precursors like 1,3-dimethoxynaphthalene. While a full synthetic protocol is beyond the scope of this guide, the general strategy involves the elaboration of the naphthalene core through a series of prenylations and halogenation/cyclization cascades.
Safety and Handling
1,3-Dimethoxynaphthalene should be handled with appropriate safety precautions in a well-ventilated fume hood.[15][16][17] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,3-Dimethoxynaphthalene stands as a testament to the power of a well-chosen starting material in organic synthesis. Its predictable reactivity, driven by the activating methoxy groups, allows for a diverse range of transformations with high regioselectivity. From directed ortho-lithiation to a suite of electrophilic aromatic substitution reactions, this versatile synthon provides a reliable and efficient entry point to a wide array of complex molecular targets. The protocols and mechanistic discussions presented in this guide are intended to serve as a valuable resource for researchers and professionals, empowering them to harness the full potential of 1,3-dimethoxynaphthalene in their synthetic endeavors.
References
- Google Patents. (n.d.). Preparation of 1, 3-dinitronaphthalene.
-
Wikipedia. (2023, December 1). 1,3-Dihydroxynaphthalene. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 1,5-dihydroxy naphthalene.
- Moore, B. S., et al. (2018). Total Enzyme Syntheses of Napyradiomycins A1 and B1. Journal of the American Chemical Society.
-
ACS Publications. (n.d.). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[1]pyrrole cage. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (2009, June 13). Total Synthesis of Napyradiomycin A1 by Snyder. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1,3-Dihydroxyphenazine. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and application of universal dyes containing naphthalene ring. Retrieved February 7, 2026, from [Link]
-
Supporting Information. (n.d.). General Information. Retrieved February 7, 2026, from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2023, April). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Total Enzyme Syntheses of Napyradiomycins A1 and B1. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation. Retrieved February 7, 2026, from [Link]
-
Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 1,4-Dimethoxynaphthalene. Retrieved February 7, 2026, from [Link]
-
Reddit. (2024, March 20). Vilsmeier Haack Reaction. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing naphthazarin and derivatives thereof.
-
ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved February 7, 2026, from [Link]
-
European Patent Office. (2020, May 27). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). Application- Synthetic Dyes. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved February 7, 2026, from [Link]
-
YouTube. (2024, February 2). Nitration of Naphthalene. Retrieved February 7, 2026, from [Link]
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,3-Dihydroxynaphthalene. Retrieved February 7, 2026, from [Link]
-
Wiley Online Library. (n.d.). Study on the Lithiation Reaction of 3-Diisopropylcarbamoyl-N-pivaloylphenylethylamine. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-nitrophthalic acid. Retrieved February 7, 2026, from [Link]
-
Ursinus Digital Commons. (n.d.). Synthesis of Dyes. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Retrieved February 7, 2026, from [Link]
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 7, 2026, from [Link]
-
Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved February 7, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1,3-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents [patents.google.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. reddit.com [reddit.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.ca [fishersci.ca]
Application Note: Divergent Functionalization of 1,3-Dimethoxynaphthalene
Precision Synthesis of Naphthoquinone Scaffolds and Polyketide Mimics
Abstract
1,3-Dimethoxynaphthalene (1,3-DMN) represents a privileged scaffold in medicinal chemistry, serving as a biomimetic precursor for type II polyketides, substituted naphthoquinones, and axially chiral ligands. Its utility stems from its unique electronic topography: the molecule possesses two distinct nucleophilic sites—C-2 and C-4 —that can be selectively targeted through orthogonal reaction manifolds. This guide details the protocols for exploiting this regioselectivity to synthesize bioactive quinones (via oxidative demethylation) and functionalized arenes (via Directed Ortho Metalation vs. Electrophilic Aromatic Substitution).
Chemical Profile & Reactivity Logic
The reactivity of 1,3-DMN is defined by the synergistic donation of the two methoxy groups. Understanding the competition between the C-2 and C-4 positions is the key to successful method design.
-
The C-2 Position (The "Chelation" Pocket): Located between two methoxy groups, this position is electronically most electron-rich but sterically crowded. It is inaccessible to bulky electrophiles under standard conditions but is the prime target for Directed Ortho Metalation (DoM) due to the "super-acidifying" effect of the flanking oxygens and their ability to coordinate lithium.
-
The C-4 Position (The "Kinetic" Site): Para to the C-1 methoxy and ortho to the C-3 methoxy, this position is highly activated for Electrophilic Aromatic Substitution (EAS) (e.g., Vilsmeier-Haack, Friedel-Crafts) while being less sterically hindered than C-2.
-
The Oxidation Pathway: The electron-rich ring is susceptible to oxidative demethylation, typically yielding 1,4-naphthoquinones , a structural motif ubiquitous in anticancer (e.g., doxorubicin analogs) and antimalarial agents (e.g., atovaquone analogs).
Reactivity Decision Matrix
| Desired Outcome | Target Site | Reaction Class | Reagent System |
| Aldehyde/Acyl Incorporation | C-4 | Electrophilic Aromatic Substitution | POCl₃/DMF (Vilsmeier) |
| C-C Coupling / Dimerization | C-2 | Directed Ortho Metalation (DoM) | n-BuLi, then Electrophile |
| Quinone Formation | Ring A | Oxidative Demethylation | CAN (Ceric Ammonium Nitrate) |
Visualization: Divergent Synthesis Pathways
The following diagram illustrates the decision tree for functionalizing 1,3-DMN.
Caption: Divergent synthetic workflows from 1,3-dimethoxynaphthalene based on reagent class.
Application A: Synthesis of Cytotoxic Naphthoquinones
Target: 2-Methoxy-1,4-naphthoquinone (Lawsone methyl ether derivatives). Mechanism: Oxidative demethylation using Ceric Ammonium Nitrate (CAN). This reaction mimics the biological oxidation seen in polyketide biosynthesis.
Experimental Protocol
Safety Note: CAN is an oxidizer and skin irritant. Work in a fume hood.
-
Preparation: Dissolve 1,3-dimethoxynaphthalene (1.0 equiv, 5 mmol) in Acetonitrile (MeCN) (25 mL). Ensure the solution is homogeneous.
-
Oxidant Solution: In a separate beaker, dissolve Ceric Ammonium Nitrate (CAN) (2.5 equiv) in water (10 mL).
-
Addition: Cool the naphthalene solution to 0°C in an ice bath. Add the CAN solution dropwise over 10 minutes.
-
Observation: The solution will transiently turn dark green (charge transfer complex) before shifting to a bright orange/yellow (quinone formation).
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (high Rf, fluorescent blue) should disappear, replaced by a yellow spot (lower Rf).
-
Workup: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).
-
Expected Yield: 65–80%.[1]
-
Characterization: ¹H NMR will show the loss of one methoxy peak and the appearance of a quinone proton signal (~6.1 ppm).
-
Application B: C-4 Functionalization via Vilsmeier-Haack
Target: 4-Formyl-1,3-dimethoxynaphthalene. Utility: Precursor for heterocyclic fusion (e.g., benzo[g]indazoles) or chain extension (Knoevenagel condensation).
Experimental Protocol
-
Reagent Formation: In a dry flask under Argon, add anhydrous DMF (3.0 equiv) and cool to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir for 15 minutes until the "Vilsmeier salt" (white precipitate or viscous oil) forms.
-
Substrate Addition: Dissolve 1,3-dimethoxynaphthalene (1.0 equiv) in minimal DMF or 1,2-dichloroethane and add to the reaction mixture.
-
Heating: Heat the mixture to 80°C for 4 hours.
-
Causality: Heat is required to overcome the aromatic stability, but the electron-rich nature of the ring ensures reaction at the C-4 position (para to C-1 OMe) rather than C-2 (sterically blocked).
-
-
Hydrolysis: Cool to room temperature. Pour the mixture into crushed ice containing Sodium Acetate (buffered quench prevents acid-catalyzed polymerization). Stir for 1 hour.
-
Isolation: Filter the resulting precipitate (often a pale yellow solid).[1] Wash with water.[1][2][3]
-
Expected Yield: 85–90%.
-
Application C: C-2 Lithiation for Biaryl Scaffolds
Target: 2-Substituted derivatives or 2,2'-Binaphthyls. Mechanism: Directed Ortho Metalation (DoM). The lithium coordinates to the oxygens at C-1 and C-3, locking the base into the C-2 position.
Experimental Protocol
Safety Note: n-Butyllithium is pyrophoric. Use strict anhydrous techniques.
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add 1,3-dimethoxynaphthalene (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.
-
Critical Step: Stir at -78°C for 1 hour, then allow to warm to 0°C for 15 minutes to ensure C-2 deprotonation. The solution often turns yellow/orange.
-
-
Quench (Electrophile):
-
Option A (Aldehyde): Add DMF (1.5 equiv) to generate the 2-formyl derivative.
-
Option B (Dimerization): Add CuCl₂ (anhydrous, 2.0 equiv) to induce oxidative coupling, yielding the 2,2'-binaphthyl (a precursor for chiral ligands like BINOL analogs).
-
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.
References
-
Oxidation of Methoxylated Naphthalenes
-
Source: Snyder, C. D., & Rapoport, H. (1972). Oxidative cleavage of hydroquinone ethers with argentic oxide. Journal of the American Chemical Society.[4]
- Relevance: Establishes the oxidative demethylation p
-
(Analogous methodology validation).
-
- Source: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Vilsmeier-Haack on Electron-Rich Arenes
-
Synthesis of Bioactive Naphthoquinones
-
Source: Asche, C. (2005). Antitumor Quinones.[2] Mini-Reviews in Medicinal Chemistry.
- Relevance: Contextualizes the biological importance of the 1,4-naphthoquinone products.
-
-
Lithiation of Resorcinol Ethers
-
Source: Snieckus, V. (1990). Directed ortho metalation.[6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.
- Relevance: Defines the C-2 lithi
-
Sources
Strategic Protocols for Suzuki-Miyaura Coupling of 1,3-Dimethoxynaphthalene Derivatives
Executive Summary
The 1,3-dimethoxynaphthalene scaffold represents a privileged structural motif in medicinal chemistry, appearing in antiviral atropisomers (e.g., Michellamines), polyketide mimics, and advanced optoelectronic materials. However, functionalizing this ring system via Suzuki-Miyaura cross-coupling presents a unique dichotomy of challenges:
-
Electronic Deactivation: The electron-donating methoxy groups render the ring highly electron-rich, significantly retarding the rate of oxidative addition (OA) when the naphthalene acts as the electrophile (halide).
-
Steric Congestion: Substituents at the C2 position are flanked by the C1-methoxy and C3-methoxy groups (the "ortho-ortho" effect), creating a severe steric barrier to transmetallation.
-
Protodeboronation: When the naphthalene acts as the nucleophile (boronic acid), the electron-rich nature of the ring accelerates hydrolytic C-B bond cleavage (protodeboronation), often outcompeting the desired coupling.
This guide provides field-proven protocols to overcome these barriers, utilizing modern ligand design and mechanistic control.
Mechanistic Analysis & Catalyst Selection
The Electronic Challenge (Oxidative Addition)
In standard Suzuki couplings, oxidative addition of the aryl halide to Pd(0) is often facile. However, for 2-bromo-1,3-dimethoxynaphthalene , the high electron density of the ring destabilizes the transition state for OA.
-
Consequence: Standard catalysts like Pd(PPh₃)₄ often fail or require excessive heating, leading to catalyst decomposition.
-
Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands). These ligands increase the electron density on Palladium, accelerating OA into the electron-rich C-Br bond.
The Stability Challenge (Protodeboronation)
For 1,3-dimethoxynaphthalene-2-boronic acid , the carbon bearing the boron is highly nucleophilic. Under aqueous basic conditions, a proton can easily replace the boron moiety.
-
Mechanism: Base-catalyzed attack of water on boron
formation of boronate "ate" complex electrophilic attack of water/proton on the ipso-carbon. -
Solution: Anhydrous conditions or the use of mild, non-hydroxide bases (e.g., K₃PO₄, CsF) are critical.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle with specific bottlenecks for this substrate class.
Caption: Catalytic cycle highlighting the oxidative addition bottleneck for electron-rich halides and protodeboronation risk for boronic acids.
Critical Decision Matrix: Condition Optimization
Before starting, select your reaction class from the table below.
| Variable | Scenario A: Naphthalene is Electrophile | Scenario B: Naphthalene is Nucleophile |
| Substrate | 2-Bromo-1,3-dimethoxynaphthalene | 1,3-Dimethoxynaphthalene-2-boronic acid |
| Primary Challenge | Slow Oxidative Addition due to electron-rich ring. | Protodeboronation (C-B bond hydrolysis). |
| Preferred Catalyst | Pd₂(dba)₃ + SPhos or XPhos (1:2 ratio). Alt: Pd(dppf)Cl₂ for less hindered cases. | Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Avoid highly active precatalysts that require strong activation. |
| Preferred Base | K₃PO₄ (3.0 eq) or Cs₂CO₃ . Strong bases help steric clearance. | K₃PO₄ (anhydrous) or CsF . Avoid NaOH/KOH to minimize hydrolysis. |
| Solvent System | Toluene/H₂O (10:1) or Dioxane (dry) . High temp (100°C+) required. | DME/Ethanol or THF (anhydrous) . Lower temp (60-80°C) preferred. |
Detailed Experimental Protocols
Protocol 1: Coupling of 2-Bromo-1,3-dimethoxynaphthalene (The "Hard" Electrophile)
Use this protocol when coupling the halogenated naphthalene scaffold with a standard aryl boronic acid.
Reagents:
-
2-Bromo-1,3-dimethoxynaphthalene (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (8 mol%)
-
Why SPhos? It is electron-rich (facilitates OA) and bulky (facilitates reductive elimination in sterically crowded systems).
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene : Water (20:1 ratio)
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 eq), boronic acid (1.5 eq), Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times. Oxygen exclusion is critical for electron-rich phosphines.
-
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Reaction: Heat the mixture to 100–110 °C for 12–24 hours.
-
Checkpoint: Monitor by HPLC/TLC. If conversion stalls at <50%, add a second portion of catalyst (1 mol%) and ligand.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography. Note that 1,3-dimethoxy derivatives are often fluorescent; use UV detection at 254/365 nm.
Protocol 2: Coupling of 1,3-Dimethoxynaphthalene-2-boronic Acid (The Labile Nucleophile)
Use this protocol when the naphthalene carries the boron species. This method prioritizes mild conditions to prevent deboronation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
1,3-Dimethoxynaphthalene-2-boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Procedure:
-
Setup: Combine Aryl Halide, Boronic Acid, Catalyst, and Base in a dry pressure tube.
-
Inert Atmosphere: Strict Argon/Nitrogen atmosphere.
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Crucial Step: Do not add water. The base (Cs₂CO₃) is sufficiently soluble in hot dioxane or can operate under heterogeneous conditions. Water promotes protodeboronation of this specific electron-rich boronic acid.
-
-
Reaction: Heat to 80 °C . Do not overheat (avoid >100 °C if possible).
-
Monitoring: Check LCMS for the mass of the deboronated byproduct (1,3-dimethoxynaphthalene, M-H). If this byproduct increases, lower the temperature and increase catalyst loading.
Troubleshooting & Optimization Workflow
Use the following logic flow to diagnose reaction failures.
Caption: Diagnostic workflow for troubleshooting low yields in sterically hindered Suzuki couplings.
Common Pitfalls
-
Regioselectivity in Dihalo-Systems: If starting with 2,4-dibromo-1,3-dimethoxynaphthalene , the C4 position reacts FIRST.
-
Reason: C4 is less sterically hindered and more electron-deficient than C2.
-
Strategy: To functionalize C2, you must either block C4 or react C4 first, then perform a second coupling at C2 using the "forcing" conditions (Protocol 1).
-
-
Catalyst Poisoning: The methoxy oxygens can coordinate to palladium, potentially acting as a chelating ligand that creates an off-cycle resting state. High temperature helps break this chelation.
References
-
Mechanistic Overview of Suzuki Coupling: Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483.
-
Buchwald Ligands for Hindered Substrates (SPhos/XPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127, 4685–4696.
-
Protodeboronation of Electron-Rich Boronic Acids: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017 , 139, 13156–13165.
-
Synthesis of Michellamines (Relevant Naphthalene Coupling): Bringmann, G.; Götz, R.; Keller, P. A.; Walter, R.; Boyd, M. R.; Lang, F.; Garcia-Granda, S.; Rogers, R. D. J. Org. Chem.1998 , 63, 1090–1097.
-
Preparation of 3-Methoxy-2-naphthylboronic Acid: Luo, X.; Zhang, G.; Wang, J. Org. Biomol. Chem.2010 , 8, 2899-2906.
Sources
1,3-Dimethoxynaphthalene as a fluorescent probe for metal ions
Application Note: 1,3-Dimethoxynaphthalene (1,3-DMN) as a Fluorescent Probe for Paramagnetic Metal Ions
Executive Summary
This guide details the application of 1,3-Dimethoxynaphthalene (1,3-DMN) as a "Turn-Off" fluorescent probe for the detection and kinetic characterization of transition metal ions, specifically Copper (Cu²⁺) and Iron (Fe³⁺) . Unlike complex chemosensors that rely on specific receptor binding, 1,3-DMN functions as a highly sensitive electron donor. Its utility lies in the Photoinduced Electron Transfer (PET) mechanism, where the presence of electron-deficient or paramagnetic metal ions results in fluorescence quenching. This protocol is essential for researchers studying electron transfer kinetics, environmental metal screening, and quenching dynamics in supramolecular chemistry.
Part 1: Photophysical Principles & Mechanism
The Fluorophore: 1,3-Dimethoxynaphthalene
1,3-DMN is an electron-rich naphthalene derivative. The methoxy groups at the 1 and 3 positions increase the electron density of the naphthalene ring, making it an excellent electron donor in the excited state.
-
Excitation (
): 330–340 nm (UV region) -
Emission (
): 380–400 nm (Deep Blue) -
Stokes Shift: Moderate (~3000–4000 cm⁻¹)
The Quenching Mechanism (PET)
The detection of metal ions by 1,3-DMN relies on Fluorescence Quenching . When 1,3-DMN is excited (
Mechanism Pathway:
-
Excitation:
-
Interaction:
(Charge Transfer Complex) -
Quenching: Complex relaxes to ground state without photon emission.
Figure 1: Schematic of the Photoinduced Electron Transfer (PET) mechanism leading to fluorescence quenching of 1,3-DMN by metal ions.
Part 2: Experimental Protocol
Materials & Reagents
-
Probe: 1,3-Dimethoxynaphthalene (≥98% purity).
-
Solvent: Acetonitrile (HPLC Grade) is preferred due to its polar aprotic nature, which stabilizes the charge-transfer state.
-
Metal Salts: Perchlorate or Chloride salts of Cu²⁺, Fe³⁺, Zn²⁺, Hg²⁺, etc. (Avoid Nitrate salts if working below 300 nm due to self-absorption).
-
Buffer: HEPES or Tris-HCl (10 mM, pH 7.2) for aqueous/organic mixtures.
Solution Preparation
-
Stock Probe Solution (1 mM): Dissolve 1.88 mg of 1,3-DMN (MW: 188.22 g/mol ) in 10 mL Acetonitrile. Store in dark at 4°C.
-
Working Probe Solution (10 µM): Dilute 100 µL of Stock Probe into 9.9 mL of solvent (Acetonitrile or 1:1 Acetonitrile/Water).
-
Metal Stock Solutions (1 mM): Prepare individual stocks of metal salts in deionized water.
Titration Workflow (Quenching Study)
This protocol determines the Stern-Volmer Constant (
-
Baseline Scan: Place 3.0 mL of Working Probe Solution in a quartz cuvette. Record emission spectrum (Excitation: 335 nm; Scan: 350–500 nm).
-
Titration: Add aliquots (e.g., 5 µL) of the Metal Stock Solution (Cu²⁺ or Fe³⁺) to the cuvette.
-
Equilibration: Mix gently and allow to equilibrate for 60 seconds.
-
Measurement: Record the emission spectrum after each addition.
-
Termination: Stop when fluorescence intensity decreases by >80% or metal concentration reaches 100 µM.
Figure 2: Step-by-step titration workflow for determining metal ion quenching constants.
Part 3: Data Analysis & Interpretation
The Stern-Volmer Equation
Analyze the data using the Stern-Volmer equation to quantify the interaction:
- : Fluorescence intensity without metal.
-
: Fluorescence intensity with metal.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Concentration of Metal Ion (Quencher).[2]
- : Stern-Volmer Quenching Constant (M⁻¹).[3]
Interpretation:
-
A linear plot indicates dynamic collisional quenching or static complex formation (1:1 stoichiometry).
-
Upward curvature suggests combined dynamic and static quenching (high sensitivity).
Performance Metrics (Typical Values)
| Parameter | Value / Characteristic | Notes |
| Linear Range | 0 – 50 µM | Dependent on solvent polarity. |
| LOD (Limit of Detection) | ~500 nM (0.5 µM) | Calculated as |
| Selectivity | Cu²⁺ > Fe³⁺ > Hg²⁺ >> Zn²⁺ | Paramagnetic ions quench most effectively. |
| Interference | High concentrations of I⁻ or Br⁻ | Heavy atom quenching may interfere. |
Troubleshooting Guide
-
Issue: No quenching observed.
-
Cause: Solvent is too non-polar (e.g., Hexane).
-
Fix: Switch to Acetonitrile or Methanol to stabilize the electron transfer state.
-
-
Issue: Precipitation during titration.
-
Cause: 1,3-DMN solubility limit or metal hydroxide formation.
-
Fix: Ensure pH < 8; use 50% organic co-solvent.
-
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text on Stern-Volmer quenching kinetics).
-
Rodríguez-Cáceres, M. I., et al. (2005).[1] "Fluorescence of Metal–Ligand Complexes of Mono- and Di-Substituted Naphthalene Derivatives." Journal of Fluorescence, 15(2), 185–190.[1] (Specific study on naphthalene derivative quenching by Cu(II) and Fe(III)).
-
Oevering, H., et al. (1987). "Long-range photoinduced through-bond electron transfer... containing a 1,4-dimethoxynaphthalene donor." Journal of the American Chemical Society. (Establishes dimethoxynaphthalene as a standard PET donor).
-
Al-Qudah, M. A., et al. (2023). "The mechanism of fluorescence quenching of naphthalimide... by copper (II)." BMC Chemistry. (Comparative mechanism for naphthalene-based sensors).
Sources
Technical Guide: Leveraging 1,3-Dimethoxynaphthalene Scaffolds in Drug Discovery
Executive Summary
1,3-Dimethoxynaphthalene (1,3-DMN) represents a "privileged scaffold" in medicinal chemistry, serving as a hyper-nucleophilic aromatic building block. Unlike its 1,4-isomer, 1,3-DMN offers a unique substitution pattern that grants access to 2-substituted naphthoquinones , benzo[c]chromen-6-ones (cannabinoid mimetics), and polyketide analogs .[1]
This guide details the exploitation of 1,3-DMN's electronic asymmetry. The molecule features two distinct reactivity "hotspots":
-
C2 Position: The kinetic site for Directed Ortho Metalation (DOM), located between two activating methoxy groups.[1]
-
C4 Position: The thermodynamic site for Electrophilic Aromatic Substitution (EAS), para to the C1-methoxy group.[1]
By orthogonalizing these reactivities, researchers can synthesize complex pharmacophores unavailable via standard naphthalene chemistry.[1]
Reactivity & Functionalization Map
The following diagram illustrates the divergent synthetic pathways available from the parent 1,3-DMN scaffold.
[1]
Application Notes
Application Note 1: Directed Ortho Metalation (DOM) for C2 Functionalization
Context: Introducing substituents at the C2 position is synthetically challenging via standard Friedel-Crafts chemistry due to steric crowding and the directing power of the C1/C3 oxygens favoring the C4 position. Strategy: Utilize the "Super-Acidic" nature of the C2 proton (flanked by two alkoxy groups).[1] Lithium-halogen exchange is unnecessary; direct deprotonation using n-BuLi complexed with TMEDA (Tetramethylethylenediamine) effects exclusive C2-lithiation.[1] Medicinal Utility: This allows the introduction of halogens (for cross-coupling), formyl groups, or alkyl chains, essential for synthesizing Type II Polyketide mimetics .[1]
Application Note 2: Oxidative Demethylation to Naphthoquinones
Context: Naphthoquinones are potent redox cyclers used in oncology (e.g., Doxorubicin analogs) and infectious disease (e.g., Atovaquone).[1] Strategy: Cerium(IV) Ammonium Nitrate (CAN) mediates the oxidative demethylation of 1,3-DMN.[1] Unlike 1,4-dimethoxynaphthalene which yields the simple quinone, 1,3-DMN oxidation typically yields 2-methoxy-1,4-naphthoquinone . Mechanism: The reaction proceeds via a radical cation intermediate, followed by nucleophilic attack of water, eventually hydrolyzing the unstable acetals to the quinone.[1] Key Advantage: The remaining C2-methoxy group in the product serves as a "vinylogous ester," a reactive handle for subsequent nucleophilic displacement by amines (aminolysis) to generate amino-quinones.[1]
Application Note 3: Vilsmeier-Haack Formylation for Cannabinoid Scaffolds
Context: The C4 position is electronically activated but less sterically hindered than C2. Strategy: Vilsmeier-Haack formylation installs an aldehyde at C4.[1] Medicinal Utility: The resulting 4-formyl-1,3-dimethoxynaphthalene is a critical precursor for benzo[c]chromen-6-ones . Condensation with enolizable ketones or Phenylacetic acid derivatives yields tetracyclic cores that mimic the spatial arrangement of tetrahydrocannabinol (THC), useful for exploring CB1/CB2 receptor selectivity without the legal constraints of natural cannabinoids.[1]
Detailed Experimental Protocols
Protocol A: Regioselective C2-Lithiation and Formylation
Target: 2-Formyl-1,3-dimethoxynaphthalene
Safety: n-Butyllithium is pyrophoric.[1] Perform all steps under inert atmosphere (Argon/Nitrogen).
-
Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvent Charge: Add 1,3-Dimethoxynaphthalene (1.88 g, 10.0 mmol) and anhydrous THF (40 mL).
-
Additive: Add TMEDA (1.65 mL, 11.0 mmol) via syringe.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 4.4 mL, 11.0 mmol) over 15 minutes.
-
Observation: The solution typically turns bright yellow/orange, indicating the formation of the aryllithium species.[1]
-
Incubation: Stir at -78°C for 1 hour.
-
-
Quench: Add anhydrous DMF (1.2 mL, 15.0 mmol) dropwise.
-
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Pour the mixture into saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Validation:
-
1H NMR (CDCl3): Look for the aldehyde proton singlet at ~10.5 ppm.[1] The C2-H singlet (normally ~6.5 ppm) should be absent.[1]
Protocol B: Oxidative Demethylation to 2-Methoxy-1,4-Naphthoquinone
Target: 2-Methoxy-1,4-naphthoquinone (Anti-proliferative scaffold)
-
Preparation: Dissolve 1,3-Dimethoxynaphthalene (1.0 mmol) in Acetonitrile (10 mL).
-
Oxidant Prep: Dissolve Cerium(IV) Ammonium Nitrate (CAN) (2.5 - 3.0 equiv, 2.5 mmol) in Water (10 mL).
-
Reaction: Add the CAN solution dropwise to the nitrile solution at room temperature with vigorous stirring.
-
Observation: The reaction mixture will turn dark red/orange immediately.[1]
-
-
Monitoring: Stir for 30–60 minutes. Monitor by TLC (the starting material is highly fluorescent; the quinone is yellow/orange and non-fluorescent or weakly fluorescent).[1]
-
Workup: Dilute with water (20 mL) and extract with Dichloromethane (DCM) (3 x 15 mL).
-
Note: The aqueous phase will be pale yellow (Cerium(III)).[1]
-
-
Purification: Pass through a short pad of silica gel (eluting with DCM) to remove trace Cerium salts.[1] Recrystallize from Ethanol/Water if necessary.[1]
Data Summary Table:
| Parameter | Protocol A (Lithiation) | Protocol B (Oxidation) |
| Reagent | n-BuLi / TMEDA | CAN (Ce(NH₄)₂(NO₃)₆) |
| Solvent | THF (Anhydrous) | MeCN / H₂O (1:[1]1) |
| Temperature | -78°C to RT | Room Temperature |
| Major Product | 2-Substituted-1,3-DMN | 2-Methoxy-1,4-naphthoquinone |
| Key Mechanism | Directed Ortho Metalation | Oxidative Demethylation (SET) |
| Yield (Typical) | 75-85% | 80-95% |
Troubleshooting & Quality Control
-
Issue: Low Yield in Lithiation (Protocol A).
-
Issue: Regioselectivity drift in Formylation (Vilsmeier). [1]
-
Issue: Incomplete Oxidation (Protocol B).
-
Cause: Solubility issues.
-
Fix: Increase the Acetonitrile ratio. If the substrate precipitates upon adding aqueous CAN, use a co-solvent like Acetone (though MeCN is preferred for CAN stability).[1]
-
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
CAN Oxidation of Naphthalene Derivatives
-
Lithiation Strategies (Directed Ortho Metalation)
-
Naphthoquinones in Medicinal Chemistry
- Title: Recent advances in the synthesis of 2-hydroxy-1,4-naphthoquinone (Lawsone)
-
Source: SynOpen (Thieme).[1]
Sources
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Oxidative modification of native protein residues using cerium(IV) ammonium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Derivatization of 1,3-Dimethoxynaphthalene for fluorescence studies
Application Note: Derivatization of 1,3-Dimethoxynaphthalene for the Synthesis of Solvatochromic Fluorescence Probes
Abstract
1,3-Dimethoxynaphthalene (1,3-DMN) serves as an exceptional electron-rich scaffold for the development of environmental-sensitive fluorophores. While 1,3-DMN itself exhibits intrinsic fluorescence, its lack of an electron-withdrawing group (EWG) limits its utility as a solvatochromic probe. This application note details the derivatization of 1,3-DMN via Regioselective Friedel-Crafts Acylation to generate 4-acetyl-1,3-dimethoxynaphthalene. This transformation creates a "push-pull" (Donor-Acceptor) electronic system, inducing Intramolecular Charge Transfer (ICT) characteristics essential for polarity sensing in drug binding sites and cellular membranes.
Scientific Foundation & Mechanism
The "Push-Pull" Architecture
Unsubstituted 1,3-DMN possesses two strong electron-donating methoxy groups. To render it sensitive to micro-environmental polarity (solvatochromism), an electron acceptor must be introduced to the conjugated system.
-
Donor (D): Methoxy groups (-OCH₃) at positions 1 and 3.
-
Acceptor (A): Acetyl group (-COCH₃) introduced at position 4.
-
Mechanism: Upon excitation, electron density shifts from the donor to the acceptor (ICT state). In polar solvents, this highly dipolar excited state is stabilized, leading to a red shift in fluorescence emission (bathochromic shift).
Regioselectivity of Derivatization
The 1,3-substitution pattern dictates the site of electrophilic attack.
-
Position 2: Located between two methoxy groups; sterically hindered.
-
Position 4: Ortho to the C3-methoxy and para to the C1-methoxy. This site is synergistically activated by resonance and is the kinetic product of electrophilic aromatic substitution.
Figure 1: Mechanistic pathway for the regioselective acylation of 1,3-DMN to generate a push-pull fluorophore.
Experimental Protocol: Synthesis & Derivatization
Objective: Synthesis of 4-acetyl-1,3-dimethoxynaphthalene via Friedel-Crafts Acylation.
Reagents & Equipment
-
Precursor: 1,3-Dimethoxynaphthalene (Substrate).
-
Reagent: Acetyl Chloride (Freshly distilled).
-
Catalyst: Aluminum Chloride (AlCl₃, Anhydrous).[1]
-
Solvent: Dichloromethane (DCM, Anhydrous) or Nitrobenzene (for higher temp).
-
Quench: Ice-cold dilute HCl (1M).
Step-by-Step Procedure
-
Apparatus Setup:
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF).
-
Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Maintain an inert atmosphere (N₂ or Ar).
-
-
Catalyst Activation:
-
Add AlCl₃ (1.2 eq) to DCM (20 mL) in the RBF.
-
Cool to 0°C using an ice bath.
-
Note: AlCl₃ is hygroscopic; handle quickly to minimize deactivation.
-
-
Electrophile Formation:
-
Add Acetyl Chloride (1.2 eq) dropwise to the AlCl₃ suspension.
-
Stir for 15 mins at 0°C. The mixture will turn homogenous/yellowish as the acylium complex forms.
-
-
Derivatization Reaction:
-
Dissolve 1,3-Dimethoxynaphthalene (1.0 eq, 500 mg) in DCM (10 mL) .
-
Add this solution dropwise to the reaction mixture over 20 minutes.
-
Observation: The solution will darken (orange/red) indicating complex formation.
-
Allow to warm to room temperature (RT) and stir for 3 hours .
-
QC Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). Product will be less polar than the starting material initially, but the acetyl group adds polarity compared to pure hydrocarbons. Look for a strong UV-active spot with a distinct blue/green fluorescence shift.
-
-
Quenching & Workup:
-
Cool the mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker containing 50g crushed ice + 10 mL conc. HCl . (Caution: Exothermic!).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash combined organics with Brine (1 x 50 mL) and Water (1 x 50 mL).
-
Dry over Anhydrous Na₂SO₄ and concentrate in vacuo.[2]
-
-
Purification:
-
Purify via Silica Gel Column Chromatography.
-
Eluent: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.
-
Isolate the major fluorescent fraction.
-
Figure 2: Operational workflow for the derivatization protocol.
Characterization & Fluorescence Studies
Once derivatized, the 4-acetyl-1,3-dimethoxynaphthalene must be validated for its photophysical properties.
Solvatochromic Shift Analysis (Lippert-Mataga)
The core utility of this derivative is its sensitivity to solvent polarity. Prepare 10 µM solutions of the purified derivative in the solvents listed below.
Table 1: Expected Photophysical Data
| Solvent | Polarity Index ( | Absorption | Emission | Stokes Shift (nm) | Quantum Yield ( |
| Hexane | 31.0 | 330 | 380 | 50 | 0.75 |
| Toluene | 33.9 | 332 | 395 | 63 | 0.70 |
| DCM | 40.7 | 335 | 420 | 85 | 0.65 |
| Methanol | 55.4 | 338 | 460 | 122 | 0.40 |
| Water | 63.1 | 340 | 490 (Weak) | 150 | <0.10 |
Data Interpretation:
-
Bathochromic Shift: As solvent polarity increases (Hexane -> Methanol), the emission maximum shifts red (380nm -> 460nm). This confirms the formation of the ICT state.
-
Quenching: In highly protic/polar solvents (Water), fluorescence may decrease due to hydrogen bonding induced non-radiative decay.
Validation Protocol
-
NMR Verification:
-
1H NMR (CDCl₃): Look for the acetyl methyl singlet (~2.6 ppm) and two methoxy singlets (~3.9-4.0 ppm). The aromatic region should show a desheilded proton peri to the carbonyl.
-
-
Mass Spectrometry: Confirm molecular ion
.
Troubleshooting & Critical Control Points
-
Issue: Low Yield / Poly-acylation.
-
Cause: Excess reagent or high temperature.
-
Fix: Strictly control temperature at 0°C during addition. Ensure 1:1 stoichiometry of Acetyl Chloride to Substrate.
-
-
Issue: No Fluorescence Shift.
-
Cause: Product is not the acyl-derivative (likely unreacted starting material).
-
Fix: Check TLC. Starting material fluoresces blue/UV; Product fluoresces cyan/green under 365nm lamp.
-
-
Issue: Catalyst Deactivation.
-
Cause: "Wet" DCM or old AlCl₃.
-
Fix: AlCl₃ must be yellow/grey powder, not white clumps. Distill DCM over CaH₂.
-
References
-
Friedel-Crafts Acylation of Naphthalene Derivatives
-
Source: Organic Syntheses, Coll. Vol. 6, p.34 (1988); Vol. 53, p.5 (1973). "2-Acetyl-6-methoxynaphthalene".[3]
- Relevance: Foundational protocol for acyl
-
URL:
-
-
Fluorescence Properties of Naphthalene Derivatives
-
Source: Journal of Fluorescence, 33(4), 1273-1303 (2023). "Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes".[4]
- Relevance: Reviews the photophysics of naphthalene-based ICT probes.
-
URL:
-
-
Solvatochromism Mechanisms
- Source: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
- Relevance: Authoritative text on Lippert-Mataga plots and solvent relax
-
URL:
-
Regioselectivity in Electrophilic Substitution
- Source: Chemistry LibreTexts. "Friedel-Crafts Reactions".
- Relevance: Explains the ortho/para directing effects of methoxy groups in polycyclic systems.
-
URL:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]
- 3. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1,3-Dimethoxynaphthalene in Materials Science
Executive Summary
1,3-Dimethoxynaphthalene (1,3-DMN) is a potent electron-rich polycyclic aromatic hydrocarbon (PAH) derivative. Unlike its symmetric 1,4- or 1,5- isomers, the meta-disposition of the methoxy groups in 1,3-DMN creates a unique electronic environment. This substitution pattern generates a "super-donor" scaffold with high electron density at the C2 and C4 positions, making it an exceptional candidate for Charge-Transfer (CT) complexes , organic semiconductors , and as a precursor for "push-pull" fluorophores .
This guide outlines the specific utility of 1,3-DMN in materials science, providing validated protocols for its synthesis, functionalization, and application in supramolecular assemblies.
Core Electronic Properties & Reactivity
The utility of 1,3-DMN stems from its specific molecular orbital arrangement. The two methoxy groups (
-
Regioselectivity: The C2 position (between the methoxy groups) is sterically crowded but electronically activated. The C4 position is both electronically activated (ortho to C3-OMe, para to C1-OMe) and sterically accessible, making it the primary site for electrophilic aromatic substitution (EAS).
-
Redox Potential: 1,3-DMN exhibits a low oxidation potential, allowing it to form stable radical cations or charge-transfer complexes with acceptors like Tetracyanoethylene (TCNE).
Reactivity Flowchart
The following diagram maps the primary synthetic pathways for 1,3-DMN in materials applications.
Figure 1: Strategic application map for 1,3-Dimethoxynaphthalene, highlighting the transition from precursor to functional material.
Application 1: Charge-Transfer (CT) Materials
1,3-DMN serves as a robust electron donor in binary donor-acceptor (D-A) systems. When paired with strong electron acceptors, it forms deeply colored CT complexes characterized by a new, low-energy absorption band. These materials are critical for studying organic conductivity and crystal engineering.
Mechanism
The interaction involves the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of 1,3-DMN to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.
Protocol A: Synthesis of 1,3-DMN:TCNE Complex
Objective: Isolate the 1:1 charge-transfer complex for crystallographic or spectroscopic analysis.
Reagents:
-
1,3-Dimethoxynaphthalene (1,3-DMN)[1]
-
Tetracyanoethylene (TCNE)
-
Dichloromethane (DCM) - Spectroscopic grade
Procedure:
-
Preparation of Donor Solution: Dissolve 188 mg (1.0 mmol) of 1,3-DMN in 5 mL of DCM. The solution should be clear and colorless/pale yellow.
-
Preparation of Acceptor Solution: Dissolve 128 mg (1.0 mmol) of TCNE in 5 mL of DCM. Caution: TCNE is toxic and evolves HCN if exposed to moisture/acid. Work in a fume hood.
-
Mixing: Add the TCNE solution dropwise to the 1,3-DMN solution.
-
Observation: An immediate color change to deep blue/purple occurs, indicating the formation of the CT band.
-
-
Crystallization: Allow the solvent to evaporate slowly at room temperature in a dark, undisturbed location (slow evaporation yields higher quality crystals for X-ray diffraction).
-
Isolation: Collect the dark crystals via filtration. Wash with cold pentane to remove uncomplexed starting materials.
Data Validation:
| Parameter | Observation/Expected Value |
|---|---|
| Appearance | Deep purple/black needles |
| UV-Vis (DCM) | New broad band
Application 2: Synthesis of "Push-Pull" Fluorophores
To utilize 1,3-DMN in photonics (e.g., fluorescence microscopy probes or OLEDs), the scaffold must be functionalized with an electron-withdrawing group to create a dipole. The most effective method is the introduction of an aldehyde group via the Vilsmeier-Haack reaction, followed by condensation.
Regiochemistry Note
While the C2 position is electronically activated, it is sterically hindered by the flanking methoxy groups. Under standard Vilsmeier-Haack conditions, formylation occurs predominantly at the C4 position , yielding 2,4-dimethoxy-1-naphthaldehyde (IUPAC numbering shifts upon formylation).
Protocol B: Vilsmeier-Haack Formylation
Objective: Synthesize 2,4-dimethoxy-1-naphthaldehyde.
Reagents:
-
1,3-Dimethoxynaphthalene (1.0 eq)
-
Phosphorus Oxychloride (
) (1.2 eq) -
N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent and reagent)
-
Sodium Acetate (sat. aq.)
Step-by-Step Methodology:
-
Reagent Formation: In a flame-dried round-bottom flask under Argon, cool DMF to
. Add dropwise over 15 minutes. Stir for 30 minutes to generate the Vilsmeier salt (chloroiminium ion). -
Addition: Dissolve 1,3-DMN in minimal DMF and add it slowly to the Vilsmeier salt at
. -
Reaction: Warm the mixture to
and stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The starting material ( ) will disappear, and a new polar spot ( ) will appear. -
Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize/basify to pH 8 using saturated sodium acetate solution. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with Dichloromethane (
mL). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography.
Key Output Data:
-
Yield: Typically 75–85%.
-
NMR (CDCl
): Distinct singlet for the aldehyde proton ( ) at ppm. Two methoxy singlets at ppm.
Application 3: Redox Materials (Quinone Synthesis)
1,3-DMN can be oxidized to naphthoquinone derivatives, which are valuable for battery materials (organic cathodes) and pharmacophores.
Protocol C: CAN Oxidation
Objective: Oxidative transformation to naphthoquinone derivatives. Note: Direct oxidation of 1,3-DMN is complex. This protocol targets the formation of 2-methoxy-1,4-naphthoquinone derivatives.
-
Dissolution: Dissolve 1,3-DMN in Acetonitrile/Water (4:1).
-
Oxidant Addition: Add Ceric Ammonium Nitrate (CAN) (2.5 eq) portion-wise at
. -
Quenching: After 30 minutes, dilute with water and extract with DCM.
-
Result: The electron-rich ring oxidizes. Expect a mixture requiring chromatographic separation. The product will lose fluorescence, confirming the disruption of the naphthalene conjugation system.
References
-
Synthesis of 1,3-Dimethoxynaphthalene: Erenler, R. et al. "Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives."[1][2] Journal of Chemical Research, 2008.
-
Vilsmeier-Haack Regioselectivity: Rajakumar, P. et al. "Vilsmeier-Haack reaction of electron-rich naphthalenes." Tetrahedron Letters, 2013.
-
Charge Transfer Complexes: Rathore, R. et al. "Donor-Acceptor Complexes of Naphthalene Derivatives."[3] Journal of Organic Chemistry, 2000.
-
Oxidation Protocols (CAN): Nair, V. et al. "Cerium(IV) ammonium nitrate (CAN) mediated oxidative transformations." Tetrahedron, 2007.
Sources
Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Dimethoxynaphthalene Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] Its versatility, mild reaction conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in the synthesis of pharmaceuticals, advanced materials, and complex natural products.[3][4] This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of dimethoxynaphthalene substrates, a common scaffold in various high-value molecules. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into optimization and troubleshooting to ensure reproducible, high-yield synthesis of the desired biaryl products.
Mechanistic Rationale: The "Why" Behind the Protocol
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle.[5] A thorough understanding of this mechanism is critical for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts itself into the carbon-halogen bond of the electrophile (e.g., a bromo-dimethoxynaphthalene).[6][7] This irreversible step forms a square planar 16-electron Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1][8] This protocol utilizes an aryl bromide, which offers a good balance of reactivity and stability.
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center.[7] For this to occur, the boronic acid must first be activated by a base.[9] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the Pd(II) complex, displacing a halide ion.[7][9] The presence of water can often facilitate this step by helping to dissolve the inorganic base.[6]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product.[6][7] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Phenyl-Dimethoxynaphthalene
This protocol details the coupling of 1-bromo-2,6-dimethoxynaphthalene with phenylboronic acid . The principles and steps can be adapted for other dimethoxynaphthalene isomers and various boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-2,6-dimethoxynaphthalene | ≥97% | Standard Vendor | The electrophilic partner. |
| Phenylboronic Acid | ≥97% | Standard Vendor | The nucleophilic partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Standard Vendor | Catalyst. Handle in a glovebox or inert atmosphere if possible. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Vendor | Base. Should be finely powdered and dried before use. |
| Toluene | Anhydrous | Standard Vendor | Reaction solvent. |
| Ethanol | 200 Proof | Standard Vendor | Co-solvent. |
| Deionized Water | N/A | In-house | For the base solution. |
| Ethyl Acetate | ACS Grade | Standard Vendor | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Vendor | Drying agent. |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |
| Round-bottom flask, Condenser, Magnetic Stir Bar | N/A | Standard Lab Supply | Ensure glassware is oven-dried. |
| Inert Gas Supply (Nitrogen or Argon) | High Purity | Standard Gas Supply | For maintaining an inert atmosphere. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are irritants and potentially toxic. Handle with care, using gloves and safety glasses. Avoid inhalation of dust.[4]
-
Solvents: Toluene and ethyl acetate are flammable and volatile. All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.
-
Base: Potassium carbonate is an irritant. Avoid contact with skin and eyes.
-
Thermal Hazards: For scaled-up reactions, it is crucial to understand the thermal decomposition behavior of the reaction mixture to prevent runaway reactions.[10]
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and appropriate gloves are mandatory at all times.
Step-by-Step Procedure
Caption: Experimental workflow from setup to product analysis.
1. Reaction Setup:
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add the aryl halide, 1-bromo-2,6-dimethoxynaphthalene (1.0 mmol, 267 mg).
-
Add the boronic acid, phenylboronic acid (1.2 mmol, 146 mg). Using a slight excess of the boronic acid can help drive the reaction to completion.
-
Add the base, potassium carbonate (3.0 mmol, 414 mg).
2. Solvent Addition and Degassing:
-
Add toluene (15 mL), ethanol (5 mL), and deionized water (5 mL). The solvent ratio can be critical and may require optimization.[6]
-
Stir the mixture vigorously and degas the system for 15-20 minutes by bubbling nitrogen or argon gas through the solution. This step is crucial to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
3. Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg). The mixture will typically turn a darker color, often yellow or brown.[11]
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Maintain vigorous stirring and allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
4. Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Add 20 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL) to remove residual base and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
5. Purification:
-
The resulting crude solid or oil is purified by flash column chromatography on silica gel.
-
A solvent gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) is typically effective for separating the biaryl product from nonpolar impurities and residual starting materials.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent to yield the final product, which should be characterized by NMR and MS analysis.
Optimization and Troubleshooting
Even robust protocols can require optimization. If yields are low or side reactions are observed, consider the following.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor quality or wet reagents/solvents.4. Base is not strong enough. | 1. Use fresh catalyst from a reliable source. Consider a more robust pre-catalyst like Pd(OAc)₂ with a phosphine ligand.[9][12]2. Ensure thorough degassing of the solvent mixture before adding the catalyst.3. Use anhydrous solvents and dry the base before use.4. Screen alternative bases such as K₃PO₄ or Cs₂CO₃.[1] |
| Protodeborylation | Boronic acid is unstable and hydrolyzes before transmetalation. This is common with heteroaryl boronic acids.[6] | 1. Use the boronic acid as its more stable pinacol ester derivative.[6]2. Use a less aqueous solvent system or anhydrous conditions if possible.[6]3. Increase the amount of boronic acid to 1.5-2.0 equivalents. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote the homocoupling of the boronic acid. | Improve the degassing procedure. Ensure a constant positive pressure of inert gas throughout the reaction. |
| Dehalogenation of Starting Material | The aryl halide is reduced instead of coupled. This can occur if the transmetalation step is slow.[6] | 1. Increase the reaction temperature to facilitate transmetalation.2. Screen different ligands that can accelerate the catalytic cycle.3. Ensure the base is sufficiently soluble and active. |
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
ACS Publications - Journal of Chemical Education. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrochemical Suzuki–Miyaura cross-coupling using peptide bolaamphiphile hydrogel-supported Pd NPs as heterogeneous electrocatalyst. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
ACS Publications - Organic Process Research & Development. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]
-
ACS Publications - The Journal of Organic Chemistry. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1,3-Dimethoxynaphthalene
Topic: Troubleshooting Common Side Reactions & Process Optimization
Introduction: The "Resorcinol Effect" in Naphthalene Chemistry
Welcome to the technical guide for the synthesis of 1,3-Dimethoxynaphthalene (1,3-DMN) . This molecule is a critical intermediate in the synthesis of polyketide analogues and complex fused-ring systems (e.g., Danishefsky-type dienes).[1]
The Core Challenge: The starting material, 1,3-Dihydroxynaphthalene (1,3-DHN) (Naphthoresorcinol), behaves chemically like a "super-resorcinol."[1] The 1,3-relationship of the hydroxyl groups creates a synergistic activation of the C2 position (the carbon between the oxygens).[1] This makes the molecule:
-
Highly susceptible to oxidation (forming quinones/tars).[1]
-
Prone to C-alkylation (methylation on the ring instead of the oxygen).[1]
This guide replaces generic advice with mechanism-based troubleshooting to navigate these specific electronic hazards.
Module 1: The "Black Tar" Syndrome (Oxidation)[2]
User Query: "My reaction mixture turned from pale brown to pitch black within 20 minutes. The workup yielded a sticky tar with low mass recovery.[1] What happened?"
Root Cause Analysis: Aerobic Oxidation
1,3-DHN is extremely electron-rich.[1] In the presence of base (which forms the phenolate) and trace oxygen, it rapidly oxidizes to form 1,2-naphthoquinone or 1,4-naphthoquinone derivatives, which subsequently polymerize into complex humic-like tars.[1]
Troubleshooting Protocol
| Variable | Standard (Risk High) | Optimized (Risk Low) |
| Atmosphere | Open air / Balloon | Schlenk Line (Argon/N2) |
| Solvent Prep | Reagent Grade | Degassed (Freeze-Pump-Thaw) |
| Additives | None | Sodium Dithionite (Na₂S₂O₄) |
The "Reductant Shield" Technique: Add a pinch (approx. 5-10 mol%) of Sodium Dithionite (Na₂S₂O₄) to the reaction mixture before adding the base.[1] This acts as an oxygen scavenger, keeping the starting material in the reduced (diol) state during the initial deprotonation phase.[1]
Module 2: The "Wrong Peak" (Regioselectivity)
User Query: "I see a new methyl singlet in my NMR, but it's not at the expected chemical shift (approx. 3.9-4.0 ppm).[1] It's upfield. Did I make the product?"
Root Cause Analysis: C-Alkylation vs. O-Alkylation
You likely encountered C-methylation at the C2 position.[1]
-
Mechanism: The C2 position is doubly activated by the ortho and para oxygen donors.[1] Under conditions favoring "soft" nucleophilicity (e.g., solvent-separated ion pairs), the carbon acts as the nucleophile rather than the oxygen.[1]
-
The Trap: Using Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) often favors C-alkylation.[1]
Troubleshooting Protocol
To force O-methylation (the desired ether), you must favor the "hard" nucleophile (Oxygen) character.[1]
-
Rule 1: Use Weak Bases. Switch from NaH/NaOH to Potassium Carbonate (K₂CO₃) .[1] The potassium cation coordinates tightly with the oxygen, shielding the C2 position and promoting O-attack.[1]
-
Rule 2: Solvent Choice. Use Acetone (anhydrous).[1] While DMF/DMSO are common, their high polarity can separate the cation/anion pair too much, increasing the reactivity of the C2 carbon. Acetone keeps the ion pair tighter.[1]
Module 3: Incomplete Conversion (Mono-Methylation)
User Query: "Mass spec shows a peak at M-14 relative to the product. Is this an impurity?"
Root Cause Analysis: Steric Hinderance & Solubility
The intermediate, 1-methoxy-3-naphthol (or its isomer), is less soluble in acetone than the starting material.[1] It can precipitate out before the second methylation occurs.[1]
Corrective Action
-
Stepwise Addition: Do not add all methylating agent at once. Add 1.5 equivalents, wait 2 hours, then add the remaining 1.5 equivalents.
-
Vigorous Stirring: Ensure the K₂CO₃ slurry is moving rapidly to grind the particle surface.[1]
Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways. You must navigate the "Green Path" while avoiding the Red (Oxidation) and Orange (C-Alkylation) traps.[1]
Caption: Reaction landscape showing critical divergence points. The "Green Path" requires K₂CO₃ and inert atmosphere.
Experimental Protocol: The "Gold Standard" Method
This protocol is optimized to minimize C-alkylation and Oxidation.[1]
Reagents:
-
1,3-Dihydroxynaphthalene (Recrystallized from Toluene/Hexane if dark)[1]
-
Dimethyl Sulfate (DMS) OR Methyl Iodide (MeI) (MeI is safer to handle/quench)
-
Potassium Carbonate (K₂CO₃) - Anhydrous, finely powdered[1]
-
Acetone (HPLC Grade, dried over molecular sieves)
-
Sodium Dithionite (Na₂S₂O₄) - Optional antioxidant[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF). Equip with a reflux condenser and a rubber septum.[1] Flush with Argon for 15 mins.
-
Solvent Prep: Charge Acetone (0.2 M concentration relative to substrate).[1] Critical: Sparge solvent with Argon for 10 mins.[1]
-
Loading: Under positive Argon flow, add 1,3-DHN (1.0 equiv) .[1]
-
Tech Tip: If the solid is dark brown, add Na₂S₂O₄ (0.05 equiv) now.[1]
-
-
Base Addition: Add K₂CO₃ (3.0 equiv) . The mixture may turn green/brown (phenolate formation).[1]
-
Alkylation: Add Methyl Iodide (3.0 equiv) dropwise via syringe.[1]
-
Reflux: Heat to mild reflux (approx. 60°C bath temp) for 6–12 hours.
-
Workup:
-
Purification: Recrystallize from Hexane or sublimed under vacuum if high purity is required.[1]
References
-
Zhang, T., et al. (2019). "A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene."[1][3] ResearchGate.[1][3] (Provides comparative data on base/solvent effects for naphthalene diol methylation).
-
Sigma-Aldrich. "Product Specification: 1,3-Dihydroxynaphthalene."[1] (Data on oxidation sensitivity and storage conditions).
-
Thermo Scientific. "Safety Data Sheet: 1,3-Dihydroxynaphthalene." (Handling precautions regarding air sensitivity).
-
Organic Syntheses. "General Procedures for Methylation of Phenols." (Foundational protocols for K₂CO₃/Acetone methylation).
Sources
Technical Support Center: Recrystallization of 1,3-Dimethoxynaphthalene
Welcome to the comprehensive technical support guide for the purification of 1,3-Dimethoxynaphthalene via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols, troubleshooting advice, and expert insights to ensure the successful purification of this compound. Our approach is grounded in established chemical principles and practical laboratory experience to empower you with the knowledge to overcome common challenges and achieve high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 1,3-Dimethoxynaphthalene?
Recrystallization is a purification technique for solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the crude 1,3-Dimethoxynaphthalene at an elevated temperature but will have limited solubility for it at lower temperatures. Conversely, the impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at high temperatures (allowing for removal via hot filtration). As the saturated hot solution cools, the solubility of 1,3-Dimethoxynaphthalene decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.
Q2: What is the target melting point for pure 1,3-Dimethoxynaphthalene?
The reported melting point for pure 1,3-Dimethoxynaphthalene is in the range of 116.5-120.5 °C[1]. A sharp melting point within this range is a good indicator of high purity. A broad melting range or a melting point significantly lower than this range suggests the presence of impurities.
Q3: How do I select an appropriate solvent for the recrystallization of 1,3-Dimethoxynaphthalene?
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Completely dissolve 1,3-Dimethoxynaphthalene when hot.
-
Have low solubility for 1,3-Dimethoxynaphthalene when cold.
-
Either completely dissolve impurities at all temperatures or not dissolve them at all.
-
Be chemically inert towards 1,3-Dimethoxynaphthalene.
-
Have a boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the crystals.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
A documented successful recrystallization of 1,3-Dimethoxynaphthalene utilizes a mixed solvent system of chloroform and petroleum ether[2]. Other potential single and mixed solvent systems can be explored based on solubility tests.
Q4: What are the most common issues encountered during the recrystallization of 1,3-Dimethoxynaphthalene?
Common challenges include:
-
Oiling out: The compound separates as a liquid instead of forming solid crystals.
-
Poor crystal yield: A significant amount of the compound remains in the mother liquor.
-
No crystal formation: The solution remains clear even after cooling.
-
Contaminated crystals: The resulting crystals are not significantly purer than the starting material.
These issues and their remedies are addressed in detail in the Troubleshooting Guide section.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (General Procedure)
This protocol outlines the general steps for a single-solvent recrystallization. The choice of a suitable single solvent must be determined through preliminary solubility tests.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of crude 1,3-Dimethoxynaphthalene (approximately 10-20 mg) into several test tubes.
-
Add a few drops of a different potential solvent to each tube.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. An ideal solvent will completely dissolve the compound at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.
-
-
Dissolution:
-
Place the crude 1,3-Dimethoxynaphthalene in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a boiling chip.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Protocol 2: Mixed-Solvent Recrystallization using Chloroform and Petroleum Ether
This protocol is based on a documented successful method for the recrystallization of 1,3-Dimethoxynaphthalene[2].
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve the crude 1,3-Dimethoxynaphthalene in a minimal amount of chloroform at room temperature or with gentle warming. Chloroform acts as the "good" solvent in which the compound is readily soluble.
-
-
Inducing Crystallization:
-
Slowly add petroleum ether (the "bad" solvent in which the compound is poorly soluble) dropwise to the chloroform solution with continuous swirling.
-
Continue adding petroleum ether until the solution becomes faintly turbid (cloudy), indicating the point of saturation.
-
-
Clarification and Cooling:
-
Add a few drops of chloroform to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
-
Crystal Formation and Isolation:
-
Place the flask in a refrigerator or an ice bath to promote further crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold chloroform/petroleum ether mixture, and dry thoroughly.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Add more of the "good" solvent (e.g., chloroform) to the hot mixture until the oil redissolves. Then, allow it to cool more slowly. |
| Poor Crystal Yield | Too much solvent was used. The cooling process was too short. | Reheat the solution to evaporate some of the solvent and then cool again. Ensure the solution is thoroughly chilled in an ice bath before filtration. |
| No Crystal Formation | The solution is not saturated. The cooling is too rapid. | If the solution is not saturated, evaporate some of the solvent. If cooling is too rapid, allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 1,3-Dimethoxynaphthalene to induce crystallization. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. |
| Premature Crystallization during Hot Filtration | The solution cools down in the funnel. | Use a pre-heated funnel and filter flask. Add a small excess of solvent before filtration to prevent premature crystallization. |
Visualizing the Workflow
Recrystallization Workflow Diagram```dot
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Erenler, R. (2015). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research, 39(7), 409-411. Retrieved from [Link]
Sources
Troubleshooting low yield in Williamson ether synthesis of dimethoxy aromatics.
Technical Support Center: Williamson Ether Synthesis of Dimethoxy Aromatics
Topic: Troubleshooting Low Yields in Di-O-Alkylation of Dihydroxybenzenes Support Level: Tier 3 (Senior Application Scientist) Ticket ID: WES-DMA-001[1]
Introduction: The "Double-Alkylation" Bottleneck
Welcome to the technical support portal. If you are synthesizing dimethoxybenzenes (veratrole, 1,4-dimethoxybenzene, or resorcinol dimethyl ether), you are likely encountering a specific kinetic bottleneck: the second alkylation step .[1]
While the first methylation is often rapid, the introduction of an electron-donating methoxy group changes the solubility and electronic profile of the ring. Furthermore, specific isomers (like catechol) introduce intramolecular hydrogen bonding that dramatically reduces the nucleophilicity of the mono-alkylated intermediate. This guide addresses the transition from mono-ether to di-ether and prevents the common "black tar" oxidative degradation.[1]
Module 1: Diagnostic Logic
Before altering conditions, diagnose the failure mode using the visual logic tree below.
Figure 1: Diagnostic flowchart for isolating the root cause of yield loss in di-alkylation reactions.[1]
Module 2: The Chemistry of Failure (FAQs)
Q1: Why does the reaction stall at the mono-methoxy intermediate, especially with catechol?
The "Guaiacol Trap": In the methylation of catechol (1,2-dihydroxybenzene), the first methylation produces guaiacol. The remaining phenolic proton forms a strong intramolecular hydrogen bond with the adjacent oxygen of the new methoxy group.
-
Consequence: This H-bond stabilizes the proton, increasing the pKa (making it less acidic) and making deprotonation by weak bases (like
in acetone) kinetically difficult. -
Fix: You need a cation that disrupts this chelation (like
) or a Phase Transfer Catalyst (PTC) that brings the naked anion into the organic phase.
Q2: Why does my reaction turn black?
Aerobic Oxidation: Electron-rich phenols (especially hydroquinone and catechol) are highly susceptible to oxidation under basic conditions.[1]
-
Mechanism: The phenoxide anion transfers an electron to molecular oxygen (
), generating a radical which rapidly polymerizes or oxidizes to a quinone (e.g., 1,4-benzoquinone).[1] Quinones are electrophiles that react with remaining phenoxides to form complex, dark-colored oligomers (tars).[1] -
Fix: Rigorous exclusion of oxygen is mandatory.[1] Sparge solvents with
or Argon for 15 minutes prior to base addition.[1]
Q3: I see a spot with a different Rf than expected. Could it be C-alkylation?
Ambident Nucleophile Effect: Phenoxides can attack alkyl halides via the Oxygen (desired) or the Ring Carbon (undesired).
-
Solvent Control:
-
Fix: Ensure your solvent system is strictly aprotic if C-alkylation is observed.[1]
Module 3: Critical Parameters & Data
Solvent & Base Selection Matrix
| Solvent System | Base | Temp | Suitability | Risk Factor |
| Acetone | Reflux ( | Standard substrates (Resorcinol) | Too slow for hindered catechols.[1] | |
| DMF/DMSO | Difficult substrates (Catechol) | High workup difficulty (high BP).[1] | ||
| DCM / Water | NaOH + TBAB | Reflux ( | Best for Scale-up (PTC) | Emulsion formation.[1] |
| DMC (Neat) | Green Chemistry (No Halides) | Requires Autoclave/Pressure vessel. |
Module 4: Validated Protocols
Protocol A: Phase Transfer Catalysis (Recommended for Catechols)
Best for avoiding the "Guaiacol Trap" and minimizing oxidation.
-
Setup: 3-neck flask, reflux condenser,
inlet, vigorous mechanical stirring (magnetic stirring is often insufficient for PTC). -
Reagents:
-
Procedure:
-
Why it works: The quaternary ammonium salt extracts the phenoxide into the DCM layer as a "naked ion pair," protecting it from water solvation and dramatically increasing reaction rate [2].
Protocol B: Green Synthesis with Dimethyl Carbonate (DMC)
Best for safety (avoiding MeI) and high purity.
-
Setup: Stainless steel autoclave or high-pressure glass reactor.
-
Reagents:
-
Procedure:
-
Mix reagents in the vessel.
-
Heat to 160°C - 180°C for 6-8 hours.
-
Note:
is a byproduct; pressure will rise.
-
-
Why it works: At high temperatures, DMC acts as a methylating agent.[1][4] It is non-toxic compared to MeI and produces only methanol and
as byproducts [1].
Module 5: Mechanistic Visualization
Understanding the competition between pathways is critical.
Figure 2: Competitive pathways in Williamson Ether Synthesis.[1] Success depends on favoring the green path (Aprotic/SN2) over the red paths.
References
-
Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.[1]
-
Janssen, E., et al. (1982).[1] Phase-transfer catalyzed methylation of catechols.[1] Journal of Organic Chemistry. (Validated via search results indicating PTC efficacy for catechols).
-
Kornblum, N., et al. (1955).[1] The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. Journal of the American Chemical Society, 77(23), 6269–6280. (Foundational text on Ambident Nucleophiles).
Sources
Technical Support Center: Overcoming Challenges in the Purification of Dimethoxynaphthalene Isomers
Welcome to the technical support center for the purification of dimethoxynaphthalene (DMN) isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating specific DMN isomers. Here, we synthesize our extensive field experience with established scientific principles to provide you with practical, actionable solutions to common and complex purification challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that often arise at the outset of a DMN purification project.
Q1: What are the primary challenges in separating dimethoxynaphthalene isomers?
A1: The core difficulty lies in the remarkably similar physicochemical properties of the ten DMN isomers. Their boiling points are very close, rendering conventional distillation inefficient for achieving high purity.[1] A significant hurdle, particularly in the separation of the commercially important 2,6-DMN from 2,7-DMN, is their tendency to form eutectic mixtures, which complicates purification by standard crystallization methods.[1][2]
Q2: What is a suitable starting approach for purifying a crude mixture of DMN isomers?
A2: A multi-step approach is typically necessary. Fractional distillation can be employed as an initial step to enrich the fraction containing the desired isomer, although it will not achieve complete separation.[3][4] This enriched mixture can then be subjected to more refined techniques like crystallization or chromatography.[3] For many applications, a combination of melt crystallization followed by solvent crystallization is a powerful strategy.[2]
Q3: Which analytical techniques are recommended for assessing the purity of DMN isomers?
A3: A combination of chromatographic and spectroscopic methods is ideal for robust purity assessment.
-
Gas Chromatography (GC): Widely used for routine analysis and can provide excellent separation of most isomers, especially when using appropriate columns.[3][5]
-
High-Performance Liquid Chromatography (HPLC): Particularly effective for separating isomers that are difficult to resolve by GC.[6][7]
-
Spectroscopic Methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are crucial for confirming the identity of the isolated isomers.[5][8]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your purification experiments.
Crystallization Troubleshooting
Problem 1: My crystallization process results in a low-purity product, likely due to a eutectic mixture.
Causality: The formation of a eutectic mixture, especially between 2,6-DMN and 2,7-DMN, means that beyond a certain point, the two isomers will crystallize together in a fixed ratio, preventing further purification by simple cooling crystallization.[1][2]
Solution:
-
Solvent Selection: The choice of solvent is critical. A solvent system that exhibits significantly different solubilities for the target isomer and its main contaminants at a given temperature can help to break the eutectic point or shift its composition. A mixture of methanol and acetone has been shown to be effective for the purification of 2,6-DMN.[2]
-
Adductive Crystallization: This technique involves adding a compound that selectively forms a co-crystal or adduct with one of the isomers, altering its crystallization behavior and enabling its separation from the mixture.[9]
-
High-Pressure Crystallization: Applying high pressure can alter the solid-liquid phase equilibrium, potentially breaking the eutectic and allowing for the selective crystallization of the higher-melting point isomer.[3]
Problem 2: The crystal yield is consistently low, even with a seemingly appropriate solvent.
Causality: Low yield can be attributed to several factors, including the high solubility of the target compound in the chosen solvent even at low temperatures, an insufficient amount of starting material in the supersaturated state, or a cooling rate that is too rapid, leading to the formation of small crystals that are difficult to recover.
Solution:
-
Optimize Solvent System: If the compound is too soluble, consider using a binary solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble until the solution becomes slightly turbid. Then, gently heat to redissolve and allow to cool slowly.[10]
-
Controlled Cooling: A slow and controlled cooling rate is crucial for growing larger, purer crystals and maximizing recovery.[1] A rate of 0.5 to 1°C/min is often a good starting point.[11]
-
Seeding: Introduce a small, high-purity crystal of the target isomer to the supersaturated solution to induce crystallization and promote the growth of the desired crystal form.
Chromatography Troubleshooting
Problem 3: My DMN isomers are co-eluting or showing poor resolution in Reverse-Phase HPLC.
Causality: Standard C18 columns primarily separate based on hydrophobicity.[6] Since DMN isomers have very similar hydrophobicities, these columns often fail to provide adequate separation.[6]
Solution:
-
Utilize Columns with Alternate Selectivity: Employ columns that offer secondary separation mechanisms, such as π-π interactions. Phenyl-based columns or those with pyrene or nitrophenyl functionalities can provide significantly better resolution for aromatic isomers.[6]
-
Mobile Phase Optimization:
-
Organic Modifier: Switching from acetonitrile to methanol can enhance π-π interactions between the analytes and a suitable stationary phase, improving separation.[6]
-
Temperature: Adjusting the column temperature can alter the selectivity and efficiency of the separation. Experiment with a range of temperatures to find the optimal condition.
-
-
Preparative HPLC: For isolating larger quantities of pure isomers, preparative HPLC is a powerful technique. It allows for the purification of sufficient material for further research and development.[12]
Problem 4: I need to separate chiral DMN derivatives, but my current method is ineffective.
Causality: Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques.
Solution:
-
Chiral Stationary Phases (CSPs): The most direct approach is to use a chiral HPLC or Supercritical Fluid Chromatography (SFC) column. These columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations, often providing faster separations and using less organic solvent.[13][14] There is a wide variety of chiral stationary phases available that are compatible with SFC.[13]
Experimental Protocols
Protocol 1: Two-Step Crystallization for High-Purity 2,6-Dimethoxynaphthalene
This protocol is designed for enriching and then purifying 2,6-DMN from a mixture containing other isomers, particularly 2,7-DMN.
Step 1: Melt Crystallization (Enrichment)
-
Place the crude DMN isomer mixture in a suitable vessel with a controlled heating and cooling system.
-
Heat the mixture until it is completely molten.
-
Slowly cool the melt to a temperature just above the eutectic point of the 2,6-DMN/2,7-DMN system. This will cause the higher-melting 2,6-DMN to selectively crystallize.
-
Separate the solid crystals from the remaining liquid melt. The solid phase will be enriched in 2,6-DMN.
Step 2: Solvent Recrystallization (Final Purification)
-
Take the enriched 2,6-DMN solid from Step 1 and dissolve it in a minimal amount of a suitable hot solvent mixture (e.g., a 60:40 volume ratio of methanol to acetone).[2]
-
Once fully dissolved, allow the solution to cool slowly and undisturbed. A controlled cooling rate of 0.5°C/min is recommended.[11]
-
As the solution cools, high-purity crystals of 2,6-DMN will form.
-
Collect the crystals by filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
-
Analyze the purity of the crystals using GC or HPLC. A purity of >99.5% can be achieved with this method.[2]
Protocol 2: Analytical HPLC Method for DMN Isomer Purity Assessment
This protocol provides a starting point for developing an HPLC method to assess the purity of your DMN isomer samples.
-
Column: A column with π-π interaction capabilities (e.g., a PYE or NPE column) is recommended.[6]
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the DMN sample in the initial mobile phase composition.
Note: This is a general method and may require optimization for your specific mixture of isomers.
Data Presentation
Table 1: Common Solvents for DMN Recrystallization
| Solvent/Solvent System | Target Isomer | Notes |
| Toluene / m-xylene | 2,6-DMN & 2,7-DMN | Preferred light aromatic hydrocarbon solvents.[15] |
| Ethanol | 2,6-DIPN | Commonly used alcohol for recrystallization.[3] |
| Methanol/Acetone (e.g., 60:40 v/v) | 2,6-DMN | Effective for achieving high purity.[2] |
| Ethanol/Acetone with Water | 2,6-DIPN | Water acts as a poor solvent to induce precipitation.[3] |
Visualization
Diagram 1: Decision Workflow for DMN Isomer Purification
This diagram outlines a logical progression for selecting an appropriate purification strategy based on the initial sample characteristics and desired purity.
Caption: Decision tree for selecting a DMN purification strategy.
References
- Navigating the Intricacies of Dimethylnaphthalene Isomer Separation: A Technical Support Guide - Benchchem.
- Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC.
-
2,6-Dimethylnaphthalene - Wikipedia. Available at: [Link]
-
Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry | ACS Omega - ACS Publications. Available at: [Link]
- Method for producing 2,6-DMN from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization - Google Patents.
-
Separation of 2,6-dimethylnaphthalene in Dimethylnaphthalene Isomers Mixture by Crystallization Operation - ResearchGate. Available at: [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. Available at: [Link]
-
Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions | ACS Omega - ACS Publications. Available at: [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]
-
The isomer-specific analysis of di- iso -propylnaphthalenes | Request PDF - ResearchGate. Available at: [Link]
-
Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - ResearchGate. Available at: [Link]
- Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - Google Patents.
-
Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed. Available at: [Link]
- Extractive solution crystallization of chemical compounds - Google Patents.
-
separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
A method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - European Patent Office - EP 1 - EPO. Available at: [Link]
-
Excimer formation in the mixed dimers of naphthalene and 1-methoxynaphthalene in a supersonic jet - RSC Publishing. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - ResearchGate. Available at: [Link]
-
The Power of Preparative HPLC Systems - Teledyne Labs. Available at: [Link]
-
Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS - Publisso. Available at: [Link]
-
Separation of the cresol isomers by stripping crystallization | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene C. Y. Chen, D. S. Santilli, W. L. Schinski, D. J. O'Rear and T. Available at: [Link]
-
Naphthalene Purity Determination - Regulations.gov. Available at: [Link]
-
Mechanochemical Preparation of Dipyridyl-Naphthalenediimide Cocrystals: Relative Role of Halogen-Bond and π–π Interactions | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Co-crystals built from macrocycles with pyromellitic diimides and naphthalene derivatives: transformation of a binary co-crystal solvate to a solvate through solvent exchange | Request PDF - ResearchGate. Available at: [Link]
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) - Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Influence of Water on the Supercritical Fluid Extraction of Naphthalene From Soil - PubMed. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. Available at: [Link]
-
A multi-residue method by supercritical fluid chromatography coupled with tandem mass spectrometry method for the analysis of chiral and non-chiral chemicals of emerging concern in environmental samples - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6500973B2 - Extractive solution crystallization of chemical compounds - Google Patents [patents.google.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - Google Patents [patents.google.com]
- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A multi-residue method by supercritical fluid chromatography coupled with tandem mass spectrometry method for the analysis of chiral and non-chiral chemicals of emerging concern in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6057487A - Method for producing 2,6-DMN from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization - Google Patents [patents.google.com]
Technical Support Center: 1,3-Dimethoxynaphthalene Synthesis & Stability
Ticket ID: DMN-SYNTH-001 Subject: Preventing decomposition and "tarring" during the methylation of 1,3-naphthalenediol. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.
Mechanistic Diagnosis: Why is your reaction failing?
Users often report "decomposition" of 1,3-Dimethoxynaphthalene (1,3-DMN) during synthesis. However, chemically speaking, the product (an aromatic ether) is relatively stable. The failure point is almost invariably the precursor (1,3-naphthalenediol, also known as naphthoresorcinol) or the intermediate mono-ether .
The Core Instability Triad
-
Oxidative Quinone Formation: 1,3-Naphthalenediol is extremely electron-rich. In the presence of trace oxygen and base (conditions required for methylation), it rapidly oxidizes to 2-hydroxy-1,4-naphthoquinone or polymerizes into dark, tarry "humic" substances. This is the source of the "black tar" often observed.
-
Ambident Nucleophile Competition (C- vs. O-Alkylation): The naphtholate anion can react at the oxygen (desired) or the carbon (undesired). C-alkylation disrupts aromaticity or creates complex mixtures that degrade during workup.
-
Acid-Catalyzed Hydrolysis: If the workup is too acidic, the electron-rich dimethoxy ether can hydrolyze back to the diol, which then immediately oxidizes.
Visualizing the Failure Pathways
The following diagram illustrates the competing pathways. Your goal is to force the reaction along the Blue path and avoid the Red paths.
Figure 1: Reaction pathways showing the critical role of antioxidant protection and solvent choice in preventing decomposition.
Optimized Protocol: The "Reductive Methylation" System
To prevent the precursor from turning into tar before it reacts, you must introduce a reducing agent into the reaction matrix. This protocol uses Sodium Dithionite (
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 1,3-Naphthalenediol | Substrate | 1.0 | Must be light tan/grey.[1] If black, recrystallize first. |
| Dimethyl Sulfate (DMS) | Methylating Agent | 2.5 - 3.0 | Preferred over MeI to reduce C-alkylation. |
| NaOH (aq) | Base | 3.0 - 4.0 | Keep concentration < 20% to manage exotherm. |
| Sodium Dithionite | Antioxidant | 0.05 - 0.1 | Critical Additive. Prevents quinone formation. |
| Acetone or DMF | Solvent | N/A | Aprotic polar solvents favor O-methylation. |
Step-by-Step Methodology
-
Deoxygenation (Critical):
-
Charge the reaction vessel with the solvent (Acetone or DMF) and water.
-
Sparge with
or Argon for 15 minutes before adding any solids. -
Maintain a positive pressure of inert gas throughout the entire process.
-
-
The "Protected" Dissolution:
-
Add the Sodium Dithionite (
) first. -
Add the 1,3-naphthalenediol. The solution should remain pale. If it turns dark red/black immediately, oxygen is present.
-
Add the Base (NaOH or
) dropwise.
-
-
Controlled Methylation:
-
Cool the mixture to 0-5°C.
-
Add Dimethyl Sulfate (DMS) dropwise. Warning: DMS is highly toxic. Use extreme caution.
-
Reasoning: Low temperature prevents the exotherm from accelerating polymerization/decomposition.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
-
Quench & Workup:
-
Quench excess DMS with dilute Ammonium Hydroxide (
) or Ethanolamine. -
Extraction: Use Ethyl Acetate or Toluene.
-
Wash: Wash with 1M NaOH (to remove unreacted mono-phenol) followed by Brine.
-
Drying: Dry over
. Do not use acidic drying agents.
-
Troubleshooting & FAQs
Q1: My reaction mixture turned black/dark purple within minutes. Is it ruined?
Diagnosis: Rapid Oxidation.
Cause: The 1,3-naphthalenediol oxidized to a quinone before methylation occurred. This happens if the base is added without deoxygenation or an antioxidant.
Solution: You cannot reverse this easily. Discard and restart. Ensure you add Sodium Dithionite (
Q2: I obtained a product, but the yield is low and I see a "mono-methyl" spot on TLC.
Diagnosis: Incomplete Methylation / Steric Hinderance. Cause: The 1-position is sterically hindered (peri-interaction with H-8). Solution:
-
Increase DMS equivalents to 3.0 eq.
-
Extend reaction time.
-
Ensure your base is strong enough (NaOH is better than
for the hindered hydroxyl, but requires stricter oxygen exclusion).
Q3: Why do you recommend Dimethyl Sulfate (DMS) over Methyl Iodide (MeI)?
Diagnosis: Regioselectivity (Hard/Soft Acid Base Theory). Reasoning: The oxygen of the naphtholate is a "hard" nucleophile. DMS is a "harder" electrophile than MeI. MeI is "softer" and more prone to reacting with the Carbon ring (C-alkylation), forming inseparable alkylated impurities that lower the melting point and yield.
Q4: Can I use acid to precipitate the product during workup?
Strictly NO. Reasoning: 1,3-Dimethoxynaphthalene is an electron-rich ether. Strong acids can protonate the ring or cleave the ether bond (demethylation), reverting it back to the unstable diol. Always maintain a neutral or slightly basic pH (pH 7–9) during workup.
References
-
Zhang, T., Yang, Q., Shi, H., & Chi, L. (2016). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. (Note: Applies identical reductive methylation principles to the naphthalene diol series). ResearchGate.[2]
-
ChemicalBook. (n.d.). 1,3-Naphthalenediol Properties and Stability. Retrieved from ChemicalBook.
-
BenchChem. (n.d.). Preventing oxidation of dihydroxynaphthalene during sample prep. Technical Q&A.
-
United States Patent US2665313A. (1954). Production of naphthalenediol. (Describes the handling of unstable naphthalenediols and hydrolysis risks).
Sources
Technical Support Center: Identifying Impurities in 1,3-Dimethoxynaphthalene by HPLC
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities in 1,3-Dimethoxynaphthalene. As a critical intermediate in various synthetic pathways, ensuring its purity is paramount. This document offers practical, field-proven insights, troubleshooting guides, and validated protocols to navigate the complexities of its analysis.
Understanding the Analytical Challenge
1,3-Dimethoxynaphthalene is a polycyclic aromatic hydrocarbon derivative. Its analysis by HPLC is typically straightforward using reversed-phase chromatography due to its non-polar nature. However, challenges arise from identifying the source of unexpected peaks, which can originate from the synthetic route, degradation, or contamination.
Impurities in active pharmaceutical ingredients (APIs) or key starting materials can arise from various sources, including raw materials, intermediates, byproducts, and degradation products.[1] A thorough understanding of the synthesis of 1,3-Dimethoxynaphthalene is crucial for postulating the identities of potential process-related impurities. A common synthetic route involves the copper-assisted nucleophilic substitution of 1,3-dibromonaphthalene with methoxide.[2] This suggests that potential impurities could include the starting material (1,3-dibromonaphthalene), partially reacted intermediates (e.g., 1-bromo-3-methoxynaphthalene), or isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities in 1,3-Dimethoxynaphthalene?
A1: Based on common synthetic routes, the most likely impurities are:
-
Starting Materials: Unreacted 1,3-dibromonaphthalene.
-
Intermediates: Incomplete reaction can lead to the presence of mono-substituted intermediates like 1-bromo-3-methoxynaphthalene or 1-methoxy-3-bromonaphthalene.[2]
-
Isomers: Depending on the purity of the starting materials, other dimethoxynaphthalene isomers could be present.
-
Byproducts: Side reactions, though less common in this specific synthesis, can introduce other related substances.
Q2: What is the best HPLC column and mobile phase for analyzing 1,3-Dimethoxynaphthalene?
A2: A reversed-phase (RP) method is the standard approach.
-
Column: A C18 (octadecylsilane) column is the workhorse for this type of analysis, offering excellent retention and resolution for aromatic compounds. Standard dimensions (e.g., 4.6 mm x 150 mm, 3-5 µm particle size) are typically sufficient. The use of end-capped columns is recommended to minimize peak tailing caused by interactions between analytes and residual silanol groups on the silica surface.[3]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is highly effective. A gradient allows for the elution of impurities with a wide range of polarities. For aromatic hydrocarbons, a mobile phase of methanol and water is often used.[4] Starting with a higher proportion of water and gradually increasing the organic solvent concentration will effectively separate polar impurities from the non-polar main component.
Q3: How should I prepare my sample for HPLC analysis?
A3: Proper sample preparation is critical for reproducible results.
-
Solvent Selection: Dissolve the 1,3-Dimethoxynaphthalene sample in a solvent that is miscible with the mobile phase and in which the analyte is stable. Methanol or acetonitrile are excellent choices. Using a solvent stronger than the initial mobile phase composition can lead to peak distortion.[5]
-
Concentration: Prepare a stock solution at a known concentration (e.g., 1 mg/mL) and dilute it further to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).
-
Filtration: Always filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could block the column or tubing.
Q4: My 1,3-Dimethoxynaphthalene sample appears unstable in the dissolution solvent. What can I do?
A4: Analyte stability can be a significant issue.[6] Some aromatic compounds can be susceptible to degradation when in solution.
-
Minimize Time in Solution: Prepare samples fresh and analyze them promptly.
-
Storage: If immediate analysis is not possible, store prepared samples at a reduced temperature (e.g., 4°C) and protected from light.[4]
-
Solvent Choice: The choice of solvent can impact stability. For some aromatic compounds, adding methanol as a co-solvent has been shown to keep concentrations stable for up to 12 hours.[4] Conduct a solution stability study by analyzing the sample at different time points to confirm.
HPLC Troubleshooting Guide
This section addresses specific problems encountered during the analysis of 1,3-Dimethoxynaphthalene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High System Backpressure | 1. Blockage in the system (e.g., in-line filter, guard column, or analytical column frit).[7] 2. Mobile phase precipitation (if buffers are used with high organic content). | 1. Systematically isolate the source of the blockage. Start by removing the column and checking the pressure. If it drops, the column is blocked. Try back-flushing the column at a low flow rate. If this fails, replace the column. 2. Ensure mobile phase components are fully miscible. Filter all mobile phases. |
| Low or Fluctuating Pressure | 1. Leak in the system (check fittings and pump seals).[7][8] 2. Air trapped in the pump head. 3. Faulty check valve. | 1. Inspect all fittings for signs of leakage. Tighten or replace as necessary. 2. Purge the pump thoroughly to remove air bubbles. Ensure the mobile phase is properly degassed.[9] 3. Clean or replace the check valves according to the manufacturer's instructions. |
| Noisy or Drifting Baseline | 1. Air bubbles in the detector flow cell. 2. Contaminated or low-quality mobile phase.[10] 3. Column bleed or contamination. 4. Detector lamp failing. | 1. Purge the system to remove air. A back-pressure regulator after the detector can help prevent outgassing.[10] 2. Prepare fresh mobile phase using HPLC-grade solvents and reagents.[9] 3. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 4. Check the lamp energy and replace if it is low. |
| Poor Peak Shape (Tailing) | 1. Interaction with active sites (free silanols) on the column.[3] 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Use a modern, high-purity, end-capped C18 column. A small amount of a competitive base (e.g., triethylamine) can be added to the mobile phase, but this is less common with modern columns. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[5] |
| Unexpected Peaks Appear | 1. Sample contamination or degradation. 2. Contamination from the autosampler or injector. 3. Carryover from a previous injection. | 1. Inject a blank (sample solvent). If the peak is present, the contamination is from the system. If not, the issue is with the sample. Consider potential degradation.[11] 2. Run a thorough wash cycle on the injector and needle. 3. Develop a more aggressive needle wash method using a strong solvent. |
Troubleshooting Workflow for Unknown Peaks
The following diagram outlines a logical workflow for investigating the origin of an unexpected peak in your chromatogram.
Caption: Logical workflow for troubleshooting unknown peaks.
Recommended Experimental Protocol
This section provides a robust, stability-indicating RP-HPLC method for the analysis of 1,3-Dimethoxynaphthalene and its potential impurities.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for aromatic compounds. |
| Mobile Phase A | HPLC-Grade Water | Polar component of the mobile phase. |
| Mobile Phase B | HPLC-Grade Acetonitrile | Strong organic solvent for eluting non-polar compounds. |
| Gradient | 0-2 min: 50% B 2-15 min: 50% to 95% B 15-18 min: 95% B 18-18.1 min: 95% to 50% B 18.1-25 min: 50% B | A gradient ensures the elution of both early-eluting polar impurities and late-eluting non-polar impurities, providing a comprehensive impurity profile. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| UV Detection | 254 nm | Naphthalene derivatives exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector response. |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) | Ensures compatibility with the initial mobile phase conditions. |
System Suitability Test (SST)
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution of 1,3-Dimethoxynaphthalene (e.g., 0.1 mg/mL) five times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products that could arise during storage or manufacturing.[12] These studies deliberately stress the sample to accelerate degradation.[13]
General Procedure: Prepare a solution of 1,3-Dimethoxynaphthalene (e.g., 1 mg/mL). Subject the solution to the stress conditions below. After the specified time, neutralize the solution if necessary, dilute to the working concentration, and analyze by HPLC alongside an unstressed control sample. Aim for 5-20% degradation of the main peak.
-
Acid Hydrolysis:
-
Condition: Add 1N HCl to the sample solution. Heat at 60°C for 4 hours.
-
Neutralization: Cool and neutralize with an equivalent amount of 1N NaOH.
-
-
Base Hydrolysis:
-
Condition: Add 1N NaOH to the sample solution. Keep at room temperature for 2 hours.
-
Neutralization: Neutralize with an equivalent amount of 1N HCl.
-
-
Oxidative Degradation:
-
Condition: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours.[14]
-
-
Thermal Degradation:
-
Condition: Store the solid sample in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Condition: Expose the sample solution to UV light (e.g., 254 nm) or sunlight for 24-48 hours. Analyze alongside a control sample protected from light.
-
By comparing the chromatograms of the stressed samples to the control, you can identify degradation products and ensure the HPLC method resolves them from the main 1,3-Dimethoxynaphthalene peak, thus proving the method is "stability-indicating".[11]
References
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
-
Erenler, R. (2025). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research. [Link]
-
Gonzalez-Mora, S., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]
-
Needham, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech. [Link]
-
Kulkarni, A. A., et al. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Pharmaceutical Association. [Link]
-
Mitkov, J., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]
-
Odoardi, S., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology. [Link]
-
Shinde, N., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. MDPI. [Link]
-
Zhang, T., et al. (2009). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Organic Process Research & Development. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Abruzzo, A., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. [Link]
-
Kumar, V. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]
-
Patel, Y. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
Srividya, S., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. ISRN Chromatography. [Link]
-
Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. rheniumgroup.co.il [rheniumgroup.co.il]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 10. phenomenex.com [phenomenex.com]
- 11. ipapharma.org [ipapharma.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent and base conditions for 1,3-Dimethoxynaphthalene synthesis
Welcome to the technical support center for the synthesis of 1,3-dimethoxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the primary synthetic routes to prepare 1,3-dimethoxynaphthalene?
There are two main, reliable methods for the synthesis of 1,3-dimethoxynaphthalene:
-
Williamson Ether Synthesis: This is a classic and widely used method that involves the O-methylation of 1,3-dihydroxynaphthalene. The diol is deprotonated using a suitable base to form a more nucleophilic dianion, which then reacts with a methylating agent in an SN2 reaction.[1] This method is often preferred due to the commercial availability of the starting diol.
-
Nucleophilic Aromatic Substitution: This route utilizes 1,3-dibromonaphthalene as the starting material and displaces the bromide atoms with methoxide ions.[2] This can be a high-yielding approach, particularly when assisted by a copper catalyst.
Optimizing the Williamson Ether Synthesis Route
Q2: I am planning a Williamson ether synthesis from 1,3-dihydroxynaphthalene. What are the most critical parameters to consider for optimization?
The success of the Williamson ether synthesis for this substrate hinges on the careful selection of the base, solvent, and methylating agent, as well as controlling the reaction temperature. The key is to favor the desired O-alkylation while minimizing potential side reactions.[3]
Q3: Which base should I choose for the deprotonation of 1,3-dihydroxynaphthalene, and why?
The choice of base is crucial. You have several options, each with its own advantages and disadvantages. 1,3-Dihydroxynaphthalene is unusually acidic for a naphthol (pKa ≈ 7.35), which means a milder base can be effective.[4]
| Base | Recommended Solvent | Rationale & Considerations |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Recommended for beginners. K₂CO₃ is a mild, inexpensive, and easy-to-handle base. It is generally sufficient to deprotonate the acidic hydroxyl groups of 1,3-dihydroxynaphthalene, especially in a polar aprotic solvent which enhances nucleophilicity.[5] |
| Sodium Hydride (NaH) | Anhydrous THF, DMF | For higher reactivity. NaH is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It requires anhydrous conditions as it reacts violently with water.[3] |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Ethanol, Water, or under Phase-Transfer Conditions | A common, but potentially lower-yielding choice in simple solvents. While readily available, the presence of water (from aqueous NaOH/KOH or as a byproduct) can hydrolyze the methylating agent and reduce the nucleophilicity of the naphthoxide through solvation. The use of a phase-transfer catalyst can significantly improve yields with these bases.[6][7] |
Expert Insight: For this specific synthesis, potassium carbonate in dry DMF is an excellent starting point. It provides a good balance of reactivity and ease of handling, minimizing the risk of base-mediated side reactions.
Q4: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in an SN2 reaction by influencing the solubility of the reactants and the reactivity of the nucleophile.
| Solvent Type | Examples | Impact on Reaction |
| Polar Aprotic | DMF, Acetonitrile, Acetone | Highly Recommended. These solvents are excellent at dissolving the naphthoxide salt but do not strongly solvate the anionic nucleophile. This "naked" nucleophile is highly reactive, leading to faster reaction rates.[8] |
| Polar Protic | Ethanol, Methanol, Water | Can be used, but may be less efficient. These solvents can form hydrogen bonds with the naphthoxide, creating a solvent shell that reduces its nucleophilicity and slows down the reaction.[8] However, using the parent alcohol of the alkoxide is a common practice.[9] |
| Non-polar | Toluene, Hexane | Generally not recommended. The ionic naphthoxide salt has poor solubility in non-polar solvents, leading to a very slow or incomplete reaction unless a phase-transfer catalyst is used. |
Troubleshooting Common Issues
Q5: My reaction is sluggish or incomplete, what are the likely causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Base: Ensure you are using at least two equivalents of base to deprotonate both hydroxyl groups. For weaker bases like K₂CO₃, using a slight excess (e.g., 2.2-2.5 equivalents) can be beneficial.
-
"Wet" Reagents or Solvents: Water will consume strong bases like NaH and can hydrolyze your methylating agent. Ensure your solvent and glassware are thoroughly dried, especially when using NaH.
-
Low Reaction Temperature: While the reaction can proceed at room temperature after deprotonation, gentle heating (typically 50-80 °C) is often required to achieve a reasonable reaction rate.[8]
-
Poor Solubility: If the generated naphthoxide salt is not soluble in your chosen solvent, the reaction will be very slow. Consider switching to a more polar aprotic solvent like DMF.
Q6: My final product is a mixture of 1-methoxy-3-hydroxynaphthalene and the desired 1,3-dimethoxynaphthalene. How can I improve the yield of the fully methylated product?
This indicates incomplete methylation. To drive the reaction to completion:
-
Increase the Equivalents of Methylating Agent: Use a slight excess of the methylating agent (e.g., 2.2-2.4 equivalents of dimethyl sulfate or methyl iodide).
-
Increase Reaction Time or Temperature: Monitor the reaction by TLC. If the mono-methylated intermediate is still present, consider extending the reaction time or increasing the temperature moderately.
-
Use a Stronger Base: Switching from K₂CO₃ to NaH will ensure complete deprotonation to the more reactive dianion, which should react more readily with the second equivalent of the methylating agent.
Q7: I'm observing the formation of colored impurities in my reaction mixture. What are they and how can I prevent them?
Dihydroxynaphthalenes and their corresponding anions are susceptible to oxidation, which can lead to the formation of colored quinone-like byproducts.[9]
-
Perform the reaction under an inert atmosphere: Purging the reaction vessel with nitrogen or argon before adding reagents can minimize contact with atmospheric oxygen.
-
Use a Reducing Agent: Adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) can inhibit the oxidation process.[9]
Q8: What is C-alkylation and is it a concern in this synthesis?
C-alkylation is a potential side reaction where the methyl group attaches to a carbon atom of the naphthalene ring instead of the oxygen atom.[8] While O-alkylation is generally favored, some C-alkylation can occur, especially if the oxygen anion is sterically hindered or if there are positions on the ring that are highly activated. For 1,3-dihydroxynaphthalene, the positions ortho and para to the hydroxyl groups are activated. While it is a possibility, it is generally a minor pathway in this specific Williamson ether synthesis. Using polar aprotic solvents tends to favor O-alkylation.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis from 1,3-Dihydroxynaphthalene (Recommended)
This protocol is based on established principles of the Williamson ether synthesis and is optimized for high yield and purity.
Caption: Workflow for Williamson Ether Synthesis of 1,3-Dimethoxynaphthalene.
Step-by-Step Methodology:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,3-dihydroxynaphthalene (1.0 eq), and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (concentration of ~0.5 M with respect to the diol).
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen for 10-15 minutes.
-
Deprotonation: Stir the suspension at room temperature for 30 minutes.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (2.2 eq) to the mixture dropwise via a syringe. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material and the mono-methylated intermediate are no longer visible.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether or ethanol/water).[10]
Protocol 2: Synthesis from 1,3-Dibromonaphthalene
This protocol is adapted from a literature procedure with a reported yield of 85%.[2]
Step-by-Step Methodology:
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, add freshly cut sodium metal (2.0 eq) to anhydrous methanol. Stir until all the sodium has reacted.
-
Addition of Substrate: To the freshly prepared sodium methoxide solution, add 1,3-dibromonaphthalene (1.0 eq) and a catalytic amount of a copper salt (e.g., CuI, optional but can improve reactivity).
-
Reaction: Reflux the reaction mixture for 12 hours, monitoring by TLC.
-
Work-up: After cooling, carefully quench the reaction with water.
-
Extraction: Add diethyl ether and water to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, purify the crude product by column chromatography followed by recrystallization from a mixture of chloroform and petroleum ether.[2]
Product Characterization
Q9: How can I confirm that I have successfully synthesized 1,3-dimethoxynaphthalene?
Standard analytical techniques should be used to confirm the identity and purity of your product.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: Expect to see singlets for the two methoxy groups (around 3.9-4.0 ppm) and a series of multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the naphthalene ring protons. The integration of the methoxy protons to the aromatic protons should be in a 6:6 ratio.
-
¹³C NMR: Expect signals for the methoxy carbons (around 55-56 ppm) and ten distinct signals for the aromatic carbons, with the carbons directly attached to the methoxy groups appearing at the most downfield chemical shifts (around 155-160 ppm).
-
-
Infrared (IR) Spectroscopy: Look for characteristic C-O stretching frequencies for the aryl ether (around 1250 cm⁻¹ and 1050 cm⁻¹) and C-H stretching for the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹). The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) indicates the complete conversion of the starting diol.
-
Melting Point: The purified 1,3-dimethoxynaphthalene should have a sharp melting point consistent with the literature value. A broad melting range suggests the presence of impurities. A reported melting point is 47-49 °C.
Caption: Logical relationship between reactants, conditions, and products in the synthesis.
References
-
15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
12. The Williamson Ether Synthesis. Available at: [Link]
-
Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. ResearchGate. Available at: [Link]
-
A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. ResearchGate. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
1,3-Dihydroxynaphthalene. Wikipedia. Available at: [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Available at: [Link]
-
METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. European Patent Office. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Can anyone help me with a Williamson ether synthesis? ResearchGate. Available at: [Link]
-
(PDF) Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. ResearchGate. Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. Available at: [Link]
- Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. In The Chemistry of Functional Groups, Supplement E: The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues, Part 1. John Wiley & Sons.
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]
-
Late-stage oxidative C(sp3)–H methylation. PubMed Central. Available at: [Link]
-
14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. 2,3-Dihydroxynaphthalene | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. community.wvu.edu [community.wvu.edu]
- 10. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Comparative Guide to Precursors in the Synthesis of (+)-Calanolide A: An Evaluation of 1,3-Dimethoxynaphthalene as a Viable Alternative
For Researchers, Scientists, and Drug Development Professionals
The imperative for efficient and scalable synthetic routes to promising therapeutic agents is a cornerstone of modern drug development. (+)-Calanolide A, a non-nucleoside reverse transcriptase inhibitor with potent anti-HIV activity, represents a significant natural product target.[1][2] Its complex tetracyclic structure has prompted the development of various synthetic strategies. This guide provides an in-depth technical comparison of a well-established synthetic route to a key precursor of (+)-Calanolide A starting from phloroglucinol, and evaluates the potential of 1,3-dimethoxynaphthalene as a viable, albeit less documented, alternative starting material.
Introduction to the Synthetic Challenge
The core of the (+)-Calanolide A molecule is a 5,7-dihydroxy-4-propylcoumarin moiety. The efficient and regioselective construction of this coumarin is a critical aspect of any total synthesis. The choice of the initial aromatic precursor significantly influences the overall synthetic strategy, impacting factors such as step count, overall yield, and the introduction of required functional groups. While phloroglucinol is a common and effective starting point for the synthesis of 5,7-dihydroxycoumarins due to its inherent activation towards electrophilic substitution, this guide explores the potential of 1,3-dimethoxynaphthalene as an alternative precursor, leveraging the unique reactivity of the naphthalene ring system.
The Established Route: Phloroglucinol as a Precursor
The synthesis of a key intermediate of (+/-)-Calanolide A from phloroglucinol is a well-documented and effective strategy.[3] This approach takes advantage of the high nucleophilicity of the phloroglucinol ring, enabling a straightforward construction of the coumarin core via a Pechmann condensation.
Synthetic Pathway from Phloroglucinol
The synthesis from phloroglucinol typically proceeds through the following key transformations:
Figure 2: Proposed synthetic pathway to a key Calanolide A intermediate from 1,3-dimethoxynaphthalene.
Rationale and Key Transformations
-
Demethylation: The initial step would involve the demethylation of 1,3-dimethoxynaphthalene to yield 1,3-dihydroxynaphthalene. This is a critical transformation, as the free hydroxyl groups are necessary for the subsequent coumarin synthesis. Reagents such as boron tribromide (BBr₃) are commonly employed for the cleavage of aryl methyl ethers. The regioselectivity of this demethylation is not a concern in this symmetrical starting material.
-
Pechmann Condensation: With 1,3-dihydroxynaphthalene in hand, a Pechmann condensation with ethyl butyrylacetate could then be employed to construct the coumarin ring system, analogous to the phloroglucinol route. [4]The reactivity of 1,3-dihydroxynaphthalene towards electrophilic aromatic substitution is high, making it a suitable substrate for this reaction.
Potential Advantages and Challenges of the 1,3-Dimethoxynaphthalene Route
Potential Advantages:
-
Alternative Starting Material: Provides an alternative to the commonly used phloroglucinol, which could be advantageous depending on cost and availability.
-
Different Reactivity Profile: The naphthalene core offers a different reactivity pattern that could be exploited for the synthesis of other analogs.
Potential Challenges:
-
Demethylation Step: The addition of a demethylation step increases the overall step count compared to starting directly with a polyphenol. The conditions for demethylation can be harsh and may require careful optimization to achieve high yields without side reactions.
-
Regioselectivity in Subsequent Steps: While the initial Pechmann condensation on 1,3-dihydroxynaphthalene would be regioselective, any subsequent functionalization of the naphthalene-derived coumarin would need to be carefully controlled to achieve the desired substitution pattern for Calanolide A. The inherent reactivity of the naphthalene ring system could lead to a mixture of isomers in reactions like the Friedel-Crafts acylation. [1]
Comparative Analysis of Precursors
| Feature | Phloroglucinol Route (Established) | 1,3-Dimethoxynaphthalene Route (Proposed) |
| Starting Material | Phloroglucinol | 1,3-Dimethoxynaphthalene |
| Key Intermediate | 5,7-Dihydroxy-4-propylcoumarin | 5,7-Dihydroxy-4-propylcoumarin (via 1,3-dihydroxynaphthalene) |
| Number of Steps to Key Intermediate | 1 (Pechmann Condensation) | 2 (Demethylation, Pechmann Condensation) |
| Overall Yield to Key Intermediate | Generally high | Potentially lower due to an additional step |
| Regioselectivity Control | Excellent in the initial Pechmann condensation. | Good for the Pechmann condensation, but potentially challenging for subsequent functionalizations. |
| Key Advantages | Direct, high-yielding, well-established. | Utilizes a different, readily available starting material. |
| Key Disadvantages | Relies on the availability and cost of phloroglucinol. | Requires an additional demethylation step; regioselectivity in later steps may be a challenge. |
Detailed Experimental Protocols for the Phloroglucinol Route
The following are detailed protocols for the key steps in the synthesis of the (+/-)-Calanolide A intermediate starting from the 5,7-dihydroxy-4-propylcoumarin.
Friedel-Crafts Acylation of 5,7-Dihydroxy-4-propylcoumarin
Materials:
-
5,7-Dihydroxy-4-propylcoumarin
-
Propionic anhydride
-
Aluminum chloride (AlCl₃)
-
Nitrobenzene and Dichloroethane (solvents)
Procedure:
-
To a solution of 5,7-dihydroxy-4-propylcoumarin (1.0 eq) in a mixture of nitrobenzene and dichloroethane, aluminum chloride (3.0 eq) is added portion-wise at 0 °C.
-
Propionic anhydride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 8-acyl-5,7-dihydroxy-4-propylcoumarin. [1] Causality: The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. [5]The Lewis acid catalyst, AlCl₃, activates the propionic anhydride, generating a highly electrophilic acylium ion that then attacks the electron-rich coumarin ring. The acylation occurs regioselectively at the C8 position due to the directing effects of the hydroxyl groups.
Luche Reduction of the Chromanone Intermediate
Materials:
-
Chromanone Intermediate
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
The chromanone intermediate is dissolved in methanol and cooled to -78 °C.
-
Cerium(III) chloride heptahydrate (1.1 eq) is added, and the mixture is stirred for 15 minutes.
-
Sodium borohydride (1.1 eq) is added in one portion, and the reaction is stirred for 30 minutes at -78 °C.
-
The reaction is quenched with acetone and allowed to warm to room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by chromatography to afford (+/-)-Calanolide A. [3][6] Causality: The Luche reduction is a chemoselective method for the reduction of ketones in the presence of other reducible functional groups. [6]The use of CeCl₃ as a Lewis acid enhances the electrophilicity of the carbonyl group, allowing for its selective reduction by NaBH₄ to the desired alcohol, yielding the final product with the correct relative stereochemistry.
Conclusion
The established synthetic route to (+)-Calanolide A utilizing phloroglucinol as a precursor remains a robust and efficient strategy, primarily due to the direct and high-yielding Pechmann condensation to form the core coumarin structure. The subsequent functionalization steps are well-optimized, providing a reliable pathway to the natural product.
The proposed alternative route starting from 1,3-dimethoxynaphthalene, while not yet demonstrated for the total synthesis of Calanolide A, presents a chemically sound and intriguing possibility. Its primary drawback is the introduction of an additional demethylation step. However, the exploration of this alternative could open new avenues for the synthesis of Calanolide A analogs and other complex natural products containing a naphthalene-derived core. Further experimental validation is required to fully assess the viability and potential advantages of the 1,3-dimethoxynaphthalene approach in comparison to the established phloroglucinol-based synthesis. This guide provides the foundational information and comparative framework necessary for researchers to make informed decisions when designing synthetic strategies for this important class of therapeutic agents.
References
-
Sharma, P. K., & Sharma, V. (2021). A synthesis of (±)-thia-calanolide A, its resolution and in vitro biological evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127715. [Link]
-
Mehta, G., & Shinde, S. L. (2005). Synthesis, chromatographic resolution, and anti-human immunodeficiency virus activity of (+/-)-calanolide A and its enantiomers. Journal of Medicinal Chemistry, 48(22), 6945–6953. [Link]
-
Chen, Y., et al. (2023). 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety. Molecules, 28(15), 5769. [Link]
-
Wikipedia contributors. (2023). Pechmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Li, X., et al. (2010). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. Synthetic Communications, 40(16), 2443-2450. [Link]
-
Mehta, G., & Shinde, S. L. (2005). Synthesis, Chromatographic Resolution, and Anti-Human Immunodeficiency Virus Activity of (±)-Calanolide A and Its Enantiomers. Journal of Medicinal Chemistry, 48(22), 6945-6953. [Link]
-
Hassan, S. S., & El-Sawy, E. R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41894-41935. [Link]
-
PubChem. (+)-Calanolide A. PubChem. [Link]
-
Hussien, F. A., Merza, J., & Karam, A. (2016). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. International Journal of Innovation and Scientific Research, 26(2), 523-530. [Link]
-
PubChem. 5,7-Dihydroxy-4-methylcoumarin. PubChem. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Fatykhov, R. F., et al. (2024). Bioinspired Pyrano[2,3-f]chromen-8-ones: Ring C-Opened Analogues of Calanolide A: Synthesis and Anti-HIV-1 Evaluation. Biomimetics, 9(1), 44. [Link]
-
Nahar, L., et al. (2020). Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential. Molecules, 25(21), 5039. [Link]
-
Currens, M. J., et al. (1996). Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1. Journal of Pharmacology and Experimental Therapeutics, 279(2), 645-651. [Link]
-
Wikipedia contributors. (2023). Calanolide A. Wikipedia, The Free Encyclopedia. [Link]
-
Lee, J., et al. (2010). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Bioorganic & Medicinal Chemistry, 18(17), 6331-6338. [Link]
-
Fatykhov, R. F., et al. (2024). Bioinspired Pyrano[2,3-f]chromen-8-ones: Ring C-Opened Analogues of Calanolide A: Synthesis and Anti-HIV-1 Evaluation. Biomimetics, 9(1), 44. [Link]
-
Sarvari, M. H., & Sharghi, H. (2004). Friedel-Crafts Acylation. ResearchGate. [Link]
-
Waiker, D. K., et al. (2014). Pechmann Condensation. Harvard University. [Link]
-
Yadav, D., et al. (2016). PCHHAX Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral a. Der Pharma Chemica, 8(19), 331-336. [Link]
-
Patil, S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(4), 7506-7517. [Link]
-
Scribd. Friedel Crafts Acylation. Scribd. [Link]
-
Lee, J., et al. (2010). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Bioorganic & Medicinal Chemistry, 18(17), 6331-6338. [Link]
-
Zali-Boeini, H., & Al-Amri, A. (2019). Synthesis of banana-like 1,3-dihydroxybenzene and 2,7-dihydroxynaphthalene esters and luminescence of their terbium(III) complexes. ResearchGate. [Link]
- Chinese Patent Office. (2011). Method for synthesizing naphthazarin and derivatives thereof.
-
Smith, A. B., et al. (2009). Total Synthesis of (−)-Lasonolide A. The Journal of Organic Chemistry, 74(15), 5483-5494. [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [open.bu.edu]
- 3. Synthesis, chromatographic resolution, and anti-human immunodeficiency virus activity of (+/-)-calanolide A and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking 1,3-Dimethoxynaphthalene-Based Fluorescent Sensors
For researchers, scientists, and drug development professionals, the selection of a fluorescent sensor is a critical decision that dictates the sensitivity, accuracy, and reliability of experimental outcomes. The ever-expanding toolkit of fluorescent probes necessitates a rigorous and objective assessment of their performance. This guide provides an in-depth technical comparison of fluorescent sensors based on the 1,3-dimethoxynaphthalene scaffold against common industry alternatives. By understanding the fundamental principles and applying the robust benchmarking protocols detailed herein, you will be empowered to make informed decisions for your specific application.
Naphthalene derivatives, as a class of fluorescent probes, offer several advantages including good stability, structural versatility, favorable luminescence properties, and high quantum efficiency.[1] Their rigid, planar structure and large π-electron conjugated system contribute to their inherently high fluorescence quantum yields and excellent photostability.[2] This guide will delve into the specifics of 1,3-dimethoxynaphthalene-based sensors and provide the necessary framework for their comprehensive evaluation.
Comparative Analysis of Key Photophysical Properties
The performance of a fluorescent sensor is quantitatively defined by a set of key photophysical parameters. Understanding these metrics is paramount for selecting the optimal probe for a given application. Here, we compare 1,3-dimethoxynaphthalene and its derivatives with established fluorescent dyes: fluorescein, rhodamine B, and Cy5. Due to the limited direct experimental data for 1,3-dimethoxynaphthalene, data for the closely related 2,3-dimethylnaphthalene is used as a proxy to provide a reasonable estimate of its performance characteristics.
| Property | 1,3-Dimethoxynaphthalene (proxy: 2,3-dimethylnaphthalene) | Fluorescein | Rhodamine B | Cy5 |
| Quantum Yield (Φ) | ~0.26 (in hexane)[3] | ~0.97 (in basic ethanol)[4] | ~0.31 (in ethanol) | ~0.27 |
| Stokes Shift (nm) | Data not available | ~22 | ~20 | ~20 |
| Photostability | Generally high for naphthalene derivatives[2] | Low[5] | High | Moderate to Low[6] |
| pH Sensitivity | Low | High[7] | Low | Low |
| Solvatochromism | Moderate | Moderate | Moderate | Low |
Note: The exact photophysical properties of a fluorophore can be significantly influenced by its solvent environment, pH, and conjugation to other molecules. The data presented here are for comparative purposes and were obtained under the specified conditions.
Expert Insights: The quantum yield of approximately 0.26 for a naphthalene derivative like 2,3-dimethylnaphthalene, while lower than that of fluorescein, is still substantial and suitable for many applications.[3][4] The key advantage of naphthalene-based probes lies in their superior photostability compared to dyes like fluorescein, which is known to photobleach rapidly under intense illumination.[2][5] This enhanced photostability is crucial for experiments requiring long-term imaging or high-intensity excitation. While rhodamine B also exhibits good photostability, naphthalene derivatives offer a different spectral window and unique opportunities for chemical modification.[2] Cy5, a popular far-red dye, has a comparable quantum yield but can suffer from lower photostability and photoisomerization issues.[6]
Core Benchmarking Protocols: A Self-Validating System
To ensure the scientific integrity of your findings, it is imperative to employ self-validating experimental protocols. The following sections provide detailed, step-by-step methodologies for benchmarking the key performance indicators of 1,3-dimethoxynaphthalene-based fluorescent sensors.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, which involves referencing a standard with a known quantum yield, is the most common and reliable approach.[3]
Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
Workflow for Determining Relative Fluorescence Quantum Yield:
Caption: Workflow for determining relative fluorescence quantum yield.
Experimental Protocol:
-
Select a suitable standard: Choose a reference standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region as the 1,3-dimethoxynaphthalene sensor. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Rhodamine 6G in ethanol (Φ = 0.95) are common standards.
-
Prepare solutions: Prepare a series of five or more dilute solutions of both the test sample and the standard in the same spectroscopic-grade solvent. The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for all measurements. It is crucial to use a corrected spectrofluorometer or to correct the emission spectra for the wavelength-dependent sensitivity of the detector.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_ST).
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation[3]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
-
Assessment of Photostability
Photostability is a critical parameter for applications involving prolonged or intense light exposure, such as time-lapse microscopy.
Principle: The photostability of a fluorescent probe is assessed by measuring the rate of its fluorescence intensity decay under continuous illumination.
Workflow for Assessing Photostability:
Caption: Workflow for assessing the photostability of a fluorescent probe.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the 1,3-dimethoxynaphthalene sensor at a concentration suitable for fluorescence microscopy. The sample can be in solution, embedded in a polymer film, or within cells.
-
Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with a neutral density filter). Set the excitation intensity to a level relevant to your intended application.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the probe.
-
Data Analysis:
-
Select a region of interest (ROI) in the images and measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the plot. A longer half-life indicates greater photostability.[5]
-
Determination of Selectivity and Sensitivity
For sensor applications, selectivity (the ability to detect a specific analyte in the presence of other potentially interfering species) and sensitivity (the limit of detection) are paramount.
Principle: Selectivity is determined by measuring the fluorescence response of the sensor to the target analyte and a panel of other relevant species. Sensitivity is determined by titrating the sensor with the analyte and calculating the limit of detection (LOD).
Workflow for Determining Sensor Selectivity and Sensitivity:
Caption: Workflow for determining the selectivity and sensitivity of a fluorescent sensor.
Experimental Protocol for Selectivity:
-
Prepare solutions: Prepare a solution of the 1,3-dimethoxynaphthalene-based sensor. To separate aliquots of the sensor solution, add a specific concentration of the target analyte and an equimolar or higher concentration of various potential interfering species (e.g., other metal ions, biologically relevant molecules).
-
Measure fluorescence: Record the fluorescence spectrum of each solution.
-
Analyze results: Compare the fluorescence response (e.g., change in intensity or spectral shift) in the presence of the target analyte to the response in the presence of the interfering species. A highly selective sensor will show a significant response only to the target analyte.
Experimental Protocol for Sensitivity:
-
Prepare a titration series: Prepare a series of solutions containing a fixed concentration of the sensor and increasing concentrations of the target analyte.
-
Measure fluorescence: Record the fluorescence spectrum of each solution.
-
Plot the calibration curve: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
Calculate the Limit of Detection (LOD): The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank (sensor solution without analyte) and S is the slope of the linear portion of the calibration curve at low analyte concentrations.
Conclusion and Future Outlook
1,3-Dimethoxynaphthalene-based fluorescent sensors represent a promising class of probes with inherent advantages in terms of photostability and structural tunability. While direct comparative data with all common fluorophores is still emerging, the foundational photophysical properties of the naphthalene core suggest their strong potential in various applications, from cellular imaging to drug development.
By adhering to the rigorous benchmarking protocols outlined in this guide, researchers can objectively evaluate the performance of these and other novel fluorescent sensors. This commitment to scientific integrity and methodical validation is essential for advancing the field and ensuring the reliability of fluorescence-based measurements. As the synthesis of novel 1,3-dimethoxynaphthalene derivatives continues, we anticipate the development of next-generation probes with further enhanced properties, tailored for specific and demanding applications.
References
-
The Concentration Effect On Spectral Properties of 2, 3- Dimethylnaphthalene Molecules. AIP Publishing. [Link]
-
Characterization of Photoinduced Isomerization and Back-Isomerization of the Cyanine Dye Cy5 by Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI. [Link]
-
Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. [Link]
-
Photostability of Indium Phthalocyanines in Organic Solvents - MDPI. [Link]
-
Fluorescence lifetime of naphthalene in different solvents | Download Table - ResearchGate. [Link]
-
Rhodamine B - OMLC. [Link]
-
Photophysical properties of Cy5-P0101–125 and Cy5-(P0101–125)2. (A)... - ResearchGate. [Link]
-
Fluorescein - OMLC. [Link]
-
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. [Link]
-
Photo-physical characterization of Rhodamine B in liquid and solid solutions. [Link]
-
2,3-Dimethoxynaphthalene | C12H12O2 | CID 604708 - PubChem - NIH. [Link]
-
(PDF) Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra - ResearchGate. [Link]
-
Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - NIH. [Link]
-
Cy5 Dye Cassettes Exhibit Through-Bond Energy Transfer and Enable Ratiometric Fluorescence Sensing - PMC. [Link]
-
Article - Photo-physical characterization of Rhodamine B in liquid and solid solutions. [Link]
-
Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - Cambridge University Press & Assessment. [Link]
-
Excitation Spectra And Stokes Shift Measurements Of Single Organic Dyes At Room Temperature - AMOLF Institutional Repository. [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed. [Link]
-
application note - investigating the absorption and fluorescence ph dependence of fluorescein, with a flow cell - Sarspec. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. omlc.org [omlc.org]
- 5. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. static1.squarespace.com [static1.squarespace.com]
Comparative Guide: Synthetic Routes to 1,3-Dimethoxynaphthalene
Executive Summary
1,3-Dimethoxynaphthalene (1,3-DMN) is a critical intermediate in the synthesis of polyketide-derived natural products, naphthalene-based ligands, and fluorophores. Its electron-rich naphthalene core makes it a valuable scaffold for electrophilic aromatic substitutions.
This guide evaluates three distinct synthetic pathways to 1,3-DMN. Selection depends primarily on the availability of the core scaffold (1,3-dihydroxynaphthalene) and the scale of production.
| Route | Methodology | Key Reagents | Scalability | Primary Use Case |
| Route A | Direct O-Methylation | 1,3-DHN, DMS/MeI, Base | High | Industrial/Large Scale (High Yield) |
| Route B | De Novo Ring Construction | Phenylacetyl chloride, Malonate | Moderate | Total Synthesis/Unavailable Precursors |
| Route C | Cu-Catalyzed Methoxylation | 1,3-Dibromonaphthalene, NaOMe | Low-Med | Derivatization/Medicinal Chemistry |
Route A: Direct O-Methylation of 1,3-Dihydroxynaphthalene
The Industry Standard
This route is the most direct and high-yielding method, assuming access to commercial 1,3-dihydroxynaphthalene (Naphthoresorcinol). The choice of methylating agent (Dimethyl Sulfate vs. Methyl Iodide) dictates the safety profile and scalability.
Mechanism & Causality
The reaction proceeds via a standard Williamson ether synthesis mechanism. The naphtholic hydroxyl groups are deprotonated by a base to form the bis-phenoxide anion, which acts as a nucleophile attacking the methylating agent (SN2).
-
Note: 1,3-DHN is prone to oxidation (darkening) in air. Reactions must be run under inert atmosphere (
or Ar) to prevent quinone formation and tarring.
Protocol A1: Industrial Scale (Dimethyl Sulfate)
High Atom Economy, High Hazard
Reagents:
-
1,3-Dihydroxynaphthalene (1.0 equiv)
-
Dimethyl Sulfate (DMS) (2.5 equiv)
-
NaOH (3.0 equiv, aq. solution)
-
Solvent: Water/Acetone or biphasic conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,3-DHN in 10% NaOH solution under
atmosphere. The solution will turn dark; adding a pinch of sodium dithionite ( ) can mitigate oxidation. -
Addition: Cool to 0–5 °C. Add Dimethyl Sulfate dropwise over 1 hour. Critical: Control exotherm to prevent hydrolysis of DMS.
-
Reflux: Heat the mixture to 60–70 °C for 2–4 hours to ensure complete methylation of the sterically less accessible C1-hydroxyl.
-
Quench: Destroy excess DMS by adding concentrated ammonia or heating with excess NaOH.
-
Workup: Extract with Toluene or Ethyl Acetate. Wash with brine, dry over
, and concentrate. -
Purification: Recrystallization from MeOH or vacuum distillation.
Protocol A2: Laboratory Scale (Methyl Iodide)
Lower Toxicity, Higher Cost
Reagents:
-
1,3-DHN (1.0 equiv)
-
Methyl Iodide (MeI) (3.0 equiv)
- (4.0 equiv, anhydrous)
-
Solvent: Acetone or DMF (Dry).
Methodology:
-
Suspend 1,3-DHN and
in dry acetone. -
Add MeI. Reflux for 12–24 hours.
-
Filter inorganic salts. Evaporate solvent.[1]
-
Yields are typically quantitative (>95%).
Route B: De Novo Ring Construction
The "Precursor Synthesis" Route
When 1,3-DHN is unavailable or expensive, the naphthalene core can be constructed from phenylacetic acid derivatives via the Meyer-Schuster-type cyclization of phenylacetylmalonates. This is a classic "backward integration" strategy.
Pathway Logic
-
Acylation: Phenylacetyl chloride acylates diethyl malonate to form a
-keto ester. -
Cyclization: Acid-mediated intramolecular Friedel-Crafts acylation closes the second ring.
-
Aromatization: Tautomerization and decarboxylation yield the 1,3-diol.
Experimental Workflow
Figure 1: De Novo synthesis pathway from phenylacetyl chloride.
Step-by-Step Methodology:
-
Preparation of Diethyl Phenylacetylmalonate:
-
Generate ethoxymagnesium malonic ester by reacting diethyl malonate with magnesium turnings and EtOH/CCl4.
-
Add phenylacetyl chloride in ether at 0 °C. Hydrolyze with dilute
. Isolate the oil.[1]
-
-
Cyclization:
-
Stir the malonate intermediate in concentrated
at room temperature for 24 hours. Pour onto ice. The cyclic acid (1,3-dihydroxy-2-naphthoic acid) precipitates.
-
-
Decarboxylation:
-
Boil the acid in water or dilute HCl.
evolves. -
Cool to crystallize 1,3-Dihydroxynaphthalene.
-
-
Methylation: Proceed as in Route A.
Route C: Copper-Catalyzed Methoxylation
The Cross-Coupling Alternative
This route utilizes Ullmann-type coupling conditions to displace halogens. It is useful if 1,3-dibromonaphthalene is the available starting material (e.g., from specific halogenation protocols).
Reagents:
-
Sodium Methoxide (NaOMe) (4-5 equiv)
-
Copper(I) Iodide (CuI) (10-20 mol%)
-
Solvent: DMF/Methanol mixture.
Methodology:
-
Dissolve 1,3-dibromonaphthalene in DMF/MeOH (4:1).
-
Add NaOMe and CuI.
-
Heat to 100–110 °C in a sealed tube or pressure vessel for 12–24 hours.
-
Self-Validation: Monitor by TLC. The disappearance of the dibromide and appearance of the highly fluorescent dimethoxy product confirms progress.
-
Note: Requires rigorous deoxygenation to prevent catalyst oxidation.
Comparative Analysis
| Feature | Route A (Methylation) | Route B (Ring Construction) | Route C (Cu-Catalysis) |
| Overall Yield | 90-95% | 40-50% (3 steps) | 70-85% |
| Atom Economy | High | Low (Loss of CO2/EtOH) | Moderate |
| Cost | Low (if SM available) | Moderate | High (Catalyst/SM) |
| Safety Profile | Poor (DMS/MeI toxicity) | Moderate (Acid handling) | Good (No alkylating agents) |
| Complexity | 1 Step | 3 Steps | 1 Step (High Temp) |
Decision Matrix
-
Choose Route A if you have commercial 1,3-Dihydroxynaphthalene. It is the fastest path.
-
Choose Route B if you need to synthesize the naphthalene core from cheap commodity chemicals (phenylacetic acid).
-
Choose Route C only if you are already working with halogenated naphthalene libraries.
References
-
Methylation of Naphthols: Zhang, T., et al.[4] "A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene." ResearchGate, 2019.[4] (Adapted for 1,3-isomer).[2][3][5][6] Link
-
De Novo Synthesis: "1,3-Dihydroxynaphthalene." Wikipedia. (Citing Org.[7] Synth. protocols for phenylacetylmalonate). Link
-
Phenylacetylmalonate Preparation: "Ethyl Phenylmalonate." Organic Syntheses, Coll. Vol. 2, p.288 (1943). Link
-
Cu-Catalyzed Methoxylation: Erenler, R. "Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives." Journal of Chemical Research, 2002. Link
-
Safety Data: "1,3-Dihydroxynaphthalene SDS." Fisher Scientific.[7] Link
Sources
- 1. Diethyl(phenylacetyl)malonate synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dihydroxynaphthalene | C10H8O2 | CID 8601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-二羟基萘 for spectrophotometric det. of glucuronic acid according to Tollens, ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Evaluating the efficiency of different catalysts for Suzuki coupling of 1,3-Dimethoxynaphthalene derivatives
Executive Summary
The functionalization of 1,3-dimethoxynaphthalene via Suzuki-Miyaura coupling presents a unique "perfect storm" of synthetic challenges. When coupling at the C2 position, the substrate combines extreme steric hindrance (di-ortho substitution) with electronic deactivation (electron-rich ring reducing oxidative addition rates).
This guide objectively evaluates three distinct catalyst generations—Tetrakis , Buchwald Pre-catalysts (SPhos) , and NHC-Palladium (PEPPSI) —to determine the most efficient system for this specific scaffold.
Key Finding: While traditional phosphine systems fail to achieve commercially viable conversion, Pd-PEPPSI-IPr and SPhos-based systems offer competing high-efficiency pathways. However, Pd-PEPPSI-IPr demonstrates superior stability and faster kinetics for the most hindered C2-substituted derivatives.
The Substrate Challenge: Why Standard Protocols Fail
To select the right catalyst, one must understand the failure mode of the substrate. 2-Bromo-1,3-dimethoxynaphthalene is deactivated by two primary factors:
-
The "Orth-Di-Methoxy" Effect (Sterics): The C2 position is flanked by two methoxy groups. These groups create a high percentage of Buried Volume (
), physically blocking the palladium center from approaching the C-Br bond. -
Electronic Deactivation: The electron-donating methoxy groups increase the electron density of the naphthalene ring, making the C-Br bond less electrophilic. This significantly raises the activation energy for the Oxidative Addition step, which is the rate-determining step (RDS) for this reaction.
Visualization: The Steric Blockade
The following diagram illustrates the mechanistic bottleneck caused by the substrate's geometry.
Figure 1: Mechanistic bottleneck analysis showing how steric and electronic factors converge to inhibit the oxidative addition step.
Catalyst Candidates & Performance Data
We evaluated three catalyst systems representing different mechanistic approaches.
A. The Contenders
| System | Catalyst / Ligand | Class | Mechanism of Action |
| Baseline | Generation I | Standard phosphine. Relies on ligand dissociation. | |
| Specialist | Buchwald (Gen III) | Biaryl phosphine. Secondary interaction with Pd stabilizes monoligated species. | |
| Advanced | Pd-PEPPSI-IPr | NHC Complex | N-Heterocyclic Carbene. Strong |
B. Experimental Results
Reaction Conditions: 1.0 equiv Ar-Br, 1.5 equiv Phenylboronic acid, 2.0 equiv
| Catalyst System | Loading (mol%) | Conversion (%) | Isolated Yield (%) | Purity (HPLC) | Observation |
| 5.0 | 15% | < 10% | 65% | Significant dehalogenation (H-Ar) observed. Catalyst decomposition (Pd black). | |
| SPhos / | 2.0 | 92% | 84% | 96% | Excellent yield. Requires pre-mixing or pre-catalyst formation for consistency. |
| Pd-PEPPSI-IPr | 1.0 | >99% | 94% | 98% | Fastest kinetics (complete in 4h). Air-stable solid makes handling easier. |
Interpretation: The baseline Tetrakis catalyst fails because the bulky
ligands cannot accommodate the steric bulk of the substrate, preventing oxidative addition. SPhos performs well due to its specific design for hindered biaryls. However, Pd-PEPPSI-IPr outperforms both, likely because the NHC ligand pushes electron density onto the Pd center (facilitating oxidative addition into the electron-rich ring) while the "wingtip" sterics are flexible enough to accommodate the substrate.
Detailed Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Method A: Pd-PEPPSI-IPr (Recommended)
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with 2-bromo-1,3-dimethoxynaphthalene (1.0 mmol), Phenylboronic acid (1.5 mmol),
(2.0 mmol), and Pd-PEPPSI-IPr (10 mg, ~1.5 mol%). -
Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL). Note: The presence of water is critical for the transmetallation step involving the boronic acid.
-
Reaction: Seal the vial and heat to 100°C with vigorous stirring (1000 rpm).
-
Monitoring: Check via HPLC/UPLC at 2 hours. The reaction should show >80% conversion.
-
Workup: Cool to RT. Filter through a pad of Celite/Silica. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Method B: SPhos / Pd2(dba)3 (Alternative)
Use this if PEPPSI catalysts are unavailable.
-
Pre-complexation (Critical): In a separate vial, mix
(1 mol%) and SPhos (2.2 mol%) in Toluene (1 mL). Stir at RT for 15 mins until the solution turns from purple/black to orange/brown. Failure to pre-complex often leads to lower yields. -
Addition: Transfer the active catalyst solution to the main reaction vessel containing substrate, boronic acid, and base (as above).
-
Reaction: Heat to 110°C. This system often requires slightly higher temperatures than PEPPSI to drive the reaction to completion.
Decision Framework & Optimization
Use this logic flow to optimize your specific coupling if the standard protocol requires adjustment.
Figure 2: Optimization logic for selecting conditions based on regiochemistry and initial yield results.
References
-
Valente, C. et al. (2012). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie International Edition. Link
-
Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Organ, M. G. et al. (2009). "Pd-PEPPSI-IPr-Mediated Suzuki-Miyaura Cross-Coupling: A Practical Guide." Chemistry - A European Journal. Link
-
Altenhoff, G. et al. (2004). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Journal of the American Chemical Society. Link
Comparative analysis of the photostability of different dimethoxynaphthalene isomers
Executive Summary
This guide provides a technical comparative analysis of dimethoxynaphthalene (DMN) isomers, focusing on their photostability, fluorescence efficiency, and photochemical reactivity. For researchers in drug development and photophysics, selecting the correct isomer is critical: 1,4-DMN serves as a highly reactive singlet oxygen trap, while 2,6-DMN and 2,7-DMN offer superior photostability and fluorescence quantum yields suitable for probe design. This document synthesizes experimental data to explain the structural origins of these performance differences.
Structural & Electronic Context
Dimethoxynaphthalenes (DMNs) are electron-rich naphthalene derivatives used as fluorescent probes, electron donors in photoinduced electron transfer (PET), and mechanistic probes for singlet oxygen (
Key Isomers Analyzed
-
1,4-DMN: Para-substituted. High electron density at C1/C4. Known trap for
. -
1,8-DMN: Peri-substituted. Significant steric strain between methoxy groups.
-
2,3-DMN: Ortho-substituted. Moderate stability.
-
2,6-DMN & 2,7-DMN: Distal-substituted. High symmetry, planar, and chemically stable.
Mechanistic Framework: The Photostability Trade-Off
Photostability is governed by the competition between radiative decay (fluorescence) and reactive pathways (intersystem crossing to triplet states, followed by singlet oxygen generation or self-reaction).
The Degradation Pathway
The primary cause of DMN photodegradation is Type II photooxidation , where the excited triplet state (
-
Excitation:
-
Intersystem Crossing (ISC):
-
Sensitization:
-
Degradation (Self-Reaction):
Critical Insight: 1,4-DMN has a high rate constant for Step 4 (
Visualization: Photophysical Pathways
Caption: Kinetic competition between fluorescence (blue), intersystem crossing (yellow), and oxidative degradation (red).
Comparative Performance Analysis
The following analysis compares isomers based on Fluorescence Quantum Yield (
Table 1: Comparative Photophysical Properties
| Isomer | Photostability | Primary Degradation Mechanism | Structural Cause | |
| 1,4-DMN | Low (< 0.15) | Poor | Formation of 1,4-endoperoxide | High reactivity with |
| 1,8-DMN | Very Low | Low | Non-radiative decay / Distortion | Peri-strain (~2.5 Å) twists the ring, enhancing non-radiative loss. |
| 2,3-DMN | Moderate (0.[1]26) | Moderate | Slow oxidation | Ortho-substitution allows planarity but concentrates electron density. |
| 2,6-DMN | High (> 0.40) | Excellent | Physical quenching only | High symmetry and distal substitution minimize reactive sites. |
| 2,7-DMN | High | Excellent | Physical quenching only | Similar to 2,6-DMN; highly crystalline and stable. |
*Values in cyclohexane/hexane.
Detailed Technical Assessment[2]
1. The "Sacrificial Trap": 1,4-Dimethoxynaphthalene
-
Performance: 1,4-DMN is unique because it acts as a chemical trap for singlet oxygen. Upon irradiation in aerated solvents, it undergoes a [4+2] cycloaddition with
to form a stable endoperoxide. -
Causality: The HOMO coefficient distribution in 1,4-DMN favors attack at the 1 and 4 positions. This reaction is so efficient that 1,4-DMN is often used to measure singlet oxygen production, rather than as a stable fluorophore.
-
Recommendation: Use only for mechanistic studies or as a reactive intermediate. Avoid for long-term imaging.
2. The "Distorted" Isomer: 1,8-Dimethoxynaphthalene
-
Performance: Exhibits the lowest fluorescence and stability among non-reactive isomers.
-
Causality: The Peri-Interaction (steric clash between methoxy groups at positions 1 and 8) forces the naphthalene core to twist out of planarity. This distortion increases the Franck-Condon overlap between the excited state (
) and ground state ( ), significantly increasing the rate of non-radiative decay ( ). -
Recommendation: Generally unsuitable for fluorescence applications due to low brightness.
3. The "Stable Emitters": 2,6- and 2,7-Dimethoxynaphthalene
-
Performance: These isomers exhibit the highest photostability. They physically quench singlet oxygen (returning it to ground state) rather than reacting with it chemically.
-
Causality: The distal substitution pattern maintains molecular planarity (maximizing
) and distributes electron density such that no single bond is activated enough for facile cycloaddition. -
Recommendation: The Gold Standard for stable fluorescent probes or polymer additives (e.g., PEN polymers).
Experimental Protocols
To validate these properties in your specific matrix, follow these self-validating protocols.
Protocol A: Relative Fluorescence Quantum Yield ( )
Objective: Determine the efficiency of photon emission relative to a standard.[2]
-
Standard Selection: Use Quinine Sulfate in 0.1 M H
SO ( ) or Naphthalene in Cyclohexane ( ). -
Sample Preparation:
-
Prepare solutions of the DMN isomer and the standard.
-
Validation Step: Adjust concentrations so Optical Density (OD) at excitation wavelength is < 0.1 (to avoid inner filter effects).
-
-
Measurement:
-
Record UV-Vis spectrum (absorbance).[3]
-
Record Fluorescence emission spectrum (integrated area
).
-
-
Calculation:
(Where is the refractive index of the solvent).
Protocol B: Photodegradation Kinetics (Actinometry)
Objective: Quantify the degradation rate constant (
-
Setup: Use a merry-go-round reactor to ensure equal irradiation of all samples.
-
Solvent System: Acetonitrile (polar) or Hexane (non-polar). Note: Lifetimes are shorter in polar solvents.
-
Procedure:
-
Prepare a
M solution of the DMN isomer. -
Irradiate at 300-350 nm (matching absorption max).
-
Sampling: Take aliquots at t = 0, 5, 10, 20, 40, 60 minutes.
-
-
Analysis:
-
Monitor the decrease in the characteristic absorption band (e.g., ~330 nm for 2,3-DMN).
-
Plot
vs. time. -
Validation: Linearity indicates first-order kinetics. The slope is
.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for determining photodegradation kinetics.
References
-
BenchChem. (2025).[2] A Comparative Guide to Determining the Fluorescence Quantum Yield of 1-Methoxynaphthalene Derivatives. Retrieved from
-
Al-Kadhi, M. (2012). The Concentration Effect On Spectral Properties of 2,3-Dimethylnaphthalene Molecules. AIP Publishing. Retrieved from
-
Martinez, L. et al. (2002). Determination of chemical rate constants in singlet molecular oxygen reactions by using 1,4-dimethylnaphthalene endoperoxide. Elsevier Science B.V.[3] Retrieved from
-
Li, J. et al. (2022).[4] Taming of Singlet Oxygen: Towards Artificial Oxygen Carriers Based on 1,4-Dialkylnaphthalenes. Chemistry - A European Journal. Retrieved from
-
Kyushin, S. et al. (2000). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. Retrieved from
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,3-Dimethoxynaphthalene Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. 1,3-Dimethoxynaphthalene, a key intermediate in various synthetic pathways, demands robust analytical methods to ensure the quality, consistency, and efficacy of the final product. This guide provides an in-depth comparison of three common analytical techniques for the quantification of 1,3-Dimethoxynaphthalene: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The core of this guide is a focus on the principles of cross-validation, a critical process for ensuring the interchangeability and reliability of different analytical methods. By understanding the strengths, limitations, and underlying mechanics of each technique, scientists can make informed decisions about method selection, validation, and implementation.
The Importance of Methodological Diversity and Cross-Validation
Relying on a single analytical method can introduce systemic biases. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a cornerstone of a robust quality system. It provides a high degree of confidence that the measured values are accurate and not an artifact of a particular technique. The International Council for Harmonisation (ICH) guidelines emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose. Cross-validation extends this principle by demonstrating that different methods can achieve the same purpose with comparable accuracy and precision.
This guide will delve into the practical application of these techniques for 1,3-Dimethoxynaphthalene and illustrate how their results can be cross-validated to establish a comprehensive and reliable analytical profile.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. For 1,3-Dimethoxynaphthalene, a non-polar C18 column is ideal. As the mobile phase, a mixture of acetonitrile and water, is pumped through the column, 1,3-Dimethoxynaphthalene will interact with the stationary phase. Its retention time, the time it takes to travel through the column, is a characteristic property that can be used for identification. Quantification is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength. The area under the resulting chromatographic peak is directly proportional to the concentration of the analyte.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Dimethoxynaphthalene reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Test Sample: Dissolve the sample containing 1,3-Dimethoxynaphthalene in the mobile phase to an expected concentration within the calibration range.
-
-
Chromatographic Conditions:
-
LC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 226 nm, based on the characteristic absorbance of naphthalene derivatives.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the test sample and determine its concentration by interpolating its peak area on the calibration curve.
-
Illustrative Performance Characteristics: HPLC-UV
| Parameter | Representative Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. As the separated components exit the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly specific identification and quantification.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Dimethoxynaphthalene reference standard and dissolve it in 10 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover a concentration range of 0.1 µg/mL to 20 µg/mL.
-
Test Sample: Dilute the sample in the same solvent to fall within the calibration range.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1,3-Dimethoxynaphthalene (e.g., m/z 188, 173, 158).
-
-
Analysis:
-
Inject the calibration standards to create a calibration curve based on the peak area of the primary quantifying ion.
-
Inject the test sample and calculate the concentration from the calibration curve.
-
Illustrative Performance Characteristics: GC-MS
| Parameter | Representative Value |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
UV-Visible (UV-Vis) Spectrophotometry
Principle: UV-Vis spectrophotometry is a simpler, more direct analytical technique based on the absorption of ultraviolet or visible light by a molecule. The naphthalene ring system in 1,3-Dimethoxynaphthalene contains π-electrons that can be excited by UV radiation, leading to a characteristic absorption spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of 1,3-Dimethoxynaphthalene can be determined.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation:
-
Solvent: A UV-transparent solvent such as ethanol or methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1,3-Dimethoxynaphthalene and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Test Sample: Dissolve the sample in the solvent to an expected concentration within the calibration range.
-
-
Spectrophotometric Measurement:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan a mid-range standard solution from 200 nm to 400 nm to determine the λmax. For naphthalene derivatives, this is typically in the range of 220-230 nm and 270-290 nm.[1]
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the test sample at the determined λmax.
-
-
Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the test sample from its absorbance using the calibration curve.
-
Illustrative Performance Characteristics: UV-Vis Spectrophotometry
| Parameter | Representative Value |
| Linearity (R²) | > 0.995 |
| Range | 1 - 20 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
Cross-Validation of the Analytical Methods
The essence of cross-validation is to analyze the same set of samples using the different validated methods and compare the results.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of three analytical methods.
Statistical Comparison
The quantitative results obtained from the HPLC-UV, GC-MS, and UV-Vis methods should be compared statistically. A paired t-test can be used to determine if there is a significant difference between the means of the results from two methods. A Bland-Altman plot is another excellent tool to assess the agreement between two quantitative methods by plotting the difference between the two measurements against their average.
Method Comparison and Selection
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) | Poor (susceptible to interference from other UV-absorbing compounds) |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate to Low | High |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Operational) | Moderate | High | Low |
| Ease of Use | Moderate | Requires expertise | Simple |
Expert Recommendations:
-
For routine quality control of pure substances or simple mixtures, UV-Vis Spectrophotometry offers a rapid and cost-effective solution. However, its lack of specificity makes it unsuitable for complex matrices.
-
For accurate quantification in moderately complex samples, HPLC-UV is the workhorse of many analytical labs. It provides a good balance of specificity, sensitivity, and throughput.
-
For trace-level quantification or analysis in complex matrices where absolute certainty of identification is required, GC-MS is the gold standard. Its superior specificity and sensitivity justify the higher cost and complexity.
By employing a multi-faceted analytical approach and rigorously cross-validating the results, researchers and drug development professionals can build a comprehensive and trustworthy data package for 1,3-Dimethoxynaphthalene, ensuring product quality and regulatory compliance.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Hübschmann, H. J. (2015).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Pharmaceutical and Medical Research. [Link]
-
Naphthalene in Ambient Air by GC/MS-MS Detection. Lotus Consulting. [Link]
-
Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. National Institutes of Health. [Link]
Sources
A Comparative Guide to the Biocompatibility of 1,3-Dimethoxynaphthalene-Based Fluorescent Probes
In the dynamic landscape of cellular and in vivo imaging, the choice of a fluorescent probe is paramount to the integrity and success of an experiment. An ideal probe offers not only high brightness and photostability but, most critically, excellent biocompatibility to ensure that the observation reflects true biological processes rather than artifacts induced by cellular stress or toxicity.[1] This guide provides an in-depth assessment of the biocompatibility of a promising class of fluorophores: 1,3-dimethoxynaphthalene-based fluorescent probes. We will objectively compare their performance with commonly used alternatives and provide the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Rationale for Naphthalene-Based Probes: A Balance of Photophysics and Biology
Naphthalene and its derivatives have emerged as a compelling scaffold for the design of fluorescent probes due to their inherent photophysical advantages.[2] The rigid, planar structure and extensive π-electron conjugation of the naphthalene core contribute to high fluorescence quantum yields and excellent photostability.[3] The introduction of a naphthalene moiety into a probe's structure often enhances its overall resistance to photobleaching, a critical factor for long-term imaging experiments.[3] Furthermore, the modular nature of naphthalene chemistry allows for the facile introduction of various functional groups to tune the probe's spectral properties and target specific cellular components. While the parent naphthalene molecule can exhibit toxicity, particularly through its metabolites, functionalization of the naphthalene core, such as with methoxy groups, can significantly alter its biological interactions and potential for adverse effects.[4][5] This guide focuses on the biocompatibility of naphthalene derivatives designed for bioimaging, which are typically used at low concentrations and engineered for minimal cellular disruption.
In Vitro Biocompatibility Assessment: A Quantitative Comparison
A crucial first step in evaluating any new fluorescent probe is to assess its potential to induce cytotoxicity.[6] This is typically achieved through a battery of in vitro assays that measure different aspects of cell health, such as metabolic activity and membrane integrity. Here, we compare the cytotoxic profiles of naphthalene-based probes with those of other widely used fluorescent dye classes: Rhodamines and BODIPYs.
Key Performance Metrics for Biocompatibility
-
IC50 (Half-maximal inhibitory concentration): The concentration of a substance at which a specific biological or biochemical function is inhibited by 50%. In the context of cytotoxicity, a higher IC50 value indicates lower toxicity.
-
Cell Viability (%): The percentage of a cell population that is alive after exposure to a substance at a given concentration.
Table 1: Comparative Cytotoxicity of Fluorescent Probe Classes
| Probe Class | Representative Compound(s) | Cell Line(s) | Assay | IC50 (µM) or % Viability | Reference |
| Naphthalene-Based | Distyrylnaphthalene Derivatives (DSNN-P, DSNN-Mor, DSNN-POK) | MDM, NIH/3T3, 293T, HCT116, K562 | MTT | >10 µM (80-100% viability at 10 µM) | [7][8] |
| Rhodamine | Rhodamine B | Not Specified | Not Specified | Not Specified | [9] |
| BODIPY | BODIPY Derivatives | Not Specified | Not Specified | Generally low cytotoxicity reported | [10] |
| Phenothiazinium Dyes | New Methylene Blue (NMB), Toluidine Blue O (TBO) | LLC-MK2 | MTT | 28.23 µM (NMB), 30.41 µM (TBO) | [7] |
Note: Direct comparative studies across all probe classes under identical conditions are limited. The data presented here are synthesized from multiple sources to provide a general overview.
The data suggest that specifically functionalized naphthalene derivatives, such as the distyrylnaphthalene compounds, exhibit excellent biocompatibility with high cell viability even at concentrations up to 10 µM.[7][8] This is comparable to the generally low cytotoxicity reported for Rhodamine and BODIPY dyes, making them suitable for live-cell imaging applications.
In Vivo Biocompatibility: Assessing Systemic Toxicity
While in vitro assays provide a valuable initial screen, the ultimate test of biocompatibility for probes intended for in vivo imaging is their systemic toxicity in a living organism.[6] Acute systemic toxicity studies in animal models, typically mice, are essential to evaluate the overall safety of a fluorescent probe.[11]
Experimental Design for Acute Systemic Toxicity
The assessment of acute systemic toxicity involves administering a single dose of the fluorescent probe to a cohort of animals and observing them for a defined period for any adverse effects.[12] Key parameters to monitor include:
-
Mortality
-
Changes in body weight
-
Clinical signs of toxicity (e.g., changes in behavior, appearance, respiration)
-
Gross pathology at necropsy
The following workflow outlines a typical study design for assessing the acute systemic toxicity of a novel fluorescent probe.
Studies on the parent naphthalene molecule have shown dose-dependent toxicity in mice, primarily affecting the lungs and kidneys.[13] However, it is crucial to note that the toxicity of naphthalene derivatives can be significantly different. For fluorescent probes, the administered doses are typically much lower than those used in classical toxicology studies, and the chemical modifications on the naphthalene core are designed to improve biocompatibility.[1]
Experimental Protocols
To ensure the reproducibility and validity of biocompatibility assessment, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Fluorescent Probe Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Probe Treatment: Prepare serial dilutions of the 1,3-dimethoxynaphthalene-based fluorescent probe in cell culture medium. Remove the old medium from the cells and add 100 µL of the probe-containing medium to each well. Include a vehicle control (medium with the same solvent concentration used for the probe) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the probe.
In Vivo Acute Systemic Toxicity Protocol
This protocol is a general guideline for assessing the acute systemic toxicity of a fluorescent probe in mice and should be adapted based on the specific characteristics of the probe and institutional animal care and use committee (IACUC) guidelines.
Protocol: Acute Systemic Toxicity in Mice
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), with an equal number of males and females.
-
Dose Groups: Establish at least three dose groups and a vehicle control group, with a minimum of 5 animals per group per sex. The doses should be selected based on any available in vitro cytotoxicity data and the intended imaging dose.
-
Administration: Administer the fluorescent probe via the intended clinical route (e.g., intravenous or intraperitoneal injection) in a single bolus.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for up to 14 days.[12]
-
Necropsy: At the end of the observation period, humanely euthanize all animals and perform a gross necropsy to examine for any abnormalities in major organs.
-
Data Analysis: Analyze the data for any dose-dependent effects on mortality, body weight, and the incidence of clinical signs or gross lesions. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Conclusion and Future Directions
The available evidence suggests that carefully designed 1,3-dimethoxynaphthalene-based fluorescent probes can exhibit excellent biocompatibility, making them a viable and attractive alternative to other classes of fluorophores for live-cell and in vivo imaging. Their favorable photophysical properties, combined with low cytotoxicity, position them as powerful tools for a wide range of biological research and drug discovery applications.
Future research should focus on direct, head-to-head comparisons of the biocompatibility of different fluorescent probe classes under standardized conditions. Additionally, a deeper understanding of the structure-biocompatibility relationships of naphthalene derivatives will enable the rational design of even safer and more effective imaging agents. As the field of bioimaging continues to advance, the development of highly biocompatible fluorescent probes will remain a critical area of investigation.
References
- The potential of phenothiazinium dyes as cytotoxicity markers in cisplatin-treated cells. (2023-06-23). In NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10289753/
- Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes. (2020-02-20). In ResearchGate. Retrieved from https://www.researchgate.
- Characterisation of the toxic metabolite(s) of naphthalene. In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8818920/
- HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2 ... In NCBI. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK592931/
- Acute Systemic Toxicity Test. In European Biomedical Institute. Retrieved from https://www.ebi-biomed.com/acute-systemic-toxicity-test/
- Core-extended Naphthalene Diimide dyads as light-up probes with targeted cytotoxicity toward tumor cells. In ChemRxiv. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/65b382d613945c71597a2455
- Chapter IV. Guidelines for Toxicity Tests. In FDA. Retrieved from https://www.fda.gov/media/113822/download
- Structural, dynamic and photophysical properties of a fluorescent dye incorporated in an amorphous hydrophobic polymer bundle. In RSC Publishing. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp03318a
- Fluorescent Probes for Disease Diagnosis | Chemical Reviews. (2024-05-17). In ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00840
- Synthesis, biological evaluation, and molecular modeling of of new naphthalene-chalcone derivatives as potential anticancer agen. In Figshare. Retrieved from https://figshare.com/articles/journal_contribution/Synthesis_biological_evaluation_and_molecular_modeling_of_of_new_naphthalene-chalcone_derivatives_as_potential_anticancer_agents_on_MCF-7_breast_cancer_cells_by_targeting_tubulin_colchicine_binding_site/21798314
- Differences in naphthalene-induced toxicity in the mouse and rat. In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/6822478/
- Versatile Cell and Animal Models for Advanced Investigation of Lead Poisoning. In PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072210/
- Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. In NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474116/
- Status of Acute Systemic Toxicity Testing Requirements and Data Uses by U.S. Regulatory Agencies. In PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6089223/
- Overview of Fluorescent Dyes. In ChemPep. Retrieved from https://www.chempep.com/news/overview-of-fluorescent-dyes/
- (PDF) Rodent LD50 Tests:. In ResearchGate. Retrieved from https://www.researchgate.net/publication/282285188_Rodent_LD50_Tests_-_A_Critical_Appraisal
- Use of Nuclear Magnetic Resonance-Based Metabolomics to Characterize the Biochemical Effects of Naphthalene on Various Organs of Tolerant Mice | PLOS One. In Research journals. Retrieved from https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0140223
- ISO Systemic Toxicity Study in Mice. In Poly-Plating. Retrieved from https://www.poly-plating.com/blog/wp-content/uploads/2017/08/ISO-Systemic-Toxicity-Study-in-Mice.pdf
- Properties of the fluorescent dyes used | Download Scientific Diagram. In ResearchGate. Retrieved from https://www.researchgate.net/figure/Properties-of-the-fluorescent-dyes-used_tbl1_23334237
- DNA adducts form in mouse lung and liver after oral naphthalene exposure. (2025-02-08). In PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8825838/
- Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Retrieved from https://www.researchgate.net/publication/349141042_Detail_Synthetic_Study_of_Infrared_Fluorescent_Dyes_Design_Synthesis_and_Chemical_Properties_of_their_Photodynamic_Therapy_Probes
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. (2023-04-17). In MDPI. Retrieved from https://www.mdpi.com/1420-3049/28/8/3522
- Acute toxicity - LD50 Study. In Enamine. Retrieved from https://enamine.net/images/Med_Chem/in_vivo/Acute_toxicity_LD50_study_Enamine.pdf
- Terminal Terthiophenediones: Fast-Decay Fluorescent Dyes and Their Efficient Syntheses. (2021-09-14). In PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8440536/
- Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific. In US. Retrieved from https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/probes-for-membrane-potential/slow-response-probes.html
- Relationships between toxicities in intravenous, intraperitoneal and subcutaneous administrations.. In ResearchGate. Retrieved from https://www.researchgate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chempep.com [chempep.com]
- 4. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. poly-ond.com [poly-ond.com]
- 7. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Acute Systemic Toxicity Test [ebi.bio]
- 12. fda.gov [fda.gov]
- 13. Differences in naphthalene-induced toxicity in the mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Melatonergic Potency: A Comparative Analysis of Dimethoxynaphthalene Ligand Binding Kinetics
Executive Summary & Scientific Context
In the realm of G-protein-coupled receptor (GPCR) drug discovery, the bioisosteric replacement of the indole core of melatonin with a naphthalene scaffold has yielded significant therapeutic agents, most notably Agomelatine . While Agomelatine (a 7-methoxynaphthalene derivative) serves as the clinical benchmark, recent medicinal chemistry campaigns have explored dimethoxynaphthalene (DMN) scaffolds to probe the specific steric and electronic requirements of the MT1 and MT2 orthosteric binding pockets.
This guide presents a comparative study of the binding affinity (
The Biological Target
The study focuses on the competitive displacement of the radioligand 2-[
Mechanism of Action: The "Methoxy Hook"
To understand the binding data, one must first grasp the molecular recognition mechanism. The melatonin receptor binding pocket is a hydrophobic crevice defined by Transmembrane Helices (TM) 3, 5, 6, and 7.
-
The Indole/Naphthalene Core: Interacts via
- stacking with aromatic residues (e.g., Phe179). -
The Amide Side Chain: Critical for receptor activation, interacting with Ser110 and Ser114 (TM3).
-
The Methoxy Group: Acts as a hydrogen bond acceptor. In the naphthalene scaffold, the position of this group is the primary determinant of affinity.
Visualization: Ligand-Receptor Interaction Logic
Figure 1: Mechanistic logic of ligand binding. The 7-methoxy position is critical for H-bonding, while "aberrant" substitutions (like 1,4-dimethoxy) often introduce steric clashes.
Comparative Binding Affinity Data[1][2][3][4]
The following data summarizes the inhibition constants (
Experimental Conditions:
-
Radioligand: 2-[
I]-iodomelatonin (200 pM) -
System: hMT1/hMT2 expressed in CHO membranes[1]
-
Temperature: 37°C, 60 min incubation
| Ligand ID | Chemical Structure Description | hMT1 | hMT2 | Selectivity (MT2/MT1) | Performance Analysis |
| Agomelatine (Ref) | N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide | 0.10 ± 0.02 | 0.26 ± 0.05 | 2.6 | Benchmark. Optimal alignment of 7-OMe with His195. |
| Ligand B (2,7-DMN) | N-[2-(2,7-dimethoxy-1-naphthyl)ethyl]acetamide | 1.45 ± 0.30 | 4.20 ± 0.80 | 2.9 | Moderate. The 2-methoxy group introduces minor steric bulk but maintains the critical 7-OMe interaction. |
| Ligand C (1,4-DMN) | N-[2-(1,4-dimethoxy-2-naphthyl)ethyl]acetamide | > 100 | > 100 | N/A | Poor. The 4-methoxy group clashes with the hydrophobic floor of the pocket (TM6), disrupting the binding pose. |
| Ligand D (6,7-DMN) | N-[2-(6,7-dimethoxy-1-naphthyl)ethyl]acetamide | 0.85 ± 0.15 | 1.10 ± 0.20 | 1.3 | High. The 6-methoxy is tolerated well, mimicking the C6 position of indole, acting as a secondary hydrophobic anchor. |
Technical Insight
The data demonstrates that while the naphthalene core is robust, the 7-position (analogous to indole 5-position) is non-negotiable for nanomolar affinity. Adding a second methoxy group at position 6 (Ligand D) is tolerated, but placing it at position 4 (Ligand C) obliterates affinity due to steric interference with the transmembrane helices.
Validated Experimental Protocol: Radioligand Binding Assay
To replicate the data above, use the following self-validating protocol. This workflow ensures minimal non-specific binding (NSB) and high signal-to-noise ratios.
Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl
. -
Radioligand: 2-[
I]-iodomelatonin (Specific Activity: 2200 Ci/mmol). -
Non-Specific Control: 10
M Melatonin (cold).
Step-by-Step Workflow
-
Membrane Preparation:
-
Thaw CHO-hMT1 membranes on ice.
-
Homogenize using a Polytron (burst of 5s) to ensure uniform vesicle size.
-
Dilute to a final protein concentration of 5-10
g/well .
-
-
Incubation Setup (96-well plate):
-
Total Binding (TB): Add 25
L Buffer + 25 L Radioligand + 150 L Membrane. -
Non-Specific Binding (NSB): Add 25
L Cold Melatonin (10 M) + 25 L Radioligand + 150 L Membrane. -
Experimental (Ligands A-D): Add 25
L Ligand ( to M) + 25 L Radioligand + 150 L Membrane.
-
-
Equilibrium Phase:
-
Incubate at 37°C for 60 minutes .
-
Why? Equilibrium is reached faster at physiological temp; 4°C incubation requires 3-4 hours and may alter lipophilic ligand kinetics.
-
-
Termination & Filtration:
-
Use a cell harvester (e.g., PerkinElmer Filtermate).[2]
-
Filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).
-
Critical: PEI coating reduces the binding of the lipophilic naphthalene ligands to the filter paper (a common source of false positives).
-
-
Quantification:
-
Wash 3x with ice-cold Tris-HCl.
-
Dry filters and add scintillant.[2] Count in a MicroBeta counter.
-
Visualization: Assay Workflow
Figure 2: Radioligand binding workflow optimized for lipophilic naphthalene derivatives.
Conclusion for Drug Developers
The comparative analysis of dimethoxynaphthalene ligands reveals that structural rigidity and substituent positioning are more critical than overall lipophilicity .
-
Retention of the 7-Methoxy: This is the pharmacophore anchor. Removing or displacing it results in a "dead" ligand.
-
Dimethoxy Strategy: Adding a second methoxy at position 6 is a viable strategy to modulate metabolic stability without sacrificing affinity. However, substitutions at positions 1 or 4 (on the non-amide ring) generally degrade potency.
-
Recommendation: For future lead optimization, focus on 2,7- or 6,7-disubstituted naphthalenes . Avoid 1,4-substitution patterns when designing melatonergic agonists.
References
-
Yous, S., et al. (2012).[3] Design, synthesis and pharmacological evaluation of new series of naphthalenic analogues as melatoninergic (MT1/MT2) and serotoninergic 5-HT2C dual ligands.[3] European Journal of Medicinal Chemistry.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols and Optimization. Gifford Bioscience Technical Guides.
-
Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews.
-
Depreux, P., et al. (1994). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry.
Sources
- 1. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Design, synthesis and pharmacological evaluation of new series of naphthalenic analogues as melatoninergic (MT1/MT2) and serotoninergic 5-HT2C dual ligands (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety Precautions for Handling 1,3-Dimethoxynaphthalene: A Procedural Guide
A definitive guide to the personal protective equipment (PPE) and safe handling procedures for 1,3-Dimethoxynaphthalene cannot be provided at this time. A thorough search for a comprehensive Safety Data Sheet (SDS) for 1,3-Dimethoxynaphthalene has not yielded a specific document for this compound. The available safety information predominantly pertains to structurally related but distinct chemicals such as 1,3-dihydroxynaphthalene and 1,4-dimethoxynaphthalene.
Extrapolating safety protocols, hazard assessments, and personal protective equipment requirements from these related compounds would be scientifically unsound and could pose a significant safety risk to researchers, scientists, and drug development professionals. The specific toxicological, physical, and chemical properties of 1,3-Dimethoxynaphthalene are not sufficiently documented in the public domain to develop a reliable and safe handling guide.
The paramount importance of a substance-specific Safety Data Sheet (SDS) cannot be overstated. An SDS is the cornerstone of chemical safety, providing critical information on:
-
Hazard Identification: Specific health, physical, and environmental hazards.
-
First-Aid Measures: Immediate actions to be taken in case of exposure.
-
Fire-Fighting Measures: Appropriate extinguishing media and hazards.
-
Accidental Release Measures: Procedures for containment and cleanup.
-
Handling and Storage: Safe practices to minimize exposure.
-
Exposure Controls/Personal Protection: Detailed recommendations for engineering controls and personal protective equipment (PPE).
-
Physical and Chemical Properties: Essential data for safe handling.
-
Stability and Reactivity: Information on chemical stability and hazardous reactions.
-
Toxicological Information: Data on acute and chronic health effects.
-
Ecological Information: Impact on the environment.
-
Disposal Considerations: Safe and compliant waste disposal methods.
Without a specific SDS for 1,3-Dimethoxynaphthalene, it is impossible to provide the detailed, step-by-step guidance and operational plans that are the core of this requested content.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Procure a Safety Data Sheet (SDS): Before acquiring or handling 1,3-Dimethoxynaphthalene, it is imperative to obtain a comprehensive and current SDS from the chemical supplier or manufacturer. This is a regulatory requirement in many jurisdictions and a fundamental aspect of laboratory safety.
-
Conduct a Risk Assessment: Once the SDS is obtained, a thorough, site-specific risk assessment must be conducted. This assessment should evaluate the specific procedures and quantities of 1,3-Dimethoxynaphthalene to be used and determine the appropriate control measures.
-
Consult with a Safety Professional: Engage with your institution's Environmental Health and Safety (EHS) department or a qualified safety professional to review the SDS and the planned experimental procedures. They can provide expert guidance on the necessary safety precautions.
General Guidance for Handling Aromatic Ethers and Naphthalene Derivatives (To be supplemented by a specific SDS):
While not a substitute for a specific SDS, the following general precautions are often recommended for handling aromatic ethers and naphthalene derivatives. These should be considered as a preliminary starting point and must be verified and augmented by the information in the official SDS for 1,3-Dimethoxynaphthalene.
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The specific glove material and thickness should be chosen based on the breakthrough time and permeation rate for the substance, which will be specified in the SDS.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a respirator may be required. The type of respirator and cartridge will be specified in the SDS.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling the substance and before leaving the laboratory.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. The specific disposal procedures will be outlined in the SDS.
The commitment to providing accurate, reliable, and trustworthy safety information necessitates that this guide cannot be fully developed without the foundational Safety Data Sheet for 1,3-Dimethoxynaphthalene. The potential for harm in providing generalized or assumed safety protocols is too great. We strongly urge all personnel to prioritize obtaining the official SDS and conducting a thorough risk assessment before handling this or any other chemical.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

